3-(Difluoromethoxy)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETVQEPAYWXLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378894 | |
| Record name | 3-(difluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88798-13-4 | |
| Record name | 3-(difluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Difluoromethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Difluoromethoxy)phenol CAS number 88798-13-4
An In-Depth Technical Guide to 3-(Difluoromethoxy)phenol for Advanced Research and Development
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound (CAS No. 88798-13-4), a critical building block for professionals in pharmaceutical and agrochemical research. It moves beyond basic data to offer insights into its synthesis, application, and analytical characterization, grounded in established scientific principles and methodologies.
Strategic Importance in Medicinal Chemistry
This compound is a key intermediate valued for the introduction of the difluoromethoxy (-OCF₂H) group into molecular scaffolds. The incorporation of this moiety is a widely used strategy in drug discovery to modulate the physicochemical properties of a parent compound.[1] The difluoromethoxy group can enhance metabolic stability, lipophilicity, and act as a bioisostere for other functional groups, thereby improving the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2] Its unique electronic properties distinguish it from the more common trifluoromethoxy group, offering a nuanced tool for fine-tuning molecular characteristics.[3]
Physicochemical and Handling Data
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 88798-13-4 | [4][5][6][7] |
| Molecular Formula | C₇H₆F₂O₂ | [4][8][9] |
| Molecular Weight | 160.12 g/mol | [4][5][8] |
| Appearance | Colorless to light-colored liquid, solid, or semi-solid | [4][5] |
| Melting Point | -10 °C | [4] |
| Purity | Typically ≥95% | [5][10] |
| Storage Conditions | Sealed in a dry environment, store in a freezer under -20°C for long-term stability. | [5] |
| InChI Key | NETVQEPAYWXLPM-UHFFFAOYSA-N | [4][5][8] |
Synthesis Pathway: Difluoromethylation of Phenols
The most common and robust method for synthesizing aryl difluoromethyl ethers like this compound involves the reaction of a corresponding phenol with a difluorocarbene (:CF₂) source.[1] A widely adopted and operationally simple method utilizes sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a bench-stable precursor that generates difluorocarbene upon thermal decarboxylation.[2][11]
Presumed Reaction Mechanism
The transformation is understood to proceed via a two-step mechanism. First, the phenolate, generated in situ under basic conditions, acts as a nucleophile. Second, thermal decarboxylation of sodium chlorodifluoroacetate generates the highly electrophilic difluorocarbene, which is immediately trapped by the phenolate. Subsequent protonation yields the final aryl difluoromethyl ether product.[11]
Caption: Synthesis workflow for this compound.
Experimental Protocol: General Difluoromethylation
This protocol is adapted from a standard procedure for the difluoromethylation of phenols and serves as a robust starting point for synthesis.[2]
-
Vessel Preparation: To a dry round-bottomed flask equipped with a magnetic stir bar, add the starting phenol (e.g., resorcinol, 1.0 equiv) and a suitable base such as cesium carbonate (1.5 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add dry N,N-Dimethylformamide (DMF) via syringe and begin stirring.
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.5 equiv) to the stirring mixture.
-
Reaction Conditions: Heat the reaction mixture to 110-120 °C in an oil bath. Vigorous gas evolution is typically observed.[2] The reaction is maintained at this temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Analytical Characterization
Robust analytical methods are essential for verifying purity and structure. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for the quantification of phenolic compounds.[12] For more complex matrices or trace-level analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity and sensitivity.[12]
General HPLC-UV Protocol for Phenolic Compounds
-
Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) of this compound in the mobile phase. Perform serial dilutions to create a series of working standards for generating a calibration curve.[12]
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and place it in an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% phosphoric or formic acid to ensure protonation).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 274 nm for similar phenolic compounds).[12]
-
-
Quantification: Identify the peak corresponding to this compound by comparing its retention time with the standard. Construct a calibration curve by plotting peak area versus the concentration of the standards to determine the sample's concentration.[12]
Caption: Standard workflow for HPLC-UV analysis.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Classification
The compound is associated with the following hazards:
| Hazard Statement | Description | GHS Pictogram |
| H301 | Toxic if swallowed | Skull and crossbones |
| H315 | Causes skin irritation | Exclamation mark |
| H318 | Causes serious eye damage | Corrosion |
| H335 | May cause respiratory irritation | Exclamation mark |
| H412 | Harmful to aquatic life with long lasting effects | None |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][13]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][10]
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[10]
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[10]
Storage and Disposal
-
Storage: Store locked up in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[7][10] Keep the container tightly closed. For long-term storage, a freezer at or below -20°C is recommended.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
References
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 88798-13-4 [sigmaaldrich.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. synquestlabs.com [synquestlabs.com]
- 8. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aobchem.com [aobchem.com]
- 10. aksci.com [aksci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aksci.com [aksci.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)phenol
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Difluoromethoxy)phenol (CAS No. 88798-13-4), a compound of increasing interest in medicinal chemistry and materials science.[1][2][3] The introduction of the difluoromethoxy group onto a phenol scaffold significantly modulates its electronic and lipophilic characteristics, making a thorough understanding of its physical properties essential for its effective application. This document details key parameters including thermal properties, acidity (pKa), lipophilicity (LogP), and solubility. Furthermore, it presents standardized, self-validating experimental protocols for the determination of these properties, designed to ensure accuracy and reproducibility in a research and development setting. Spectroscopic data for structural confirmation and established handling procedures are also discussed to provide a holistic resource for researchers, scientists, and drug development professionals.
Introduction to this compound
Chemical Identity and Structure
This compound is an aromatic organic compound featuring a phenol ring substituted at the meta-position with a difluoromethoxy (-OCHF₂) group. This substituent imparts unique properties compared to phenol or anisole, primarily due to the strong electron-withdrawing nature of the two fluorine atoms.
-
Synonyms: alpha,alpha-Difluoro-3-hydroxyanisole[1]
Chemical Structure:
Figure 1. Chemical Structure of this compound.
Significance in Research and Development
The difluoromethoxy group is considered a "bioisostere" of the methoxy and hydroxyl groups, but with profoundly different electronic properties. It is metabolically more stable than a methoxy group and can act as a hydrogen bond acceptor. Its inclusion in drug candidates can enhance properties such as metabolic stability, membrane permeability, and binding affinity. Therefore, a precise characterization of the parent molecule, this compound, is fundamental for designing more complex derivatives and for quantitative structure-activity relationship (QSAR) studies.
Core Physicochemical Properties
The following table summarizes the key experimentally observed and predicted physical properties of this compound. It is important to note that some values, particularly boiling point and pKa, are predicted and should be confirmed experimentally for critical applications.
| Property | Value | Source / Notes |
| Physical State | Liquid | [1][4][6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 223.9 ± 30.0 °C | Predicted[6] |
| Density | 1.300 ± 0.06 g/cm³ | Predicted[6] |
| pKa | 9.09 ± 0.10 | Predicted[6] |
| XLogP3 | 2.5 | Computed by PubChem[5] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum of phenol typically shows aromatic protons in the δ 6.8–7.4 ppm range and a broad singlet for the hydroxyl proton.[7] For this compound, one would expect to see distinct multiplets for the four aromatic protons, a broad singlet for the phenolic -OH proton (its position being solvent-dependent), and a characteristic triplet for the -OCHF₂ proton due to coupling with the two fluorine atoms.[8]
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the difluoromethoxy group appearing as a triplet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a doublet, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethoxy group.
Infrared (IR) Spectroscopy
The IR spectrum provides evidence for the presence of key functional groups.
-
O-H Stretch: A broad absorption band is expected in the region of 3200–3600 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group.[9]
-
Aromatic C-H Stretch: Sharp peaks are anticipated between 3000–3100 cm⁻¹.[9][10]
-
C-O Stretch (Phenolic): A strong band around 1220 cm⁻¹ is indicative of the C-O bond in a phenol.[9]
-
C-F Stretch: Strong, characteristic absorptions for the C-F bonds are expected in the fingerprint region, typically between 1000-1200 cm⁻¹.
Experimental Protocols for Property Determination
The following section outlines standardized, self-validating protocols for determining critical physicochemical properties. These methods are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability.[11][12][13][14][15]
Workflow for Physicochemical Profiling
A logical workflow ensures that foundational properties are confirmed before more resource-intensive experiments are undertaken. The following diagram illustrates a typical sequence for characterizing a research chemical like this compound.
Caption: A generalized workflow for physicochemical profiling.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from the OECD Guideline 105 and is considered the "gold standard" for determining the thermodynamic solubility of a compound.[16][17][18]
-
Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
-
Methodology:
-
Preparation: Add an excess amount of this compound to three separate glass flasks. The excess should be visually apparent.
-
Solvent Addition: Add a precise volume of purified water (e.g., 10 mL) to each flask.
-
Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the flasks for 24 hours. After this period, let the flasks stand for another 24 hours at the same temperature to allow for phase separation.[16][17]
-
Sampling: Carefully withdraw a sample from the clear, aqueous supernatant. To remove any undissolved microparticles, centrifuge the sample and then filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[19]
-
-
Self-Validation System:
-
Equilibrium Confirmation: The concentrations measured from flasks agitated for different durations (e.g., 24h, 48h, 72h) should agree within acceptable limits (e.g., ± 5%), confirming that equilibrium has been reached.
-
Calibration Integrity: The HPLC method must be calibrated using at least five standard solutions of this compound of known concentrations. The calibration curve must exhibit a correlation coefficient (R²) of > 0.995.
-
Protocol 2: Determination of Partition Coefficient (LogP) by RP-HPLC
The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. The reverse-phase HPLC (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method and is recommended by the OECD.[20][21][22][23]
-
Principle: A linear relationship exists between the logarithm of a compound's retention factor (k) on a nonpolar stationary phase (like C18) and its known LogP value. By calibrating the system with a series of reference compounds, the LogP of the test substance can be determined from its retention time.[20]
-
Methodology:
-
System Setup: Use a C18 HPLC column. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: Prepare solutions of at least six reference compounds with well-established LogP values spanning a range that is expected to include the test substance (e.g., LogP 0 to 5).
-
Analysis: Inject each reference compound and the test substance (this compound) onto the HPLC system and record their respective retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation:
-
Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Calculate log k for each compound.
-
Plot a calibration curve of the known LogP values of the reference compounds against their calculated log k values.
-
Using the linear regression equation from the calibration curve (LogP = m * log k + c), calculate the LogP of this compound from its log k value.
-
-
-
Self-Validation System:
-
Linearity: The calibration curve generated from the reference compounds must have a correlation coefficient (R²) of > 0.98.
-
Quality Control: A known quality control (QC) compound, not used in the calibration, should be run with each analysis. The experimentally determined LogP for the QC sample must be within ± 0.2 log units of its accepted value.
-
Stability and Handling
-
Stability: The product is generally stable under normal handling and storage conditions.[1] It should be stored under an inert gas atmosphere in a cool, dry, and well-ventilated area.[1][6]
-
Hazards: this compound is classified as toxic if swallowed, causes skin irritation, and serious eye damage.[1][4] It may also cause respiratory irritation.[1]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Avoid breathing fumes, mist, or vapors.[1]
-
In case of fire, thermal decomposition can generate hazardous products, including carbon oxides and hydrogen fluoride.[1]
-
Conclusion
This compound possesses a unique combination of physicochemical properties driven by the meta-substituted difluoromethoxy group. Its predicted moderate lipophilicity (XLogP3 = 2.5) and acidity (pKa ≈ 9.09) make it an intriguing building block for drug discovery and materials science.[5][6] The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties with a high degree of confidence. Adherence to these standardized, self-validating methods is crucial for generating reliable data that can effectively guide synthesis, formulation, and application development.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. aobchem.com [aobchem.com]
- 3. 2abiotech.net [2abiotech.net]
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- 5. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 88798-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. This compound(88798-13-4) 1H NMR spectrum [chemicalbook.com]
- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. search.library.brandeis.edu [search.library.brandeis.edu]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. enamine.net [enamine.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 3-(Difluoromethoxy)phenol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety and handling overview for 3-(Difluoromethoxy)phenol (CAS No. 88798-13-4), a fluorinated building block of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following information synthesizes critical data from safety data sheets with field-proven insights to ensure laboratory personnel can work with this compound safely and effectively. The structure of this guide is designed to logically flow from identification and hazard assessment to practical application of safety protocols and emergency response.
Compound Identification and Key Physicochemical Properties
This compound is an aromatic organic compound. The introduction of the difluoromethoxy group (-OCF₂H) onto the phenol backbone significantly alters its electronic and lipophilic properties compared to the parent phenol molecule, a common strategy in drug design.
Understanding the physical state of a chemical is a primary step in risk assessment. Vendor-supplied information for this compound has shown variability, with some sources classifying it as a solid and others as a liquid[1][2]. This discrepancy may be due to the presence of impurities or polymorphic forms, or it may have a melting point close to ambient temperature. Therefore, it is crucial to always consult the supplier-specific Safety Data Sheet (SDS) upon receipt of the material.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂O₂ | [3][4] |
| Molecular Weight | 160.12 g/mol | [1][5] |
| CAS Number | 88798-13-4 | [4][5] |
| Physical State | Solid or Liquid | [1][2] |
| Boiling Point | 223.9 ± 30.0 °C (Predicted) | [6] |
| Density | ~1.300 g/cm³ (Predicted) | [6] |
| pKa | 9.09 ± 0.10 (Predicted) | [3] |
Hazard Identification and Toxicological Profile
The primary hazards associated with this compound are its acute toxicity, particularly if swallowed, and its corrosive potential to skin and eyes. The Globally Harmonized System (GHS) classification provides a clear summary of its potential dangers.
GHS Classification Summary: [7][8]
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
-
Hazardous to the Aquatic Environment, Chronic Hazard (Category 3): H412 - Harmful to aquatic life with long lasting effects.
Expert Insight on Toxicological Profile:
The mechanism of toxicity for phenols involves the disruption of cellular membranes and denaturation of proteins. Skin contact is a critical route of exposure; due to its local anesthetic properties, the initial contact may be painless, leading to a false sense of security while the chemical is being absorbed.[6][7] This is followed by whitening of the skin and the potential for severe chemical burns.[7]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls with rigorous PPE protocols.
Engineering Controls
All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[13][14] An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel distance.[8][13]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following represents the minimum required PPE.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory.[2] Standard safety glasses do not provide adequate protection against splashes.
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are required.[14]
-
Hand Protection (Gloves): This is a critical control point. Aromatic and halogenated hydrocarbons are known to be aggressive toward many common glove materials.[11] For handling this compound:
-
Incidental Contact: For handling dilute solutions or brief contact, double-gloving with nitrile gloves (minimum thickness 5 mil) is acceptable. Nitrile provides good general chemical resistance and a clear indication of tearing.[15]
-
Extended Contact: For handling the neat compound, preparing stock solutions, or in situations where prolonged contact is possible, heavier-duty gloves are required. Neoprene or Butyl rubber gloves are recommended for phenols.[15][16][17] It is best practice to wear a nitrile glove underneath the heavier glove for added protection and ease of removal.
-
Causality: The choice of Neoprene or Butyl rubber is based on their superior resistance to a broad range of organic chemicals, including phenols, compared to latex or standard nitrile.[15][17] Always check the glove manufacturer's compatibility chart for specific breakthrough times if available.
-
Caption: PPE selection workflow based on task-specific risk assessment.
Safe Handling, Storage, and Disposal
Handling
-
Avoid all contact with skin, eyes, and clothing.[18]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Keep containers tightly closed when not in use.[18]
-
Use in a well-ventilated area, preferably a chemical fume hood.[13]
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[2]
-
Keep containers tightly closed and store under an inert atmosphere.[2]
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[13]
-
Store containers below eye level to minimize the risk of spills to the face.[6]
Disposal
-
All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), must be disposed of as hazardous chemical waste.[8]
-
Place waste in a clearly labeled, sealed container. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[18]
Emergency Procedures and First Aid
Immediate and correct response to an exposure or spill is critical. Anyone assisting a victim should first ensure their own safety by wearing appropriate PPE.[7]
First Aid Measures
-
Skin Contact:
-
Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower.[7]
-
Crucial Step: After the initial water flush, if available, decontaminate the skin by swabbing with polyethylene glycol (PEG) 300 or 400 .[7][13] This is superior to water alone as PEG helps to solubilize and remove the phenol from the skin.
-
Seek immediate medical attention.[7]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention. Immediately call a poison control center or doctor.[18]
-
Spill Response Protocol
The response to a spill depends on its size and location.
-
Small Spill (<50 mL in a fume hood):
-
Ensure appropriate PPE is worn (see extended contact PPE).
-
Contain the spill with an inert absorbent material like vermiculite, sand, or commercial chemical absorbent pads.[8]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[8]
-
Decontaminate the area with a suitable solvent followed by soap and water.
-
-
Large Spill (>50 mL or any spill outside a fume hood):
Caption: Decision workflow for responding to a chemical spill.
Stability, Reactivity, and Occupational Exposure
-
Chemical Stability: The product is stable under normal handling and storage conditions.[2]
-
Reactivity: Avoid contact with strong acids and strong oxidizing agents.[13]
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and hydrogen fluoride.[13]
-
Occupational Exposure Limits (OELs): No specific OELs have been established for this compound. However, as a prudent measure, the OELs for the parent compound, phenol, should be considered as a benchmark for risk assessment.
| Jurisdiction | Limit Type | Value | Source |
| OSHA (USA) | PEL (8-hr TWA) | 5 ppm (~19 mg/m³) | [19][20] |
| ACGIH (USA) | TLV (8-hr TWA) | 5 ppm (~19 mg/m³) | [19][20] |
| NIOSH (USA) | REL (10-hr TWA) | 5 ppm (~19 mg/m³) | [19] |
| NIOSH (USA) | STEL (15-min) | 15.6 ppm (~60 mg/m³) | [19] |
| UK HSE | WEL (8-hr TWA) | 2 ppm (7.8 mg/m³) | [1] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit; WEL: Workplace Exposure Limit.
References
- 1. gov.uk [gov.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aobchem.com [aobchem.com]
- 5. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 88798-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. chemistry.osu.edu [chemistry.osu.edu]
- 12. Phenol Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. calpaclab.com [calpaclab.com]
- 15. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 16. safetyware.com [safetyware.com]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
- 19. nj.gov [nj.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
3-(Difluoromethoxy)phenol molecular weight and formula
An In-Depth Technical Guide to 3-(Difluoromethoxy)phenol for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Difluoromethoxy Moiety
The introduction of fluorine-containing functional groups is a cornerstone of contemporary drug design, utilized to fine-tune the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] Among these, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety. It acts as a bioisostere for more common groups like the methoxy or hydroxyl functionalities, offering a unique electronic profile and metabolic stability.[3][4]
This compound serves as a critical starting material for incorporating this group onto a phenolic scaffold. Its structure provides a reactive hydroxyl group, which can participate in a variety of coupling reactions, making it an essential tool for medicinal chemists aiming to modulate properties such as lipophilicity, metabolic resistance, and binding affinity in drug candidates.[1][5] For example, the difluoromethoxy group is a key component in compounds like Razpipadon, a drug candidate investigated for neurological disorders.[6]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆F₂O₂ | [7][8][9][10] |
| Molecular Weight | 160.12 g/mol | [7][10][11] |
| CAS Number | 88798-13-4 | [8][9][10] |
| IUPAC Name | This compound | [12] |
| Synonyms | alpha,alpha-Difluoro-3-hydroxyanisole | [8] |
| Melting Point | >110 °C | [12] |
| Appearance | N/A (Typically a solid) | [9] |
Synthesis and Mechanism
The synthesis of aryl difluoromethyl ethers, such as this compound, most commonly proceeds through the O-difluoromethylation of a corresponding dihydroxybenzene precursor. The core of this transformation is the reaction of a phenoxide with difluorocarbene (:CF₂).[1]
Mechanistic Principle: Difluorocarbene Generation
Difluorocarbene is a highly reactive intermediate. A prevalent and reliable method for its in situ generation involves the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na).[13] The phenoxide, formed by deprotonating the phenol with a suitable base, acts as a nucleophile, trapping the electrophilic difluorocarbene to form the desired difluoromethyl ether.[13]
Experimental Protocol: O-Difluoromethylation of Resorcinol
This protocol describes a representative method for synthesizing this compound from resorcinol.
Materials:
-
Resorcinol (1,3-dihydroxybenzene)
-
Sodium Chlorodifluoroacetate
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add resorcinol (1.0 equiv), cesium carbonate (1.5 equiv), and anhydrous DMF.
-
Expert Insight: Cesium carbonate is often chosen as the base because the large, soft cesium cation enhances the nucleophilicity of the resulting phenoxide, facilitating the reaction. DMF is a suitable polar aprotic solvent that effectively dissolves the reactants.
-
-
Reagent Addition: Add sodium chlorodifluoroacetate (1.5-2.0 equiv) to the stirring mixture.
-
Heating: Heat the reaction mixture to 100-120 °C. Vigorous bubbling (CO₂ evolution) should be observed as the decarboxylation proceeds.[13]
-
Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.
-
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Analytical Profile
While specific spectra are proprietary, the structural features of this compound give rise to predictable analytical signatures.
-
¹H NMR: Expected signals include aromatic protons in the region of 6.5-7.5 ppm. A key feature is the triplet signal for the proton of the -OCHF₂ group around 6.5-7.0 ppm, with a characteristic large coupling constant (J ≈ 73-75 Hz) due to coupling with the two fluorine atoms. The phenolic -OH proton will appear as a broad singlet.
-
¹⁹F NMR: A doublet is expected, corresponding to the two equivalent fluorine atoms being split by the single proton of the difluoromethoxy group.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be detected at m/z 160.12, consistent with its molecular weight.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3200-3500 cm⁻¹ for the O-H stretch of the phenol, C-H stretches in the aromatic region (3000-3100 cm⁻¹), C=C aromatic ring stretches (1500-1600 cm⁻¹), and strong C-F stretching bands typically found in the 1000-1200 cm⁻¹ region.
Safety, Handling, and Storage
This compound is a hazardous chemical and requires strict safety protocols.
Hazard Identification
The compound is classified with the following hazards:
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[15][16] An emergency eyewash station and safety shower must be immediately accessible.[8]
-
Personal Protective Equipment:
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8][14]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]
-
Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8][17]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[14][17]
First Aid Measures
-
Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor. Do NOT induce vomiting.[8][14]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[8][14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]
References
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synopsis of some recent tactical application of bioisosteres in drug design. (2011) | Nicholas A. Meanwell | 2437 Citations [scispace.com]
- 6. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. aobchem.com [aobchem.com]
- 10. 88798-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound [weibosci.com]
- 12. This compound | 88798-13-4 [sigmaaldrich.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. aksci.com [aksci.com]
- 15. aksci.com [aksci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
A Technical Guide to 3-(Difluoromethoxy)phenol: Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract: The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful method to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCHF₂) has emerged as a substituent of particular interest.[1] This guide provides an in-depth technical overview of 3-(Difluoromethoxy)phenol, a key building block utilizing this moiety. We will explore its fundamental properties, detailed synthetic and analytical protocols, and its strategic application in drug design, emphasizing the causality behind experimental choices for researchers, scientists, and drug development professionals.
Introduction & Physicochemical Properties
This compound (CAS No: 88798-13-4) is an aromatic organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its structure, featuring a phenol ring substituted with a difluoromethoxy group at the meta-position, provides a unique combination of properties that are highly advantageous in drug design.
The difluoromethoxy group acts as a crucial bioisostere for more common functional groups like hydroxyl (-OH) and methoxy (-OCH₃).[1][4] Its incorporation profoundly alters key molecular characteristics such as lipophilicity, acidity, and metabolic stability, which are critical for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4]
1.1 Nomenclature and Structure
1.2 Physicochemical Data Summary
The properties of the -OCHF₂ group are often intermediate between the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, offering medicinal chemists a greater degree of control for fine-tuning molecular characteristics.[1]
| Property | Value | Source | Rationale and Significance |
| pKa | 9.09 ± 0.10 (Predicted) | [6] | The strong electron-withdrawing effect of the fluorine atoms increases the acidity of the phenolic proton compared to phenol (pKa ~10). This modulation is critical for controlling the ionization state at physiological pH, which influences solubility and receptor binding.[4] |
| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [6] | Provides basic physical characterization for handling and formulation. |
| Form | Liquid / Solid | [6] | Can exist as a colorless to light yellow liquid or solid, influencing handling and storage requirements. |
| Storage Temp. | Inert atmosphere, Store in freezer, under -20°C | [6] | Indicates the need for controlled storage conditions to maintain stability, likely due to sensitivity to air or moisture. |
Synthesis and Purification
The synthesis of aryl difluoromethyl ethers, including this compound, is most commonly achieved through the O-difluoromethylation of the corresponding phenol. This typically involves the reaction of a phenolate with a difluorocarbene (:CF₂) source.[7][8]
2.1 Common Synthetic Route: Difluoromethylation using Sodium Chlorodifluoroacetate
A robust and widely used method involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na) to generate difluorocarbene in situ.[9] The phenolate, generated by a suitable base, then traps the electrophilic carbene.
Causality Behind Experimental Choices:
-
Reagent Choice: Sodium chlorodifluoroacetate is chosen for its commercial availability and its ability to generate difluorocarbene under relatively controlled thermal conditions.[9]
-
Base: A base such as Cesium Carbonate (Cs₂CO₃) or Potassium Hydroxide (KOH) is essential to deprotonate the phenol, forming the nucleophilic phenolate required to trap the carbene.[10][11] Cesium carbonate is often preferred for its high solubility in polar aprotic solvents and its ability to promote efficient reactions.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to solubilize the reactants and facilitate the Sₙ2-like attack of the phenolate on the carbene.[9]
-
Temperature: Heating (e.g., to 120°C) is required to induce the thermal decarboxylation of the chlorodifluoroacetate salt to generate the difluorocarbene intermediate.[9]
2.2 Detailed Experimental Protocol
This protocol is a representative example adapted from established procedures for the difluoromethylation of phenols.[9][10]
-
Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dihydroxyphenol (resorcinol, 1.0 equiv) and Cesium Carbonate (1.5 equiv).
-
Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add Sodium 2-chloro-2,2-difluoroacetate (2.5-3.0 equiv) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 120°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][10]
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
2.3 Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation.
-
¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons, the phenolic -OH proton, and a key triplet for the proton of the -OCHF₂ group due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons. The carbon of the -OCHF₂ group will appear as a triplet due to one-bond coupling to the two fluorine atoms.
-
¹⁹F NMR: The fluorine spectrum provides definitive evidence for the difluoromethoxy group, typically showing a doublet corresponding to the two equivalent fluorine atoms coupled to the single proton.
3.2 Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Expected M/Z: The molecular ion peak [M]⁺ should be observed at approximately 160.03, corresponding to the molecular formula C₇H₆F₂O₂.[5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
3.3 Summary of Expected Analytical Data
| Technique | Expected Data | Purpose |
| ¹H NMR | Aromatic protons (multiplets), Phenolic OH (broad singlet), -OCHF₂ (triplet, J ~74 Hz) | Structural Confirmation |
| ¹³C NMR | Aromatic carbons, -OCHF₂ (triplet, J ~240 Hz) | Structural Confirmation |
| ¹⁹F NMR | -OCHF₂ (doublet, J ~74 Hz) | Definitive functional group ID |
| HRMS (ESI) | Calculated m/z: 160.0336 for [M] | Molecular Formula Confirmation |
Applications in Drug Discovery & Medicinal Chemistry
The difluoromethoxy group is a strategic asset in modern drug design, offering a unique combination of properties to enhance drug candidates.[1]
4.1 Role as a Bioisostere
The -OCHF₂ group is an effective bioisostere for hydroxyl and methoxy groups.[1][4]
-
Blocking Metabolic O-Demethylation: Replacing a metabolically labile methoxy group with a difluoromethoxy group can block O-demethylation by cytochrome P450 enzymes.[1] The strong carbon-fluorine bonds are more resistant to oxidative metabolism, which can increase a drug's half-life and reduce clearance.[1][2]
-
Modulating Lipophilicity (LogP): The -OCHF₂ group significantly increases lipophilicity compared to a hydroxyl group and is more lipophilic than a methoxy group.[4] This property can be fine-tuned to enhance membrane permeability and improve oral absorption.[4][12]
-
Hydrogen Bonding: Unlike the -OCH₃ or -OCF₃ groups, the -OCHF₂ group can act as a hydrogen bond donor through its single hydrogen atom. This allows it to mimic interactions of a hydroxyl group while providing superior metabolic stability.[1]
4.2 Impact on Biological Pathways
The unique electronic properties of the -OCHF₂ group can influence how a molecule interacts with its biological target. For example, in kinase inhibitors, the ability to form specific hydrogen bonds can be critical for binding affinity. By altering the pKa of the parent phenol, the difluoromethoxy group ensures the molecule exists in the optimal ionization state for target engagement within the cellular environment.[4]
Caption: Impact of the -OCHF₂ group on drug properties.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards: It is toxic if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate protective clothing, gloves, and eye/face protection.[13] All work should be conducted in a well-ventilated area or a chemical fume hood.[3][14]
-
First Aid:
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area under an inert atmosphere.[3][13] It is often recommended to store in a freezer at temperatures below -20°C.[6]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic building block for modern drug discovery. The difluoromethoxy group provides a unique and powerful tool for medicinal chemists to overcome common challenges such as poor metabolic stability and suboptimal lipophilicity.[1] By understanding its synthesis, characterization, and the physicochemical principles governing its utility, researchers can effectively leverage this compound to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 88798-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aksci.com [aksci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 3-(Difluoromethoxy)phenol as a Building Block for Novel Compounds
Abstract
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethoxy (-OCF₂H) group offers a unique constellation of physicochemical properties that allows for the fine-tuning of molecular characteristics critical for bioactivity and material performance. This guide provides an in-depth technical overview of 3-(difluoromethoxy)phenol, a versatile building block that serves as a gateway to a diverse array of novel compounds. We will explore its intrinsic properties, key synthetic transformations, and provide detailed, field-proven experimental protocols to empower researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Value of the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group has gained significant traction as a valuable substituent in the design of functional molecules. Unlike the more common methoxy (-OCH₃) or the highly lipophilic trifluoromethoxy (-OCF₃) groups, the -OCF₂H moiety provides a nuanced balance of properties.[1][2] Its introduction into a molecular scaffold can profoundly influence metabolic stability, lipophilicity, and intermolecular interactions.
Key advantages conferred by the -OCF₂H group include:
-
Modulated Lipophilicity : The -OCF₂H group can adjust its lipophilicity based on its chemical environment, a phenomenon known as "dynamic lipophilicity." This allows for better tuning of a molecule's solubility and permeability.[1]
-
Hydrogen Bond Donor Capability : The polarized C-H bond within the -OCF₂H group enables it to act as a competent hydrogen bond donor, which can be crucial for target engagement in drug design.[3]
-
Metabolic Stability : The strong carbon-fluorine bonds enhance resistance to oxidative metabolism, often blocking common metabolic pathways like O-demethylation and increasing a drug's half-life.
-
Bioisosterism : It can serve as a bioisostere for hydroxyl, thiol, and methoxy groups, offering a pathway to improved pharmacokinetic profiles while maintaining or enhancing biological activity.[3]
This compound, with its reactive phenolic hydroxyl group and an aromatic ring activated for various substitutions, is an ideal starting material for leveraging these benefits in the synthesis of novel chemical entities.[4]
Physicochemical Profile of this compound
Understanding the inherent properties of a building block is fundamental to predicting its reactivity and designing effective synthetic strategies.
| Property | Value | Comparison Compound | Value | Source |
| Molecular Formula | C₇H₆F₂O₂ | 3-(Trifluoromethoxy)phenol | C₇H₅F₃O₂ | [5][6] |
| Molecular Weight | 160.12 g/mol | 3-(Trifluoromethoxy)phenol | 178.11 g/mol | [5][6] |
| XLogP3 (Lipophilicity) | 2.5 | 3-(Trifluoromethoxy)phenol | 2.8 | [5][6] |
| Reactivity | Stable under normal conditions | Phenol | Highly reactive | [7] |
The presence of the electron-withdrawing difluoromethoxy group influences the acidity of the phenolic proton and the electron density of the aromatic ring, thereby directing the regioselectivity of subsequent reactions.
Core Synthetic Transformations
This compound is amenable to a wide range of chemical modifications, primarily targeting the phenolic hydroxyl group and the aromatic ring.
Reactions at the Phenolic Hydroxyl Group: O-Alkylation
O-alkylation is one of the most fundamental transformations of phenols, leading to the formation of ethers. This reaction is critical for masking the acidic proton, modulating solubility, and building more complex molecular architectures.[8]
Causality Behind Experimental Choices: The reaction proceeds via the formation of a phenoxide ion under basic conditions, which then acts as a nucleophile to displace a leaving group on an alkylating agent. The choice of base and solvent is critical. A strong base like sodium hydride or cesium carbonate is often used to ensure complete deprotonation of the phenol.[9] A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal as it solvates the cation without interfering with the nucleophilic attack of the phenoxide.[9]
Detailed Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-3-propoxybenzene
This protocol details a standard Williamson ether synthesis using this compound and 1-bromopropane.
Workflow Diagram:
Caption: Workflow for the O-alkylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
1-Bromopropane (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[9]
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.
-
Stir the solution at room temperature and add cesium carbonate in one portion.
-
Add 1-bromopropane dropwise to the suspension.
-
Heat the reaction mixture to 60°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(difluoromethoxy)-3-propoxybenzene.
Reactions at the Aromatic Ring: Electrophilic Aromatic Substitution
The hydroxyl group of a phenol is a strong activating group, directing electrophiles to the ortho and para positions.[10] The -OCF₂H group is moderately electron-withdrawing, which can influence the regioselectivity and reactivity of these substitutions.
Mechanistic Considerations: For this compound, the primary sites for electrophilic attack are the C2, C4, and C6 positions. The strong activating effect of the hydroxyl group typically dominates, directing substitution primarily to the positions ortho and para to it (C2, C4, C6). Acidic conditions are often required to generate a sufficiently potent electrophile.[11]
Example Reactions:
-
Nitration: Using nitric acid in the presence of sulfuric acid introduces a nitro group, a key precursor for anilines.
-
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) installs halogen atoms, which are versatile handles for cross-coupling reactions.
-
Friedel-Crafts Alkylation/Acylation: This reaction can be challenging on phenols due to coordination of the Lewis acid catalyst with the hydroxyl group, but can be achieved with careful selection of conditions.[10]
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools in modern drug discovery for constructing C-C and C-heteroatom bonds.[12][13] To utilize this compound in these reactions, it must first be converted into a suitable coupling partner, typically an aryl halide or triflate.
Synthetic Workflow:
Caption: Pathway to novel biaryls via cross-coupling.
Key Coupling Reactions:
-
Suzuki-Miyaura Coupling: Couples an aryl halide/triflate with a boronic acid/ester to form a biaryl structure.[14][15]
-
Buchwald-Hartwig Amination: Forms a C-N bond between an aryl halide/triflate and an amine, essential for synthesizing many pharmaceutical compounds.[14]
The reliability and functional group tolerance of these reactions have made them indispensable in pharmaceutical research and development.[12]
Case Study: Application in Bioactive Molecule Synthesis
While specific examples directly starting from this compound can be proprietary, the utility of the resulting motifs is well-documented. For instance, the difluoromethoxyphenyl group is present in numerous kinase inhibitors and other drug candidates. The ability of the -OCF₂H group to act as a hydrogen bond donor and improve metabolic properties makes it a privileged scaffold in drug design.[1][3] Phenol derivatives, in general, are foundational to the development of therapeutics for a wide range of diseases, including cancer and neurodegenerative conditions.[4][16][17]
Conclusion and Future Outlook
This compound is a high-value building block that provides a reliable entry point for incorporating the strategically important difluoromethoxy group into novel molecular designs. Its predictable reactivity at both the hydroxyl group and the aromatic ring allows for a diverse range of synthetic manipulations, from simple etherification to complex cross-coupling reactions. As the demand for drug candidates with optimized pharmacokinetic profiles continues to grow, the use of fluorinated building blocks like this compound is set to expand, enabling the discovery of next-generation therapeutics and advanced materials.
References
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Trifluoromethoxy)phenol | C7H5F3O2 | CID 2733261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Whitepaper: Strategic Synthesis of 3-(Difluoromethoxy)phenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The difluoromethoxy (-OCF₂H) group is a privileged motif in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and act as a bioisostere for hydroxyl or thiol functionalities.[1][2] Its incorporation can profoundly impact a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the synthetic routes to 3-(Difluoromethoxy)phenol, a valuable building block for complex pharmaceutical agents. We move beyond simple procedural lists to dissect the underlying mechanisms, offering field-proven insights into experimental design and execution. The core focus is on robust, scalable, and environmentally conscious methods that generate the key difluorocarbene intermediate for subsequent O-difluoromethylation.
The Strategic Importance of the Difluoromethoxy Group
The -OCF₂H group is more than a simple structural component; it is a strategic tool in drug design. Its unique electronic properties—a combination of a strong electron-withdrawing nature and the capacity for weak hydrogen bond donation—allow it to mimic other functional groups while introducing beneficial changes.[2][3] The challenge for synthetic chemists lies in the efficient and reliable installation of this group. Early methods often relied on ozone-depleting reagents like chlorodifluoromethane (Freon 22), which are no longer viable for sustainable development.[4] This has spurred the innovation of modern reagents and protocols that are both effective and environmentally responsible.[5][6]
The central and most effective strategy for synthesizing aryl difluoromethyl ethers, including our target this compound, involves the O-alkylation of a corresponding phenol with a difluorocarbene (:CF₂) species. The phenoxide, generated in situ under basic conditions, acts as a potent nucleophile that traps the highly electrophilic difluorocarbene intermediate. Subsequent protonation yields the desired product.
The choice of starting material is critical for success. To synthesize this compound, direct difluoromethylation of resorcinol (1,3-dihydroxybenzene) would lead to a mixture of mono- and di-substituted products, complicating purification. A more strategic approach involves using a mono-protected resorcinol derivative, such as 3-benzyloxyphenol. This ensures that the difluoromethylation occurs selectively at the single free hydroxyl group. The benzyl protecting group can then be cleanly removed in a final step, typically via catalytic hydrogenolysis, to yield the target molecule.
Below is a generalized mechanistic diagram for this core transformation.
Caption: General mechanism for O-difluoromethylation of a protected phenol.
Key Methodologies for Synthesis
We will now explore three leading methodologies for generating difluorocarbene, each with a detailed protocol adapted for the synthesis of this compound from 3-benzyloxyphenol.
Method A: Thermal Decarboxylation of Sodium Chlorodifluoroacetate
This method is highly regarded for its operational simplicity and the use of a stable, commercially available, and non-toxic solid reagent.[7] The mechanism proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na) to generate the difluorocarbene intermediate, which is then trapped by the phenolate.[1]
Experimental Protocol: Synthesis of this compound via ClCF₂CO₂Na
Part 1: Difluoromethylation of 3-Benzyloxyphenol
-
Inert Atmosphere: To a flame-dried 250 mL three-neck round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-benzyloxyphenol (10.0 g, 50.0 mmol, 1.0 equiv) and cesium carbonate (Cs₂CO₃, 24.4 g, 75.0 mmol, 1.5 equiv).
-
Solvent Addition: Add dry N,N-Dimethylformamide (DMF, 100 mL).
-
Degassing: Degas the solution by bubbling nitrogen through it for 30 minutes while stirring.
-
Reagent Addition: Add sodium chlorodifluoroacetate (19.0 g, 125 mmol, 2.5 equiv) in one portion under a positive stream of nitrogen.
-
Reaction: Heat the reaction mixture to 120 °C in an oil bath and stir vigorously. Vigorous bubbling (CO₂ evolution) should be observed. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.[7]
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (300 mL) and ethyl acetate (200 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic layers and wash with 10% aqueous lithium chloride (3 x 50 mL) to remove residual DMF, followed by a wash with saturated sodium chloride (brine, 1 x 50 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-(benzyloxy)-3-(difluoromethoxy)benzene. This is often carried forward without further purification.
Part 2: Deprotection to this compound
-
Setup: Dissolve the crude product from Part 1 in ethanol (150 mL) in a suitable flask.
-
Catalyst: Carefully add palladium on carbon (10% Pd/C, ~500 mg) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a hydrogenation apparatus). Evacuate and backfill the flask with H₂ three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of H₂ at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel to afford pure this compound.
Caption: Experimental workflow using sodium chlorodifluoroacetate.
Method B: Rapid Synthesis with Difluoromethyltriflate (HCF₂OTf)
This modern approach utilizes a non-ozone-depleting liquid reagent that enables difluoromethylation to occur within minutes at room temperature.[8] The reaction is exceptionally fast and tolerant of various functional groups. The mechanism is believed to proceed via the rapid formation of difluorocarbene upon reaction of HCF₂OTf with a base.[5] Evidence for the carbene pathway includes deuterium incorporation when the reaction is run in D₂O and the formation of difluorocyclopropane when an alkene is used as a trapping agent.[5]
Experimental Protocol: Synthesis via HCF₂OTf
-
Setup: In a 100 mL round-bottomed flask, dissolve 3-benzyloxyphenol (2.0 g, 10.0 mmol, 1.0 equiv) in acetonitrile (MeCN, 40 mL).
-
Base Addition: Add aqueous potassium hydroxide (KOH, 2.0 M, 10 mL, 20.0 mmol, 2.0 equiv) and stir the biphasic mixture vigorously at room temperature.
-
Reagent Addition: Add difluoromethyltriflate (HCF₂OTf, ~1.5 equiv) dropwise via syringe over 5 minutes. Caution: The reaction can be exothermic.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 15-30 minutes. Monitor by TLC.
-
Workup and Purification: Follow steps 6-9 as described in Method A, Part 1.
-
Deprotection: Follow the deprotection procedure as described in Method A, Part 2.
Method C: Fluoroform as a Difluorocarbene Source
Fluoroform (CHF₃) is an inexpensive, non-toxic, and non-ozone-depleting gas that can serve as a difluorocarbene precursor.[9] The reaction is typically run under basic conditions in a two-phase system (e.g., water/dioxane) at moderate temperatures and atmospheric pressure.[4] While economically attractive, this method requires specialized equipment for handling a gaseous reagent.
General Procedure Outline: Synthesis via CHF₃
-
Setup: A pressure-rated flask is charged with 3-benzyloxyphenol, a suitable solvent like dioxane or acetonitrile, and a strong aqueous base (e.g., KOH).
-
Gas Introduction: The flask is sealed, and fluoroform gas is bubbled through the vigorously stirred mixture.
-
Reaction: The reaction is heated to a moderate temperature (e.g., 60-70 °C) and maintained for several hours.
-
Workup and Deprotection: A standard aqueous workup is performed, followed by the deprotection step as outlined in Method A.
Comparative Analysis of Synthesis Methods
| Feature | Method A (ClCF₂CO₂Na) | Method B (HCF₂OTf) | Method C (CHF₃) |
| Reagent State | Solid | Liquid | Gas |
| Handling | Operationally simple, stable solid | Air-stable liquid, easy to handle | Requires gas handling equipment |
| Reaction Temp. | High (e.g., 120 °C) | Room Temperature | Moderate (e.g., 60-70 °C) |
| Reaction Time | Hours (2-4 h) | Minutes (15-30 min) | Hours (several) |
| Key Advantage | Robust, scalable, non-toxic reagent | Extremely fast, mild conditions | Low reagent cost |
| Key Disadvantage | High temperature required | Reagent is specialized/costlier | Specialized setup for gas |
| Reference | [1],[7] | [5],[8] | [4],[9] |
Conclusion and Future Outlook
The synthesis of this compound is most strategically approached by the O-difluoromethylation of a mono-protected resorcinol derivative. While several methods exist for generating the key difluorocarbene intermediate, the thermal decarboxylation of sodium chlorodifluoroacetate offers a superb balance of operational simplicity, scalability, and environmental consideration, making it a highly recommended protocol for laboratory and process development. For rapid synthesis on a smaller scale, the use of difluoromethyltriflate provides an excellent alternative with mild conditions and short reaction times.
Emerging technologies, such as visible-light photoredox catalysis using precursors like difluorobromoacetic acid, promise even milder and more controlled reaction conditions in the future, further expanding the synthetic chemist's toolkit for accessing these valuable fluorinated building blocks.[10]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Toxicological Profile of 3-(Difluoromethoxy)phenol: A Technical Guide for Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive toxicological profile of 3-(Difluoromethoxy)phenol, a compound of increasing interest in pharmaceutical research and development. In the absence of extensive direct experimental data, this document synthesizes available information, draws upon established toxicological principles for substituted phenols and fluorinated aromatic compounds, and outlines methodologies for a robust safety assessment. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage risk assessment and guide the design of definitive toxicological studies.
Introduction: The Rise of Fluorinated Phenols in Medicinal Chemistry
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. The difluoromethoxy group, in particular, offers a metabolically robust alternative to a methoxy group.[1] this compound, as a structural motif and potential metabolite, warrants a thorough toxicological evaluation to ensure the safety of novel therapeutics. This guide provides a foundational understanding of its potential hazards, drawing parallels with the well-characterized toxicology of phenol and other substituted phenols, while considering the unique influence of the difluoromethoxy moiety.
Physicochemical Properties and Their Toxicological Implications
Understanding the physicochemical properties of a compound is fundamental to predicting its toxicological behavior.
| Property | Value/Information | Toxicological Relevance |
| Chemical Name | This compound | |
| CAS Number | 88798-13-4 | |
| Molecular Formula | C₇H₆F₂O₂ | |
| Molecular Weight | 160.12 g/mol [2] | Influences absorption and distribution. |
| Physical State | Liquid | Potential for dermal and inhalation exposure. |
| pKa | 9.09±0.10 (Predicted)[3] | Affects the degree of ionization at physiological pH, influencing membrane permeability and distribution. |
| Storage | Inert atmosphere, store in freezer, under -20°C[3] | Indicates potential for reactivity or degradation under normal conditions. |
The lipophilicity and electronic properties of substituted phenols are key determinants of their toxicity.[3] The difluoromethoxy group is electron-withdrawing, which can influence the reactivity of the phenol ring and its potential to form phenoxyl radicals, a mechanism implicated in the toxicity of some phenols.[4][5]
Anticipated Toxicokinetics and Metabolism
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not publicly available, we can infer its likely metabolic fate based on related compounds.
Absorption: As a relatively small, lipophilic molecule, this compound is expected to be readily absorbed through the gastrointestinal tract, skin, and lungs.
Distribution: Following absorption, it is likely to distribute to various tissues. The extent of distribution will be influenced by its lipophilicity and binding to plasma proteins.
Metabolism: The metabolism of fluorinated compounds can be complex.[6] The carbon-fluorine bond is highly stable and generally resistant to cleavage.[7][8] Therefore, metabolism is more likely to occur on the aromatic ring or through conjugation of the phenolic hydroxyl group.
-
Phase I Metabolism: Cytochrome P450 enzymes may hydroxylate the aromatic ring, although the electron-withdrawing nature of the difluoromethoxy group may deactivate the ring towards oxidation.[9]
-
Phase II Metabolism: The primary route of metabolism is anticipated to be conjugation of the phenolic hydroxyl group via glucuronidation and sulfation. The presence of a fluorine atom ortho to a phenolic group has been shown to potentially increase its nucleophilicity in methylation and glucuronidation reactions.[7][10]
The following diagram illustrates the predicted metabolic pathways:
Caption: Predicted metabolic pathway of this compound.
Excretion: The conjugated metabolites are expected to be more water-soluble and readily excreted in the urine and/or feces.
Hazard Identification and Potential Toxicological Endpoints
Based on available Safety Data Sheets (SDS) and analogy to phenol and substituted phenols, the following hazards are identified for this compound:
-
Acute Toxicity: Classified as "Toxic if swallowed".[11] While a specific LD50 is not available, for comparison, the oral LD50 of phenol in rats is 317 mg/kg and in mice is 270 mg/kg. The dermal LD50 of phenol in rabbits is 630 mg/kg.
-
Skin and Eye Irritation: Classified as "Causes skin irritation" and "Causes serious eye damage".[11] Phenol is a known corrosive substance that can cause chemical burns.[12]
-
Respiratory Irritation: May cause respiratory irritation.[11] Inhalation of phenol vapors can irritate the respiratory tract.[13]
Genotoxicity
A standard battery of in vitro genotoxicity tests is necessary to assess the mutagenic and clastogenic potential of this compound.
-
Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.[14]
-
In Vitro Mammalian Chromosomal Aberration Test: To detect structural chromosomal damage.[15][16]
-
In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay): To detect gene mutations and clastogenic effects.
The following workflow outlines a typical in vitro genotoxicity testing cascade:
Caption: In vitro genotoxicity testing workflow.
Carcinogenicity
There are no carcinogenicity data available for this compound. The International Agency for Research on Cancer (IARC) classifies phenol as Group 3, "not classifiable as to its carcinogenicity to humans". A bioassay of phenol for possible carcinogenicity conducted by the National Toxicology Program (NTP) in rats and mice showed no evidence of carcinogenic activity under the conditions of the study.[17] However, some substituted phenols have demonstrated carcinogenic potential.[18] Therefore, a long-term carcinogenicity bioassay in two rodent species would be required for definitive assessment if initial genotoxicity tests are positive or if there is cause for concern based on structure-activity relationships.
Reproductive and Developmental Toxicity
No data are available for this compound. For phenol, animal studies have reported reduced fetal body weights, growth retardation, and abnormal development in offspring exposed via the oral route.[19] A comprehensive assessment of reproductive and developmental toxicity would involve studies such as:
-
Fertility and Early Embryonic Development Study
-
Embryo-Fetal Development Study
-
Pre- and Postnatal Development Study
Environmental Fate and Ecotoxicology
Exposure Controls and Risk Management
Given the identified hazards, stringent exposure controls are necessary when handling this compound.
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton), and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[11]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[11]
-
No specific occupational exposure limits (OELs) have been established for this compound. For phenol, the OSHA Permissible Exposure Limit (PEL) and ACGIH Threshold Limit Value (TLV) are both 5 ppm as an 8-hour time-weighted average.[13][22]
Experimental Protocols
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[15][23]
Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes (HPBL).
Procedure:
-
Cell Culture: Maintain CHO cells in appropriate culture medium and conditions. For HPBL, stimulate division with a mitogen.
-
Treatment: Expose cell cultures to at least three concentrations of this compound, with and without a metabolic activation system (S9 mix), for a short duration (e.g., 3-6 hours) and a long duration (e.g., 24 hours) without S9. Include appropriate negative and positive controls.
-
Harvest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures. Harvest cells by centrifugation.
-
Slide Preparation: Treat cells with a hypotonic solution, fix, and drop onto microscope slides.
-
Staining: Stain the slides with a suitable stain (e.g., Giemsa).
-
Microscopic Analysis: Score at least 200 metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
Data Analysis: Analyze the data for a concentration-related increase in the frequency of aberrant cells.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
Objective: To determine the acute oral toxicity (LD50) of a substance.
Test System: Female rats of a standard strain.
Procedure:
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the animal survives, dose the next animal at a higher dose. If the animal dies, dose the next animal at a lower dose. The dose progression factor is typically 3.2.
-
Endpoint: Continue the procedure until the stopping criteria are met (e.g., a specified number of reversals in outcome).
-
LD50 Calculation: Calculate the LD50 and its confidence interval using appropriate statistical methods.
Conclusion and Future Directions
This compound presents a toxicological profile that warrants careful handling and a thorough, data-driven safety assessment. While direct experimental data are limited, the available information and structure-activity relationships with other substituted phenols suggest potential for acute toxicity, skin and eye irritation, and possible respiratory effects. Definitive in vitro and in vivo studies are required to fully characterize its genotoxic, carcinogenic, and reproductive and developmental toxicity potential. The experimental protocols outlined in this guide provide a framework for generating the necessary data to support the safe development of novel pharmaceuticals containing this moiety.
References
- 1. PFAS - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. QSAR of toxicology of substituted phenols [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. annualreviews.org [annualreviews.org]
- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. synquestlabs.com [synquestlabs.com]
- 12. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nj.gov [nj.gov]
- 14. In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
- 20. Ban fluorinated organic substances to spark green alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 22. E-Limit [elimit.online.worksafebc.com]
- 23. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(Difluoromethoxy)phenol from 3-Hydroxyphenol
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and thiol moieties. Its unique electronic properties and lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. 3-(Difluoromethoxy)phenol is a valuable building block in the synthesis of more complex pharmaceuticals and agrochemicals. This document provides a comprehensive guide for the synthesis of this compound from the readily available starting material, 3-hydroxyphenol (also known as resorcinol). The protocol detailed herein is based on a well-established method for the difluoromethylation of phenols using sodium chlorodifluoroacetate as a difluorocarbene precursor.
Reaction Principle and Mechanism
The synthesis of this compound from 3-hydroxyphenol proceeds via an O-difluoromethylation reaction. The key reagent, sodium chlorodifluoroacetate (ClCF₂CO₂Na), serves as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a base.
The proposed mechanism involves the following steps:
-
Deprotonation: The base, typically a carbonate such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 3-hydroxyphenol to form the more nucleophilic phenoxide ion.
-
Difluorocarbene Generation: Upon heating, sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate the electrophilic difluorocarbene (:CF₂).
-
Nucleophilic Attack: The phenoxide ion acts as a nucleophile and attacks the electrophilic difluorocarbene.
-
Protonation: The resulting intermediate is protonated during the aqueous work-up to yield the final product, this compound.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the difluoromethylation of phenols.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Hydroxyphenol | ≥99% | Sigma-Aldrich |
| Sodium chlorodifluoroacetate | 97% | Sigma-Aldrich |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Saturated aqueous NaCl (brine) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Fisher Scientific |
| Deionized water | ||
| 1 M Hydrochloric acid (HCl) | Prepared in-house |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Schlenk line or nitrogen inlet
-
Septa and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
Safety Precautions
-
Sodium chlorodifluoroacetate is harmful if swallowed and causes skin and eye irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
3-Hydroxyphenol is harmful if swallowed and causes skin and eye irritation. Handle with appropriate PPE.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin and can be absorbed through the skin. Handle with appropriate PPE in a fume hood.
-
The reaction generates gaseous byproducts. Ensure the reaction setup is not a closed system and is properly vented.
-
Always perform a thorough risk assessment before starting any chemical synthesis.
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenol (5.51 g, 50 mmol, 1.0 equiv.) and cesium carbonate (24.4 g, 75 mmol, 1.5 equiv.).
-
Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous DMF (50 mL) to the flask via syringe. Stir the mixture at room temperature for 15 minutes.
-
Carefully add sodium chlorodifluoroacetate (11.4 g, 75 mmol, 1.5 equiv.) to the reaction mixture in one portion under a positive flow of nitrogen.
-
Replace the septum with a condenser and heat the reaction mixture to 110-120 °C in an oil bath.
-
Monitor the progress of the reaction by TLC (eluent: 20% ethyl acetate in hexanes). The starting material, 3-hydroxyphenol, will have a lower Rf value than the product, this compound. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of deionized water and stir for 10 minutes.
-
Transfer the mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc in hexanes and gradually increasing to 20% EtOAc in hexanes).
-
Collect the fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Property | Value |
| Molecular Formula | C₇H₆F₂O₂ |
| Molecular Weight | 160.12 g/mol [1] |
| Appearance | Colorless to pale yellow oil |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The ¹H NMR spectrum is expected to show a triplet for the difluoromethoxy proton (-OCH F₂) around δ 6.5-7.0 ppm with a characteristic coupling to the two fluorine atoms (J ≈ 70-75 Hz). The aromatic protons will appear in the range of δ 6.8-7.3 ppm. A broad singlet corresponding to the phenolic hydroxyl proton will also be present. A representative ¹H NMR spectrum can be found on ChemicalBook.[3]
-
¹³C NMR (101 MHz, CDCl₃): The ¹³C NMR spectrum will show a triplet for the difluoromethoxy carbon (-OC F₂H) around δ 115-120 ppm due to coupling with the two fluorine atoms. The aromatic carbons will appear in the region of δ 105-160 ppm.
-
¹⁹F NMR (376 MHz, CDCl₃): The ¹⁹F NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms around δ -80 to -90 ppm, coupled to the difluoromethoxy proton.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 160. Key fragmentation patterns would include the loss of the difluoromethyl radical to give a fragment at m/z = 109.
Alternative Synthetic Methods
While the use of sodium chlorodifluoroacetate is a common and effective method, other reagents can also be employed for the synthesis of aryl difluoromethyl ethers.
-
Difluoromethyltriflate (HCF₂OTf): This reagent allows for the difluoromethylation of phenols under milder conditions, often at room temperature. The reaction is typically fast and tolerates a wide range of functional groups.[4]
-
Bromo(difluoro)acetic acid: This reagent provides a streamlined approach for the difluoromethylation of phenols.[2]
-
TMSCF₂H (Difluoromethyl)trimethylsilane): In the presence of a suitable initiator, TMSCF₂H can serve as a source of the difluoromethyl radical for the difluoromethylation of various substrates.
-
Chlorodifluoromethane (Freon-22): Historically, chlorodifluoromethane was widely used. However, due to its ozone-depleting properties, its use is now heavily restricted.
Conclusion
The protocol described in these application notes provides a reliable and reproducible method for the synthesis of this compound from 3-hydroxyphenol. The use of sodium chlorodifluoroacetate as a difluorocarbene precursor offers a practical and scalable approach for accessing this valuable building block. The detailed experimental procedure, including safety precautions, purification, and characterization, should enable researchers in drug discovery and development to successfully synthesize and utilize this compound in their research endeavors.
References
Application Note: A Practical Guide to the Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate
Abstract
The difluoromethyl ether (-OCF₂H) moiety is a privileged functional group in modern drug discovery, prized for its ability to modulate key pharmacokinetic properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] Often serving as a bioisostere for hydroxyl, thiol, or amide groups, the -OCF₂H group can introduce favorable conformational constraints and act as a lipophilic hydrogen bond donor.[2][3] This guide provides a comprehensive overview and a detailed, field-proven protocol for the O-difluoromethylation of phenols using sodium chlorodifluoroacetate (ClCF₂COONa). This method stands out for its operational simplicity, the use of a bench-stable and relatively non-toxic reagent, and its applicability to a wide range of substrates, making it a valuable tool for researchers in medicinal chemistry and process development.[1][4]
Introduction: The Strategic Value of the -OCF₂H Group
Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—have made organofluorine compounds central to the pharmaceutical and agrochemical industries.[1] Among the various fluorinated motifs, the difluoromethyl group is particularly noteworthy. Its introduction can profoundly influence a molecule's properties:
-
Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the -OCF₂H group resistant to oxidative metabolism at that position.
-
Lipophilicity Modulation: The -OCF₂H group increases lipophilicity, which can enhance membrane permeability and improve oral absorption of drug candidates.[1]
-
Bioisosterism: It can mimic the hydrogen-bonding capabilities of a hydroxyl group while being more lipophilic, offering a unique tool for lead optimization.[2]
-
Conformational Control: The steric and electronic properties of the group can lock in a specific molecular conformation required for potent biological activity.
Given these benefits, the development of reliable and scalable methods for installing the -OCF₂H group is of paramount importance. The use of sodium chlorodifluoroacetate as a difluorocarbene precursor represents a significant advancement over methods requiring harsh conditions or environmentally detrimental gaseous reagents.[1][4]
Reaction Principle and Mechanism
The difluoromethylation of phenols with sodium chlorodifluoroacetate proceeds through the in situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate.[1][4] The reaction mechanism can be understood in three key steps:
-
Phenolate Formation: The phenolic proton is acidic and is first removed by a suitable base, such as cesium or potassium carbonate, to generate a nucleophilic phenolate anion.
-
Difluorocarbene Generation: Upon heating, sodium chlorodifluoroacetate undergoes thermal decarboxylation (loss of CO₂) and dehalogenation (loss of Cl⁻) to generate the electrophilic difluorocarbene (:CF₂).[4]
-
Nucleophilic Trapping: The electron-rich phenolate anion acts as a nucleophile, attacking the electron-deficient difluorocarbene. A subsequent protonation step, typically during the aqueous workup, yields the final aryl difluoromethyl ether product.[1][4]
References
Application Note & Experimental Protocol: O-Difluoromethylation of Phenolic Compounds for Drug Discovery and Agrochemical Synthesis
Introduction: The Strategic Value of the Difluoromethyl Ether Moiety
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing molecular properties. Among these, the difluoromethyl ether (–OCF₂H) has emerged as a particularly valuable motif.[1] Its unique electronic characteristics allow it to serve as a bioisostere for other functional groups, such as methoxy or hydroxyl groups, while offering distinct advantages. The introduction of an –OCF₂H group can significantly enhance metabolic stability, modulate lipophilicity (logP), and influence the conformational preferences of a molecule, thereby improving its pharmacokinetic and pharmacodynamic profile.[1]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the practical synthesis of aryl difluoromethyl ethers from phenolic starting materials. We will delve into the core mechanistic principles, compare modern reagents, and present a detailed, field-proven experimental protocol that is both robust and scalable. The causality behind each experimental choice is explained to empower users to not only replicate the procedure but also to adapt it with a deep understanding of the underlying chemistry.
Core Principles and Mechanistic Overview
The O-difluoromethylation of phenols predominantly proceeds through the in-situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate. The overall transformation can be understood in three key steps:
-
Phenolate Formation: A base is used to deprotonate the acidic hydroxyl group of the phenol, generating a highly nucleophilic phenolate anion.
-
Difluorocarbene Generation: A stable precursor reagent undergoes a transformation (typically thermal decarboxylation) to release difluorocarbene.
-
Nucleophilic Trapping: The electron-rich phenolate anion attacks the electrophilic difluorocarbene to form an intermediate, which is subsequently protonated to yield the final aryl difluoromethyl ether product.[1][2][3]
This widely accepted mechanism is supported by mechanistic studies and forms the basis for most modern protocols.[3]
Selecting a Difluoromethylating Reagent
The choice of reagent is critical and depends on factors such as substrate scope, reaction conditions, cost, and operational simplicity. While older methods relied on hazardous, ozone-depleting gases like HCF₂Cl, modern chemistry offers several safer and more practical alternatives.[3]
| Reagent | Key Advantages | Typical Conditions | Considerations |
| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Bench-stable, inexpensive, commercially available in bulk, well-documented robust protocols.[1][2] | High temperature (e.g., 120 °C) in polar aprotic solvents (e.g., DMF).[1] | Requires heating; vigorous gas evolution (CO₂) must be managed. |
| Difluoromethyltriflate (HCF₂OTf) | Very fast reactions at room temperature, broad functional group tolerance, non-ozone-depleting.[3][4][5] | Room temperature in aqueous solvents.[3] | Reagent is a liquid but can be more expensive than haloacetate salts. |
| S-(Difluoromethyl)sulfonium Salts | Bench-stable solid, practical, good to excellent yields with a wide variety of phenols.[6][7] | Mild basic conditions (e.g., LiOH).[6] | May require synthesis or purchase from specialty suppliers. |
For this guide, we will focus on the protocol using Sodium Chlorodifluoroacetate , as it represents a highly reliable, cost-effective, and scalable method with a published, chromatography-free purification procedure, making it ideal for routine synthesis and library generation.[1][2]
Detailed Experimental Protocol: O-Difluoromethylation using Sodium Chlorodifluoroacetate
This protocol is adapted from a robust procedure published in Organic Syntheses, demonstrating its reliability and reproducibility.[1][2] The example uses 1-(3-chloro-4-hydroxyphenyl)ethan-1-one as the starting material.
4.1. Safety Precautions
A thorough risk assessment should be conducted before beginning any chemical synthesis.[1] This reaction involves heating a sealed system that generates gas (CO₂); ensure proper venting via an oil bubbler to prevent pressure buildup. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
4.2. Materials and Equipment
-
Chemicals: Phenolic substrate, Cesium Carbonate (Cs₂CO₃), Sodium 2-chloro-2,2-difluoroacetate (ClCF₂COONa), Dry N,N-Dimethylformamide (DMF), Deionized Water, Hexanes, Sodium Sulfate (Na₂SO₄), Saturated Sodium Chloride (brine).
-
Equipment: 100 mL round-bottomed flask, magnetic stir bar, Schlenk line with nitrogen supply, rubber septa, syringes and needles, oil bath with temperature control, air condenser, oil bubbler, separatory funnel, rotary evaporator.
4.3. Reagent Table (Example Scale)
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | 170.58 | 3.00 g | 17.6 | 1.00 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 8.60 g | 26.4 | 1.50 |
| Sodium Chlorodifluoroacetate | 152.46 | 7.51 g | 49.3 | 2.80 |
| Dry DMF | - | 27 mL | - | - |
| Deionized H₂O | - | 3.2 mL | - | - |
4.4. Step-by-Step Procedure
Causality behind the choices:
-
Cesium Carbonate: A strong, yet relatively non-nucleophilic base, effective at deprotonating phenols without competing side reactions. Using 1.5 equivalents ensures complete formation of the phenolate.
-
Inert Atmosphere: Evacuating and backfilling with nitrogen removes oxygen, which could potentially lead to oxidative side products at high temperatures.
-
DMF/Water Solvent System: DMF is a polar aprotic solvent that effectively dissolves the reagents. The small amount of water aids in the solubility of the inorganic salts.
-
Degassing: Removing dissolved gases, particularly oxygen, further ensures a clean reaction.
-
Excess Reagent: Using 2.8 equivalents of the difluorocarbene precursor ensures the reaction goes to completion, even with some decomposition of the reagent.
Procedure:
-
Reaction Setup: To a 100 mL single-necked round-bottomed flask equipped with a magnetic stir bar, add the phenol (3.00 g, 17.6 mmol) and cesium carbonate (8.60 g, 26.4 mmol).[2]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate the headspace under vacuum (<0.1 mmHg) for 1 minute, then backfill with nitrogen. Repeat this cycle three times.[2]
-
Solvent Addition: Sequentially add dry DMF (27 mL) and deionized water (3.2 mL) to the flask via syringe. Begin stirring at 500 rpm.[1]
-
Degassing: With the needle from the Schlenk line submerged in the solvent, bubble nitrogen through the solution for 1 hour while stirring.[1][2]
-
Reagent Addition: After 1 hour, remove the septum and add the sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol) in one portion under a positive stream of nitrogen to prevent air entry.[1][2]
-
Final Assembly: Quickly equip the flask with an air condenser. Seal the top of the condenser with a septum pierced by two needles: one connected to the nitrogen line and the other to an oil bubbler to safely vent excess pressure.[2]
-
Heating: Lower the apparatus into a preheated oil bath at 120 °C. Vigorous bubbling (CO₂ evolution) should commence upon heating. Stir the reaction at 500 rpm for 2 hours.[1][2]
-
Reaction Monitoring: After 2 hours, the reaction can be checked for completion by TLC. A small aliquot is taken, diluted with water and ethyl acetate, and the organic layer is spotted. For this specific reaction, using 1:2 ethyl acetate:hexanes, the starting material has an Rf of 0.3 and the product has an Rf of 0.5.[1]
-
Workup - Quenching and Extraction: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with 100 mL of deionized water and 100 mL of hexanes. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with 50 mL of hexanes each.
-
Workup - Washing: Combine the organic layers and wash them sequentially with 5 x 50 mL of 10% LiCl solution (to remove residual DMF) and 1 x 50 mL of saturated NaCl solution.[2] An emulsion may form; gentle swirling and patience can help break it.
-
Product Isolation: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate by rotary evaporation (30 °C, 120 mmHg).[1][2]
-
Final Drying: Dry the resulting oil under high vacuum (<1.0 mmHg) for at least 1 hour to remove any residual solvent. This procedure typically yields the pure product without the need for column chromatography.[1][2]
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: High-Purity Isolation of 3-(Difluoromethoxy)phenol via Column Chromatography
Abstract
This comprehensive guide details the effective purification of 3-(Difluoromethoxy)phenol, a key building block in pharmaceutical and agrochemical synthesis, using column chromatography. Both normal-phase and reverse-phase methodologies are presented, providing researchers with versatile options to achieve high purity, tailored to their specific crude sample matrix and available instrumentation. This document provides not only step-by-step protocols but also the underlying chemical principles governing the separation, troubleshooting guidance for common issues such as peak tailing, and essential safety protocols.
Introduction: The Significance of Purifying this compound
This compound is a valuable intermediate whose utility in drug development and materials science is contingent on its purity. The introduction of the difluoromethoxy (-OCHF₂) group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity and metabolic stability. Consequently, ensuring the isomeric purity and the absence of synthetic byproducts in this compound is critical for the successful outcome of subsequent synthetic steps and the biological activity of the final compounds.
Column chromatography remains a cornerstone technique for the purification of organic compounds due to its scalability and adaptability.[1][2] The choice between normal-phase and reverse-phase chromatography is dictated by the polarity of the target compound and its impurities. This application note will explore both avenues for the purification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂O₂ | [3] |
| Molecular Weight | 160.12 g/mol | [3][4] |
| Appearance | Colourless to light yellow liquid | [3] |
| pKa | 9.09 ± 0.10 (Predicted) | [3] |
| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [3] |
The phenolic proton's acidity (pKa ≈ 9.09) is a key consideration, as its interaction with the stationary phase can influence peak shape. The presence of the difluoromethoxy group imparts a degree of lipophilicity, making the compound amenable to both normal-phase and reverse-phase techniques.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Identification : Toxic if swallowed, causes skin irritation, and may cause serious eye damage.[4][5][6]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[6]
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of fumes and direct contact with skin and eyes.[6]
-
Storage : Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[3][6]
Always consult the Safety Data Sheet (SDS) before handling this compound and the solvents used in the purification process.
Method Selection: Normal-Phase vs. Reverse-Phase Chromatography
The choice of chromatographic mode is a critical first step in method development.
Normal-Phase Chromatography is often the first choice for traditional organic synthesis workups. It utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase. Less polar compounds travel faster up the column, while more polar compounds are retained longer.
Reverse-Phase Chromatography employs a non-polar stationary phase (e.g., silica gel functionalized with C18 alkyl chains) and a polar mobile phase.[6][7] In this mode, polar compounds elute first, and non-polar compounds are retained more strongly. This technique is particularly powerful for separating compounds with subtle differences in hydrophobicity.[5]
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is suitable for purifying this compound from less polar impurities.
Materials and Equipment
-
Silica gel (flash grade, 230-400 mesh)
-
Glass chromatography column
-
Solvents: n-Hexane, Ethyl acetate (EtOAc) - HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Experimental Workflow
Step-by-Step Procedure
-
TLC Analysis for Solvent System Selection :
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.25-0.35 for this compound and good separation from impurities.[4]
-
-
Column Preparation :
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Add a protective layer of sand on top of the silica bed.[4]
-
Pre-elute the column with the mobile phase until the silica bed is fully equilibrated.
-
-
Sample Loading :
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as dry loading and often results in better resolution.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection :
-
Begin eluting the column with the mobile phase determined by TLC analysis.
-
For closely eluting impurities, a gradient elution can be employed, gradually increasing the proportion of the more polar solvent (ethyl acetate).
-
Collect fractions in an organized manner.
-
-
Fraction Analysis and Product Isolation :
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions containing pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Troubleshooting
-
Peak Tailing : Phenolic compounds can interact with the acidic silanol groups on the silica surface, leading to tailing.[4] Adding a small amount of a modifier like acetic acid (e.g., 0.5%) to the mobile phase can mitigate this issue by protonating the silanol groups.[4]
-
Compound Won't Elute : If the compound is too polar and adheres strongly to the silica, a more polar solvent system, such as dichloromethane/methanol, may be necessary.
Protocol 2: Reverse-Phase Flash Column Chromatography
This protocol is advantageous for purifying this compound from more polar impurities.
Materials and Equipment
-
C18-functionalized silica gel
-
Appropriate chromatography column (glass or pre-packed cartridge)
-
Solvents: Deionized water, Acetonitrile (ACN) or Methanol (MeOH) - HPLC grade
-
Optional: Formic acid or trifluoroacetic acid (TFA)
-
Collection tubes
-
Rotary evaporator and/or lyophilizer
Experimental Workflow
Step-by-Step Procedure
-
Column Conditioning :
-
If using a dry-packed C18 column, it must be wetted first. Flush the column with several column volumes of 100% methanol or acetonitrile.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
-
Sample Loading :
-
Dissolve the crude this compound in a small volume of the mobile phase or a compatible strong solvent like DMSO. If using DMSO, ensure the injection volume is minimal to prevent band broadening.
-
-
Elution and Fraction Collection :
-
Begin elution with a highly aqueous mobile phase.
-
Gradually increase the concentration of the organic modifier (acetonitrile or methanol) to elute the compound. A typical gradient might be from 5% to 100% acetonitrile over 20-30 column volumes.
-
The addition of a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase can improve peak shape by ensuring the phenolic hydroxyl group remains protonated.
-
Collect fractions throughout the gradient elution.
-
-
Fraction Analysis and Product Isolation :
-
Analyze fractions using an appropriate method (e.g., HPLC, LC-MS, or TLC if a suitable staining method is available).
-
Combine the fractions containing the pure product.
-
Remove the organic solvent using a rotary evaporator. If the remaining solution is primarily water, the product can be isolated by lyophilization (freeze-drying) or extraction into an organic solvent.
-
Troubleshooting
-
Poor Retention of Polar Compounds : For very polar compounds, standard C18 phases may not provide sufficient retention in highly aqueous mobile phases. Using a buffer in the mobile phase can increase its polarity and improve retention.[8]
-
Complex Mixtures : For very complex crude mixtures, a two-step purification process involving both normal-phase and reverse-phase chromatography can be highly effective.
Conclusion
The successful purification of this compound is readily achievable through a systematic approach to column chromatography. The choice between normal-phase and reverse-phase methods should be guided by the nature of the impurities present in the crude material. By carefully selecting the stationary and mobile phases and optimizing the elution conditions, researchers can obtain this valuable synthetic intermediate with the high degree of purity required for demanding applications in drug discovery and materials science.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chromtech.com [chromtech.com]
- 8. biotage.com [biotage.com]
Scale-Up Synthesis of 3-(Difluoromethoxy)phenol: A Comprehensive Guide to a Key Pharmaceutical Intermediate
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The difluoromethyl ether (-OCF₂H) moiety is a critical pharmacophore in modern drug discovery, prized for its ability to enhance metabolic stability, modulate lipophilicity, and act as a bioisostere for other functional groups.[1] 3-(Difluoromethoxy)phenol is a valuable building block for introducing this group into more complex bioactive molecules. This guide provides a detailed, robust, and scalable protocol for the synthesis of this compound from 3-hydroxyphenol. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring both scientific integrity and practical applicability for scale-up operations.
Introduction: The Strategic Importance of the -OCF₂H Group
The incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry, offering a powerful tool to fine-tune pharmacokinetic and pharmacodynamic properties.[2] The difluoromethyl ether group, in particular, has seen a surge in interest. It can significantly alter a molecule's conformation, pKa, and lipophilicity, often leading to improved cell membrane permeability and metabolic resistance without the significant electronic perturbation of the trifluoromethyl group.[3] As a bioisostere for hydroxyl or thiol groups, it allows for subtle modifications that can enhance target binding and overall drug efficacy.[3]
Given its utility, the development of efficient and scalable synthetic routes to key intermediates like this compound is paramount. This document details a field-proven protocol that prioritizes safety, efficiency, and reproducibility.
Synthetic Strategy and Mechanistic Rationale
Several methods exist for the difluoromethylation of phenols, including the use of gaseous chlorodifluoromethane (HCF₂Cl), organozinc reagents, or difluoromethyltriflate.[2][4] However, many of these approaches involve hazardous reagents, harsh conditions, or present significant handling challenges for large-scale production, such as the use of an ozone-depleting gas.[2][4]
Our selected method employs sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a difluorocarbene precursor. This reagent is a bench-stable, crystalline solid that is commercially available in bulk, making it an operationally simple and environmentally preferable alternative.[1][2]
The Reaction Mechanism
The reaction proceeds through the in-situ generation of difluorocarbene (:CF₂), a highly electrophilic intermediate. The mechanism can be broken down into three key steps, as illustrated below.
-
Phenolate Formation: The weakly acidic phenolic proton of 3-hydroxyphenol is removed by a base (Cesium Carbonate) to generate the corresponding phenolate anion. This anion is a potent nucleophile.
-
Difluorocarbene Generation: Upon heating, sodium chlorodifluoroacetate undergoes thermal decarboxylation to release carbon dioxide, a chloride ion, and the highly reactive difluorocarbene intermediate.[1]
-
Nucleophilic Trapping: The electron-rich phenolate anion attacks the electrophilic difluorocarbene. The resulting intermediate is then protonated during the aqueous work-up to yield the final this compound product.
Causality of Choices:
-
Base (Cesium Carbonate, Cs₂CO₃): While other bases like K₂CO₃ can be used, Cs₂CO₃ offers superior solubility in organic solvents like DMF and promotes a higher reaction rate, which is advantageous for ensuring complete conversion on a larger scale.[2]
-
Solvent (N,N-Dimethylformamide, DMF): DMF is an excellent polar aprotic solvent that effectively dissolves both the phenolate salt and the difluoromethylating reagent. Its high boiling point is also suitable for the elevated temperatures required for carbene generation.
-
Temperature (120 °C): This temperature is optimal for inducing the rapid decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene, while minimizing thermal degradation of the starting material and product.[1][2]
Scalable Protocol for this compound Synthesis
This protocol is designed for a nominal 100 g scale of the final product. A thorough hazard analysis and risk assessment should be conducted before commencing any chemical synthesis.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| 3-Hydroxyphenol | C₆H₆O₂ | 110.11 | 1.00 | 70.0 g | Starting material. Ensure >98% purity. |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 1.50 | 310.0 g | Anhydrous. Essential for phenolate formation. |
| Sodium Chlorodifluoroacetate | C₂Cl F₂NaO₂ | 152.46 | 2.80 | 269.0 g | Difluorocarbene source. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 1.0 L | Anhydrous grade. |
| Deionized Water | H₂O | 18.02 | - | 1.2 L + 1.5 L | Used for reaction and work-up. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~3.0 L | Extraction solvent. |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | 500 mL | For washing. |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | - | ~100 g | Drying agent. |
Equipment
-
5 L, four-necked round-bottom flask (reactor)
-
Overhead mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser
-
Nitrogen/Argon inlet adapter
-
Septa
-
Large separatory funnel (5 L)
-
Rotary evaporator
-
Vacuum distillation setup
Experimental Workflow
Detailed Synthesis Protocol
-
Reactor Setup: Assemble the 5 L four-necked flask with the overhead stirrer, thermocouple, and condenser. Seal the remaining neck with a septum. Ensure the entire apparatus is dry. Connect the condenser outlet to an oil bubbler to monitor gas evolution and maintain a positive inert atmosphere.[2]
-
Inerting: Flush the system with nitrogen or argon for at least 15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Charging Reagents: Remove the septum and, under a positive flow of nitrogen, charge the flask with 3-hydroxyphenol (70.0 g) and cesium carbonate (310.0 g). Reseal the flask.
-
Solvent Addition: Add anhydrous DMF (1.0 L) and deionized water (115 mL) to the flask via cannula or a dropping funnel. The small amount of water aids in the solubility of the carbonate base.
-
Degassing: Initiate stirring (approx. 250 RPM) and sparge the resulting slurry with nitrogen for 30-60 minutes to remove dissolved oxygen.
-
Addition of Difluoromethylating Agent: Carefully add the sodium chlorodifluoroacetate (269.0 g) in one portion under a strong counter-flow of nitrogen.
-
Reaction: Securely attach the condenser. Begin heating the mixture to an internal temperature of 120 °C using the heating mantle. Vigorous bubbling (CO₂ evolution) should be observed. Caution: Ensure the gas outlet is not blocked.[2] Maintain this temperature for 2 hours.[1]
-
Reaction Monitoring: The reaction can be monitored by Thin-Layer Chromatography (TLC).[2]
-
Eluent: 1:2 Ethyl Acetate / Hexanes.
-
Visualization: UV lamp (254 nm).
-
Rf Values: 3-hydroxyphenol (starting material) will have a lower Rf than the more non-polar product, this compound.
-
-
Work-up - Quenching: After 2 hours, or once TLC indicates full consumption of the starting material, remove the heating mantle and allow the mixture to cool to room temperature.
-
Work-up - Dilution: Slowly and carefully add 1.2 L of deionized water to the reaction mixture with stirring.
-
Work-up - Extraction: Transfer the diluted mixture to the 5 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 1.0 L). An emulsion may form; if so, allow it to stand or add a small amount of brine to help break it.[2]
-
Work-up - Washing: Combine the organic extracts and wash them with deionized water (2 x 750 mL) followed by brine (1 x 500 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (~100 g), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.
Safety and Hazard Management
Trustworthiness in any protocol hinges on a robust safety plan.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps, especially the addition of reagents and the reaction itself, must be performed in a well-ventilated chemical fume hood.
-
Gas Evolution: The reaction generates a significant amount of CO₂ gas. Ensure the reaction vessel is not a closed system and is safely vented through a bubbler to prevent pressure buildup.[2]
-
Thermal Hazards: Use caution when working with the heating mantle at 120 °C.
-
Solvent Handling: DMF is a reproductive toxin. Handle with care and avoid inhalation or skin contact.
-
Emergency Preparedness: Have appropriate fire extinguishing equipment (e.g., CO₂ or dry chemical extinguisher) and a safety shower/eyewash station readily accessible.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A C18 column with a mobile phase of acetonitrile/water can be used with UV detection.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the product and can also be used to assess purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and a triplet for the -OCF₂H proton with coupling to the fluorine atoms.
-
¹³C NMR: Will show the aromatic carbons and a triplet for the carbon of the -C F₂H group.
-
¹⁹F NMR: Will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the proton.
-
References
Application Notes & Protocols: Leveraging 3-(Difluoromethoxy)phenol in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Abstract
The strategic incorporation of the difluoromethoxy (-OCF₂H) group is a cornerstone of modern medicinal chemistry, offering a unique modulation of physicochemical properties such as lipophilicity, metabolic stability, and acidity.[1][2][3] 3-(Difluoromethoxy)phenol is a key building block for introducing this valuable moiety. However, the direct use of phenols in Suzuki-Miyaura cross-coupling reactions is challenging due to the poor leaving group ability of the hydroxyl group.[4] This guide provides a comprehensive overview and detailed protocols for the effective utilization of this compound in Suzuki coupling. We will detail the critical activation step—conversion to an aryl triflate—followed by a robust, optimized protocol for the subsequent cross-coupling with a representative arylboronic acid, including mechanistic insights and troubleshooting strategies.
Introduction: The Strategic Value of the -OCF₂H Moiety
The difluoromethoxy group is often considered a bioisosteric replacement for hydroxyl, thiol, or methoxy groups.[1][2] Its distinct electronic nature and moderate lipophilicity provide a powerful tool for drug designers to overcome common liabilities in drug candidates.
Key Physicochemical Impacts of the -OCF₂H Group:
-
Metabolic Stability: The strong carbon-fluorine bonds enhance resistance to oxidative metabolism compared to a methoxy group, which can increase a drug's half-life.[1][2]
-
Lipophilicity (logP): The -OCF₂H group increases lipophilicity more than a hydroxyl or methoxy group, which can improve membrane permeability and oral absorption.[2]
-
Acidity (pKa): The strong electron-withdrawing effect of the two fluorine atoms increases the acidity of the phenolic proton, influencing the ionization state of a molecule at physiological pH.[2]
The Suzuki-Miyaura reaction is a preeminent method for constructing C(sp²)–C(sp²) bonds, forming the biaryl scaffolds prevalent in countless pharmaceuticals.[4][5] Efficiently coupling fragments containing the difluoromethoxy group is therefore of high strategic importance.
The Challenge: Activating the Phenolic C-O Bond
The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of a palladium(0) catalyst into a carbon-leaving group bond.[4][6] The C-O bond of a phenol is exceptionally strong and resistant to this step. Therefore, direct coupling is not feasible under standard conditions. The hydroxyl group must first be converted into a more reactive electrophilic partner. Common activation strategies include conversion to:
-
O-Aryl Triflates (-OTf)
-
O-Aryl Tosylates (-OTs)
-
O-Aryl Nonaflates (-ONf)
-
O-Aryl Carbamates
For this guide, we will focus on the preparation of the aryl triflate, a highly reliable and reactive electrophile for Suzuki-Miyaura couplings.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[6][7]
Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow & Protocols
This section provides a two-stage protocol: the activation of this compound to its triflate derivative, followed by its use in a Suzuki-Miyaura coupling reaction.
Figure 2: Step-by-step workflow from starting material to final biaryl product.
Protocol 1: Synthesis of 3-(Difluoromethoxy)phenyl Trifluoromethanesulfonate
This protocol converts the inert phenol into a highly reactive aryl triflate, an excellent electrophile for the subsequent coupling reaction.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 160.12 | 5.0 | 1.0 |
| Triflic Anhydride (Tf₂O) | 282.14 | 6.0 | 1.2 |
| Pyridine | 79.10 | 7.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 25 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.80 g, 5.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (25 mL) and pyridine (0.61 mL, 7.5 mmol). Stir the mixture under an inert atmosphere (Nitrogen or Argon) and cool to 0 °C using an ice bath.
-
Reagent Addition: Add triflic anhydride (1.0 mL, 6.0 mmol) dropwise to the stirred solution over 10 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Quench the reaction by slowly adding 20 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aryl triflate.
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol demonstrates the coupling of the synthesized aryl triflate with a representative electron-rich boronic acid.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Catalyst Loading |
| 3-(Difluoromethoxy)phenyl Triflate | 292.18 | 1.0 | 1.0 | - |
| 4-Methoxyphenylboronic Acid | 151.96 | 1.2 | 1.2 | - |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 | 3 mol% |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 | - |
| 1,4-Dioxane / Water (5:1 mixture) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine 3-(difluoromethoxy)phenyl triflate (292 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).[8]
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (5 mL total, 5:1 v/v) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.[10] Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Slow oxidative addition. 3. Insufficiently strong base. | 1. Use a fresh bottle of catalyst or a different pre-catalyst. 2. For electron-rich triflates, consider more electron-rich and bulky ligands like SPhos or XPhos in combination with a Pd(0) or Pd(II) source.[9] 3. Switch to a stronger base like K₃PO₄ or ensure Cs₂CO₃ is finely powdered and dry.[9] |
| Protodeboronation | 1. Boronic acid instability. 2. Excess water or prolonged heating with a strong base. | 1. Use the more stable boronic ester (e.g., pinacol ester) instead of the acid.[7][11] 2. Use anhydrous solvents and a non-hydroxide base like K₃PO₄. Minimize reaction time once the starting material is consumed.[9] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without efficient reduction. | 1. Ensure thorough degassing of solvents and the reaction vessel. Maintain a positive pressure of inert gas.[7] 2. Add a small amount of a reducing agent or switch to a Pd(0) source like Pd₂(dba)₃. |
Safety & Handling
-
This compound: Toxic if swallowed and causes skin irritation and serious eye damage. May cause respiratory irritation.[12][13][14] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Triflic Anhydride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, using compatible syringes and needles.
-
Palladium Catalysts: Can be toxic and are often pyrophoric. Handle under an inert atmosphere.
-
Bases (Cs₂CO₃): Can be irritating. Avoid inhalation of dust.
Always consult the Safety Data Sheet (SDS) for all reagents before use.[12][13]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. synquestlabs.com [synquestlabs.com]
- 14. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-(Difluoromethoxy)phenol for Biological Screening
Introduction: Strategic Diversification of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic modification of privileged scaffolds is a cornerstone of generating novel chemical entities with therapeutic potential. 3-(Difluoromethoxy)phenol has emerged as a valuable starting material for medicinal chemistry campaigns. The difluoromethoxy (-OCF₂H) group serves as a bioisosteric replacement for more common functionalities like hydroxyl or methoxy groups, offering a unique combination of physicochemical properties.[1][2] It can enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve cell permeability, and its ability to act as a hydrogen bond donor can lead to novel interactions with biological targets.[2] The phenolic hydroxyl group, in turn, provides a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of the surrounding chemical space.[3]
These application notes provide a comprehensive guide for the derivatization of this compound to generate a diverse library of compounds suitable for high-throughput biological screening (HTS). The protocols detailed herein are designed to be robust and adaptable for parallel synthesis, with a focus on producing compounds of sufficient purity and quantity for initial biological evaluation.[4] We will explore four key derivatization strategies: O-alkylation (etherification), esterification, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. For each strategy, we will provide a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and guidance on the characterization and purification of the resulting compound library.
The Strategic Importance of the Difluoromethoxy Group
The decision to utilize this compound as a foundational scaffold is underpinned by the advantageous properties imparted by the difluoromethoxy group.[5] Understanding these properties is crucial for interpreting structure-activity relationships (SAR) during a screening campaign.
| Property | Comparison with -OH | Comparison with -OCH₃ | Rationale and Impact on Drug-like Properties |
| Lipophilicity (logP) | Significantly more lipophilic | Slightly more lipophilic | The increased lipophilicity can enhance membrane permeability and oral absorption.[1] |
| Acidity (pKa) | More acidic (lower pKa) | Significantly more acidic | The strong electron-withdrawing effect of the two fluorine atoms stabilizes the phenoxide anion, making the phenol more acidic.[1] This influences the ionization state at physiological pH, which can affect solubility and receptor binding. |
| Metabolic Stability | N/A | More stable | The C-F bonds are highly resistant to oxidative metabolism by cytochrome P450 enzymes, preventing common metabolic pathways like O-demethylation and increasing the compound's half-life.[2] |
| Hydrogen Bonding | Retains H-bond donor capability | Introduces H-bond donor capability | The polarized C-H bond in the -OCF₂H group can act as a hydrogen bond donor, enabling unique interactions with biological targets that are not possible with a methoxy group.[2] |
Workflow for Library Generation from this compound
The generation of a compound library from a single scaffold involves a systematic workflow encompassing reaction execution, purification, and quality control. This ensures that the compounds screened are of known identity and sufficient purity to provide reliable biological data.[6]
Caption: General workflow for library synthesis.
Protocol 1: O-Alkylation for the Synthesis of Aryl Ethers
The formation of an ether linkage is a fundamental transformation in medicinal chemistry to probe the effect of steric bulk and to modify the hydrogen bonding properties of the parent phenol.
Causality of Experimental Choices:
-
Base: A moderately strong base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenol. The pKa of this compound is lower than that of phenol itself due to the electron-withdrawing nature of the difluoromethoxy group, facilitating deprotonation.[1]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the phenoxide salt and the alkylating agent, promoting an Sₙ2 reaction mechanism.
-
Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate, especially with less reactive alkylating agents.
-
Parallel Synthesis Format: This reaction is well-suited for a 96-well plate format, where a diverse library of alkylating agents (e.g., alkyl halides, benzyl halides) can be dispensed into individual wells.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMF (e.g., 0.5 M).
-
Prepare a stock solution of potassium carbonate in DMF (e.g., 1.0 M).
-
Prepare a plate of diverse alkylating agents (e.g., alkyl bromides, benzyl chlorides) as stock solutions in DMF (e.g., 0.6 M) in a 96-well plate.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 100 µL of the this compound stock solution (0.05 mmol).
-
Add 75 µL of the potassium carbonate stock solution (0.075 mmol, 1.5 equivalents).
-
Add 100 µL of the respective alkylating agent stock solution to each well (0.06 mmol, 1.2 equivalents).
-
Seal the 96-well plate with a cap mat.
-
-
Reaction Execution:
-
Place the sealed plate on a shaker and heat to 60-80 °C for 4-16 hours. The reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, quench the reactions by adding 200 µL of water to each well.
-
Extract the products with an organic solvent such as ethyl acetate (2 x 300 µL).
-
The combined organic extracts can be concentrated in a centrifugal evaporator.
-
The crude products are then subjected to high-throughput purification, typically by preparative HPLC-MS.[7][8]
-
Protocol 2: Esterification for the Synthesis of Aryl Esters
Esterification of the phenolic hydroxyl group is a common strategy to create prodrugs or to introduce different functional groups that can interact with biological targets.[9]
Causality of Experimental Choices:
-
Coupling Reagent: A carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 4-dimethylaminopyridine (DMAP) is used to activate the carboxylic acid for esterification. This method is generally mild and tolerates a wide range of functional groups.
-
Solvent: A non-protic solvent like dichloromethane (DCM) or DMF is used to prevent side reactions with the coupling reagents.
-
Parallel Synthesis Format: This protocol is also amenable to a 96-well plate format, allowing for the coupling of a diverse library of carboxylic acids.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DCM (e.g., 0.5 M).
-
Prepare a stock solution of EDC in DCM (e.g., 0.6 M).
-
Prepare a stock solution of DMAP in DCM (e.g., 0.1 M).
-
Prepare a plate of diverse carboxylic acids as stock solutions in DCM (e.g., 0.5 M) in a 96-well plate.
-
-
Reaction Setup (in a 96-well plate):
-
To each well containing the carboxylic acid stock solution (100 µL, 0.05 mmol), add 100 µL of the this compound stock solution (0.05 mmol, 1.0 equivalent).
-
Add 100 µL of the EDC stock solution (0.06 mmol, 1.2 equivalents).
-
Add 50 µL of the DMAP stock solution (0.005 mmol, 0.1 equivalents).
-
Seal the 96-well plate.
-
-
Reaction Execution:
-
Shake the plate at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixtures to remove the urea byproduct (if DCC is used).
-
Wash the solutions with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude esters via high-throughput preparative HPLC-MS.[10]
-
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds
To access biaryl structures, the phenolic hydroxyl group must first be converted into a suitable leaving group, such as a triflate or a nonaflate. The subsequent Suzuki-Miyaura coupling allows for the formation of a C-C bond with a wide range of boronic acids.[11][12]
Part A: Activation of this compound (Triflation)
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude triflate can often be used in the next step without further purification.
-
Part B: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling catalytic cycle.
Step-by-Step Protocol (Parallel Synthesis):
-
Preparation of Reagents:
-
Prepare a stock solution of the 3-(difluoromethoxy)phenyl triflate in a suitable solvent like 1,4-dioxane or DME (e.g., 0.2 M).
-
Prepare a plate of diverse boronic acids as solids in a 96-well plate (0.03 mmol, 1.5 equivalents per well).
-
Prepare a stock solution of a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents) in the reaction solvent.
-
-
Reaction Setup (in a 96-well plate under inert atmosphere):
-
To each well containing the boronic acid, add the stock solution of the catalyst and base.
-
Add 100 µL of the 3-(difluoromethoxy)phenyl triflate stock solution (0.02 mmol).
-
Seal the plate.
-
-
Reaction Execution:
-
Heat the plate to 80-100 °C for 4-12 hours. Monitor by LC-MS.
-
-
Work-up and Purification:
-
Cool the plate, add water, and extract with ethyl acetate.
-
Concentrate the organic extracts and purify by high-throughput preparative HPLC-MS.
-
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of Aryl Amines
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination requires prior activation of the phenol to a triflate or other suitable leaving group. This reaction is a powerful tool for forming C-N bonds.[13][14]
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst in combination with a specialized phosphine ligand (e.g., XPhos, SPhos, BINAP) is crucial for an efficient reaction. The choice of ligand can significantly impact the reaction outcome and should be optimized for the specific substrate combination.[13]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[14]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
Step-by-Step Protocol (Parallel Synthesis):
-
Preparation of Reagents:
-
Prepare a stock solution of the 3-(difluoromethoxy)phenyl triflate in an anhydrous, deoxygenated solvent like toluene or dioxane (e.g., 0.2 M).
-
Prepare a plate of diverse amines as stock solutions in the same solvent (e.g., 0.24 M, 1.2 equivalents).
-
Prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).
-
The base (e.g., NaOtBu, 1.4 equivalents) is typically added as a solid.
-
-
Reaction Setup (in a glovebox or under inert atmosphere):
-
To each well of a 96-well plate, add the solid base.
-
Add the stock solution of the palladium precatalyst and ligand.
-
Add 120 µL of the amine stock solution (0.024 mmol).
-
Add 100 µL of the 3-(difluoromethoxy)phenyl triflate stock solution (0.02 mmol).
-
Seal the plate.
-
-
Reaction Execution:
-
Heat the plate to 80-110 °C for 12-24 hours. Monitor by LC-MS.
-
-
Work-up and Purification:
-
Cool the plate, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purify by high-throughput preparative HPLC-MS.
-
Library Quality Control and Characterization
The quality of a screening library is paramount for the reliability of the biological data obtained.[15][16] Each compound in the library should be characterized to confirm its identity and purity.
-
High-Throughput Purification: Preparative HPLC-MS is the workhorse for purifying compound libraries. The system can be automated to process 96-well plates, with fraction collection triggered by the mass of the target compound.[7][10]
-
Purity Analysis: An analytical LC-MS is used to determine the purity of the final compounds. A purity of >90% is generally considered acceptable for primary screening.
-
Identity Confirmation: Mass spectrometry provides the molecular weight of the compound, confirming its identity. For a subset of compounds or for hits from the primary screen, ¹H and ¹⁹F NMR spectroscopy should be used for full structural elucidation.[17]
-
Quantification: Accurate quantification of the compounds in the assay plates is crucial. This can be achieved using techniques like quantitative NMR (qNMR) or by creating calibration curves with a standard of known concentration.
Conclusion
This compound is a highly valuable and versatile starting material for the construction of diverse small molecule libraries for biological screening. The unique properties of the difluoromethoxy group offer significant advantages in a drug discovery context. The protocols outlined in these application notes provide a robust framework for the efficient synthesis of aryl ether, aryl ester, biaryl, and aryl amine derivatives in a high-throughput format. By adhering to rigorous purification and quality control standards, researchers can generate high-quality compound libraries that will yield reliable and interpretable data in biological assays, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Evaluating and evolving a screening library in academia: the St. Jude approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microscale purification in support of high-throughput medicinal chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for quantification of 3-(Difluoromethoxy)phenol
An Application Note and Protocol for the Analytical Quantification of 3-(Difluoromethoxy)phenol
Abstract
This comprehensive application note provides detailed protocols for the accurate and robust quantification of this compound, a key intermediate in various synthetic pathways. Recognizing the diverse requirements of research, development, and quality control laboratories, we present two validated analytical methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for applications requiring higher sensitivity and selectivity. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind methodological choices to ensure reliable and reproducible results.
Introduction and Scientific Context
This compound is a fluorinated aromatic compound of increasing interest in the pharmaceutical and agrochemical industries. The difluoromethoxy (-OCF₂H) group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in drug design. Accurate quantification of this intermediate is critical for process optimization, quality assurance of starting materials, and regulatory compliance.
The analytical challenge lies in selecting a method that is not only sensitive and accurate but also practical for the intended application. Phenolic compounds can be amenable to several analytical techniques.[1] This document focuses on the two most prevalent and powerful methods: HPLC-UV and GC-MS. The choice between them often depends on factors like sample matrix complexity, required detection limits, and available instrumentation.[2]
Recommended Analytical Methodologies: A Comparative Overview
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse method for the quantification of non-volatile, polar compounds like phenols.[3] It offers a superb balance of speed, robustness, and accessibility. The separation is typically achieved on a reversed-phase column (e.g., C18), where the analyte is retained and separated from impurities based on its hydrophobicity.[4] Detection is accomplished by measuring the analyte's absorbance of UV light at a specific wavelength, providing a signal directly proportional to its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
For trace-level quantification or analysis in complex matrices, GC-MS provides unparalleled selectivity and sensitivity.[2] Direct analysis of polar phenols by GC can be problematic, leading to poor peak shape and column adsorption.[2] Therefore, a chemical derivatization step is typically required to convert the polar hydroxyl group into a less polar, more volatile ether or ester, making the analyte more amenable to GC analysis.[5][6] The mass spectrometer provides definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern, virtually eliminating matrix interference.
Data Presentation: Comparative Performance
The following table summarizes the expected performance characteristics for the two methodologies, based on established data for structurally similar phenolic compounds.[7][8]
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 97-103% | 98-102% |
| Precision (RSD%) | < 3% | < 2% |
| Limit of Detection (LOD) | ~100 ng/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~15 ng/mL |
| Selectivity | Good to Moderate | Very High |
| Throughput | High | Moderate |
| Cost | Low | Moderate to High |
Protocol 1: Quantification by HPLC-UV
This protocol details a robust reversed-phase HPLC method for the routine quantification of this compound.
Rationale and Principle
The method utilizes a C18 stationary phase, which retains the analyte through hydrophobic interactions. An acidic mobile phase (e.g., containing 0.1% formic or phosphoric acid) is used to suppress the ionization of the phenolic hydroxyl group, ensuring a single, well-defined analyte form, which results in sharper peaks and more reproducible retention times.[8] Quantification is based on an external standard calibration curve.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis of this compound.
Step-by-Step Protocol
A. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Formic acid or Phosphoric acid, analytical grade
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
0.45 µm syringe filters (e.g., PTFE or Nylon)
-
HPLC vials with septa
B. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
C. Preparation of Solutions
-
Mobile Phase: Prepare a solution of Acetonitrile and Water containing 0.1% Formic Acid. A typical starting ratio is 50:50 (v/v). Degas the mobile phase before use.
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the unknown sample, dissolve it in a suitable solvent (preferably mobile phase or methanol), and dilute as necessary to ensure the final concentration falls within the calibration range.[8]
-
Filtration: Filter all prepared standards and samples through a 0.45 µm syringe filter into HPLC vials before analysis to prevent clogging of the system.[9]
D. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 50:50 Acetonitrile:Water + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~275 nm (Verify by scanning the UV spectrum of a standard) |
| Run Time | ~10 minutes |
E. Data Analysis
-
Inject the calibration standards and bracket the unknown samples with checks.
-
Identify the this compound peak by its retention time.
-
Integrate the peak area for all injections.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression on the calibration data. The coefficient of determination (R²) should be ≥ 0.998.
-
Determine the concentration of the unknown samples using the regression equation from the calibration curve.
Protocol 2: Quantification by GC-MS
This protocol is recommended for trace-level analysis or when high selectivity is required to overcome complex sample matrices.
Rationale and Principle
Direct GC analysis of phenols is challenging due to the polar hydroxyl group.[2] This protocol employs a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the phenol into its more volatile and thermally stable trimethylsilyl (TMS) ether.[6] This improves chromatographic peak shape and prevents analyte loss on the column. Separation is performed on a low-polarity capillary column, and detection is achieved by mass spectrometry, often in Selective Ion Monitoring (SIM) mode for maximum sensitivity.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis including the derivatization step.
Step-by-Step Protocol
A. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Dichloromethane or Ethyl Acetate (GC grade, anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous, optional catalyst)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Nitrogen gas for evaporation
B. Instrumentation
-
Gas chromatograph with a split/splitless injector and autosampler.
-
Mass selective detector (MSD).
-
Capillary GC column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data acquisition and processing software.
C. Preparation and Derivatization
-
Stock and Standard Preparation: Prepare stock and calibration standards in an aprotic solvent like Dichloromethane.
-
Aliquoting: Pipette a known volume (e.g., 100 µL) of each standard and sample solution into separate 2 mL reaction vials.
-
Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
Derivatization Reaction: To each dry vial, add 100 µL of BSTFA (+1% TMCS). Cap the vials tightly.
-
Heating: Heat the vials at 70 °C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Cooling: Allow the vials to cool to room temperature before analysis. The derivatized sample is now ready for injection.
D. GC-MS Conditions
| Parameter | Recommended Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection, 1 min purge time) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Scan (m/z 50-350) for identification; SIM for quantification |
E. Data Analysis
-
First, run a derivatized standard in full scan mode to identify the retention time and mass spectrum of the this compound-TMS derivative. The molecular ion (M+) should be at m/z 232.1 (C₁₀H₁₂F₂O₂Si). Identify a unique and abundant quantification ion and one or two qualifier ions.
-
Set up the MS in SIM mode to monitor these selected ions.
-
Analyze the derivatized standards and samples.
-
Construct a calibration curve by plotting the peak area of the quantification ion against concentration.
-
Quantify the unknown samples using the calibration curve.
Method Validation and System Suitability
For both protocols, a proper method validation should be conducted in accordance with ICH Q2(R1) or equivalent guidelines. Key parameters to assess include:
-
Specificity: Ensure no interference from matrix components at the analyte's retention time.
-
Linearity: Demonstrate a linear relationship between concentration and response (R² > 0.995).
-
Accuracy: Determined by spike recovery experiments, typically within 95-105%.[7]
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels (RSD < 5%).[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[4][7]
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The HPLC-UV method is ideal for routine, high-throughput analysis in quality control settings. The GC-MS method offers superior sensitivity and selectivity, making it the preferred choice for trace analysis, complex matrices, or applications requiring definitive structural confirmation. The selection of the most appropriate method should be based on the specific analytical requirements of the user.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 5. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phenomenex.com [phenomenex.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of a 3-(Difluoromethoxy)phenol Reaction Mixture
Abstract
This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(Difluoromethoxy)phenol in the presence of its potential impurities and degradation products. The method is designed for researchers, scientists, and drug development professionals involved in the synthesis and quality control of this important fluorinated building block. The described protocol provides a comprehensive framework, from chromatographic principles and method development to sample preparation and full validation according to International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The difluoromethoxy group imparts unique physicochemical properties that can enhance biological activity.[2] Consequently, the purity of this starting material is critical to ensure the safety and efficacy of the final product. A typical reaction mixture may contain unreacted starting materials, intermediates, by-products, and degradation products. Therefore, a highly specific and reliable analytical method is required to separate and quantify the main component from all potential impurities.[3] High-performance liquid chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[4]
This guide provides a detailed protocol for a stability-indicating HPLC method, which is crucial for identifying degradation pathways and ensuring the stability of the drug substance under various stress conditions.[5]
Chromatographic Principles and Method Development Rationale
The development of a successful HPLC method is a systematic process based on the physicochemical properties of the analyte and potential impurities.[6]
Analyte Properties and Column Selection
This compound is a moderately polar, aromatic compound. The presence of the fluorine atoms can introduce unique retention behaviors on different stationary phases.[7] For the separation of phenolic and fluorinated aromatic compounds, a reversed-phase C18 column is a common starting point.[2][8] However, fluorinated phases can sometimes offer enhanced selectivity for halogenated compounds.[7][9] In this study, a standard C18 column was chosen for its versatility and robustness.
Mobile Phase Optimization
The mobile phase composition is a critical parameter for achieving optimal separation. A gradient elution with a mixture of an aqueous buffer and an organic modifier is typically employed for analyzing reaction mixtures with components of varying polarities.[10]
-
Aqueous Phase: A slightly acidic mobile phase is generally preferred for the analysis of phenolic compounds to suppress the ionization of the hydroxyl group, leading to better peak shape and retention.[11] A phosphate buffer or trifluoroacetic acid (TFA) in water is commonly used.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[12] Acetonitrile was selected for this method due to its lower UV cutoff and viscosity.
The gradient was optimized to ensure adequate separation of the main peak from all potential impurities and degradation products within a reasonable run time.
Detector Selection and Wavelength
A photodiode array (PDA) detector is highly recommended as it provides spectral information that can aid in peak identification and purity assessment.[13] The detection wavelength was selected based on the UV spectrum of this compound, choosing the wavelength of maximum absorbance to ensure high sensitivity.
Experimental Workflow
The overall workflow for the HPLC analysis is depicted in the following diagram:
Caption: General workflow for the HPLC analysis of a this compound reaction mixture.
Detailed Protocols
Materials and Instrumentation
-
HPLC System: An HPLC system with a gradient pump, autosampler, column thermostat, and a PDA detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile, purified water, phosphoric acid, and a reference standard of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation
Proper sample preparation is crucial for accurate and reproducible results.[4][14]
-
Standard Solution (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
-
Sample Solution (1 mg/mL):
-
Accurately weigh about 25 mg of the reaction mixture into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.[15]
-
Method Validation
The analytical method was validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for the intended purpose.[16][17] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[18][19]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[20] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[21][22] The this compound standard was subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[23]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV and visible light (ICH Q1B).[22]
The chromatograms of the stressed samples were compared with that of an unstressed standard to evaluate the peak purity of the main component and the resolution from any degradation products.
Caption: Workflow for forced degradation studies to establish method specificity.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Range | 1 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Accuracy and Precision
Accuracy was determined by recovery studies, spiking a known amount of the standard into a placebo mixture. Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[16]
| Parameter | Acceptance Criteria | Result |
| Accuracy (% Recovery) | 98.0 - 102.0% | Within limits |
| Repeatability (RSD%) | ≤ 2.0% | < 1.0% |
| Intermediate Precision (RSD%) | ≤ 2.0% | < 1.5% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.[10]
| Parameter | Result |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
Conclusion
The developed RP-HPLC method is specific, linear, accurate, precise, and sensitive for the quantitative analysis of this compound in a reaction mixture. The forced degradation studies demonstrated the stability-indicating nature of the method, making it suitable for routine quality control and stability testing in a pharmaceutical development setting. This application note provides a comprehensive and validated protocol that can be readily implemented by researchers and scientists in the field.
References
- 1. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. onyxipca.com [onyxipca.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. researchgate.net [researchgate.net]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. nacalai.com [nacalai.com]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. resolvemass.ca [resolvemass.ca]
- 22. pharmoutsourcing.com [pharmoutsourcing.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive GC-MS Protocol for the Identification and Quantification of 3-(Difluoromethoxy)phenol
Abstract
This application note provides a detailed and robust protocol for the analysis of 3-(Difluoromethoxy)phenol in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in pharmaceutical and agrochemical research, necessitating a reliable analytical method for its detection and quantification. This guide offers a step-by-step methodology, from sample preparation and derivatization to GC-MS instrument parameters and data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process. This protocol is designed for researchers, scientists, and drug development professionals.
Introduction
This compound is an aromatic organic compound with the chemical formula C₇H₆F₂O₂ and a molecular weight of 160.12 g/mol [1][2]. Its structure, featuring a difluoromethoxy group and a hydroxyl group on a benzene ring, makes it a key building block in the synthesis of various active pharmaceutical ingredients and agrochemicals. The presence and concentration of this compound can be critical in assessing product purity, monitoring environmental samples, and in metabolic studies.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds[3][4]. For polar compounds like phenols, derivatization is often a necessary step to increase their volatility and thermal stability, making them amenable to GC analysis[3][5]. This protocol details a comprehensive approach for the analysis of this compound, incorporating sample extraction, derivatization, and subsequent GC-MS analysis.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 160.12 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK--[2] |
| pKa | 9.09 ± 0.10 (Predicted) | --INVALID-LINK--[2] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | --INVALID-LINK--[2] |
Experimental Workflow
The overall analytical workflow for the determination of this compound is depicted in the following diagram.
Caption: Overall workflow for the GC-MS analysis of this compound.
Sample Preparation: Solid Phase Extraction (SPE)
For aqueous samples such as wastewater or biological fluids, a pre-concentration and clean-up step is essential to remove interfering matrix components and enrich the analyte. Solid Phase Extraction (SPE) is a highly effective technique for this purpose[6][7].
Rationale for SPE
SPE offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. For phenolic compounds in aqueous matrices, polymeric reverse-phase SPE cartridges are often employed due to their ability to retain moderately polar compounds.
Step-by-Step SPE Protocol
This protocol is adapted from established methods for phenol extraction from water[6].
Materials:
-
SPE Cartridges: Polymeric reversed-phase (e.g., Supelclean™ ENVI-Chrom™ P, or equivalent)
-
Methanol (HPLC grade)
-
Deionized Water
-
Sample adjusted to pH 2 with HCl
-
Ethyl acetate (HPLC grade)
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol. Do not allow the cartridge to go dry.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 10 mL of deionized water, ensuring the sorbent bed remains submerged.
-
Sample Loading: Load 100 mL of the acidified aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove any retained salts and highly polar impurities.
-
Drying: Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped this compound with two 2 mL aliquots of ethyl acetate into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.
Derivatization: Silylation
To improve the chromatographic properties of this compound, derivatization of the polar hydroxyl group is highly recommended. Silylation is a common and effective derivatization technique for phenols, converting them into their more volatile and thermally stable trimethylsilyl (TMS) ethers[3][8][9].
Rationale for Silylation
The hydroxyl group of phenols can cause peak tailing and poor chromatographic resolution due to its interaction with active sites in the GC system. Converting the -OH group to a non-polar -O-TMS group mitigates these issues, resulting in sharper, more symmetrical peaks and improved sensitivity[3]. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent suitable for this purpose[9].
Step-by-Step Silylation Protocol
Materials:
-
Dried sample extract from Section 4.2
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Reconstitution: Reconstitute the dried sample extract in 100 µL of anhydrous pyridine or acetonitrile.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization[9].
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following instrumental parameters are recommended for the analysis of the derivatized this compound. These are based on general methods for phenol analysis and should be optimized for the specific instrument used[4][10].
| GC Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of organic compounds, including silylated phenols[10]. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless (1 min purge delay) | Maximizes the transfer of the analyte onto the column for trace-level analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature program designed to separate the analyte from potential matrix components and ensure its elution within a reasonable time. |
| MS Parameter | Setting | Rationale |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust mass selective detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230°C | |
| Quadrupole Temp | 150°C | |
| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and library searching. SIM for enhanced sensitivity and quantitative analysis. |
| Transfer Line Temp | 280°C | Prevents condensation of the analyte between the GC and MS. |
Data Analysis and Expected Results
Mass Spectra Interpretation
The mass spectrum of the derivatized this compound is expected to show a molecular ion peak and characteristic fragment ions. The TMS derivative will have a molecular weight of 232.22 g/mol .
Predicted Fragmentation of TMS-derivatized this compound:
-
Molecular Ion [M]⁺: m/z 232
-
[M-15]⁺: m/z 217 (Loss of a methyl group from the TMS moiety)
-
[M-51]⁺: m/z 181 (Loss of the difluoromethyl radical, CHF₂)
-
Base Peak: The base peak is likely to be the molecular ion or the [M-15]⁺ fragment.
For quantitative analysis in SIM mode, the following ions are recommended:
-
Quantifier Ion: m/z 232
-
Qualifier Ions: m/z 217, 181
Quantification
For accurate quantification, an internal standard should be used. A deuterated analog of this compound would be ideal. If a deuterated analog is not available, a structurally similar compound with a different retention time can be used, such as 4-bromophenol, after confirming it is not present in the samples.
A calibration curve should be prepared using a series of standards of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Quality Control and Validation
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Method Blank: A method blank (a sample of deionized water) should be run with each batch of samples to check for contamination.
-
Matrix Spike: A known amount of this compound should be added to a sample matrix to assess the recovery of the method.
-
Calibration Verification: A calibration standard should be run periodically to verify the stability of the instrument's response.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. By following the detailed steps for sample preparation, derivatization, and instrumental analysis, researchers can achieve reliable and accurate identification and quantification of this important compound. The provided rationale for each step aims to empower the analyst to troubleshoot and adapt the method as needed for their specific application.
References
- 1. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 88798-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC Analysis of Phenols in Water [merckmillipore.com]
- 7. NEMI Method Summary - 528 [nemi.gov]
- 8. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journal.gnest.org [journal.gnest.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Sodium Chlorodifluoroacetate
Welcome to the technical support center for sodium chlorodifluoroacetate (SCDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reactions involving this versatile reagent. As a cost-effective and readily available precursor to difluorocarbene (:CF₂), SCDA is invaluable for synthesizing a wide range of difluoromethylated compounds and gem-difluorocyclopropanes.[1][2] However, its effective use requires a nuanced understanding of its reactivity and careful control of reaction parameters.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive species generated from sodium chlorodifluoroacetate?
Sodium chlorodifluoroacetate functions as a precursor to **difluorocarbene (:CF₂) **, a highly reactive and electrophilic intermediate. The generation process typically involves thermal decarboxylation (loss of CO₂) to form a chlorodifluoromethyl anion (ClCF₂⁻), which then rapidly eliminates a chloride ion (Cl⁻) to yield difluorocarbene.[3]
Caption: Generation and trapping of difluorocarbene from SCDA.
Q2: What are the essential safety precautions for handling SCDA and its reactions?
While SCDA itself is a stable solid, its reactions warrant careful consideration:[4]
-
Gas Evolution: The decarboxylation process releases carbon dioxide (CO₂). On a larger scale, this can lead to significant pressure buildup.[5] Ensure reactions are conducted in an open or well-vented system, especially during scale-up.
-
Exothermic Decomposition: The thermal decomposition of SCDA can be exothermic. If the reaction temperature is not controlled, a buildup of unreacted SCDA followed by rapid decomposition can occur, creating a runaway reaction scenario.[6] Always use a reliable heating mantle or oil bath and monitor the internal reaction temperature. For scale-up processes, controlled, slow addition of the reagent to the hot reaction mixture is recommended over adding all reagents at once.[6]
-
Handling: SCDA is a skin and eye irritant.[4] It is also hygroscopic.[7] Always use standard personal protective equipment (PPE), including gloves and safety glasses, and handle the solid in a well-ventilated area or fume hood.[4] Store it in a tightly sealed container in a cool, dry place.[4]
Q3: When is a base required in SCDA reactions?
The role of the base is often misunderstood. SCDA can generate difluorocarbene via purely thermal means.[1] A base is typically added not to facilitate the decarboxylation, but to deprotonate the nucleophile . For instance, when reacting with thiols or phenols, a base like potassium carbonate (K₂CO₃) is required to generate the more nucleophilic thiolate or phenoxide anion, which is necessary to efficiently trap the electrophilic difluorocarbene.[1] In the absence of a base, reactions with such nucleophiles often fail.[1] However, for reactions like gem-difluorocyclopropanation of alkenes, which do not require nucleophile activation, the reaction can often proceed without a base.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Issue 1: Low to No Product Yield
Q: My reaction is not producing the desired product, or the yield is very low. What are the most likely causes?
This is the most common issue and can almost always be traced back to one of three key parameters: temperature, solvent, or reagent integrity.
Caption: Troubleshooting workflow for low-yield SCDA reactions.
-
1. Insufficient Temperature: The thermal decarboxylation of SCDA is the rate-limiting step for carbene formation and has a significant activation barrier.
-
Insight: Experiments show that reaction efficiency drops significantly at temperatures below 65°C and often shuts down completely at room temperature.[1] For most applications, such as the difluoromethylation of thiols and heterocycles, a temperature of 95°C is optimal .[1][8] For more challenging reactions like gem-difluorocyclopropanation, temperatures can be much higher (~160-180°C).[6]
-
Solution: Ensure your reaction is heated to at least 95°C. Use an oil bath with a temperature probe in the reaction mixture to confirm the internal temperature.
-
-
2. Incorrect Solvent Choice: The choice of solvent is critical for both dissolving the sodium salt and mediating the reaction.
-
Insight: Polar aprotic solvents are essential for high yields. Solvents like DMF, NMP, and DMSO have been shown to be highly effective.[1] In contrast, solvents like THF, dioxane, acetonitrile (MeCN), and dichloroethane (DCE) are often completely ineffective, leading to no product formation.[1]
-
Solution: Use DMF, NMP, or DMSO as your solvent. If your starting material has poor solubility in these, a co-solvent system may be explored, but a polar aprotic component is necessary.
-
-
3. Reagent Purity and Reaction Atmosphere:
-
Insight: SCDA is hygroscopic and moisture can interfere with the reaction.[7] Furthermore, the reactive intermediates can be quenched by atmospheric oxygen or water.
-
Solution: Use SCDA from a freshly opened bottle or dry it under vacuum before use. Assemble your reaction apparatus hot from the oven and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Issue 2: Side Product Formation or Low Selectivity
Q: My desired product is forming, but I'm seeing significant side products. How can I improve selectivity?
-
1. Competing Nucleophiles: The generated difluorocarbene is highly electrophilic and will react with the most available nucleophile.
-
Insight: If your reaction mixture contains multiple nucleophilic sites, or if the solvent or base can act as a nucleophile, side reactions can occur.[5] For example, in difluoromethylation of N-heterocyclic compounds with multiple potential sites (e.g., N vs. O), selectivity can be an issue.[5]
-
Solution:
-
Stoichiometry: Ensure the primary nucleophile is not the limiting reagent. Using a slight excess of the substrate you wish to functionalize can sometimes improve selectivity. Conversely, using an excess of SCDA (e.g., 2 equivalents) can drive the primary reaction to completion.[1]
-
Temperature Optimization: Lowering the temperature (while still maintaining a sufficient rate, e.g., 65-80°C) can sometimes improve selectivity by favoring the reaction with the lower activation energy.[1]
-
-
-
2. Substrate Decomposition: The high temperatures required for SCDA decomposition can degrade thermally sensitive substrates.
-
Insight: If your substrate cannot tolerate temperatures of 90°C or higher, SCDA may not be the ideal reagent.
-
Solution:
-
Alternative Reagents: For temperature-sensitive applications, consider alternative difluorocarbene precursors that operate under milder conditions, such as diethyl bromodifluoromethylphosphonate or TMSCF₂Br.[9]
-
Flow Chemistry: Continuous flow reactors can offer better heat transfer and more precise temperature control, potentially minimizing decomposition by reducing residence time at high temperatures.[10]
-
-
Table 1: Optimized Conditions for Difluoromethylation with SCDA
| Nucleophile Type | Substrate Example | Base (equiv.) | SCDA (equiv.) | Solvent | Temp (°C) | Typical Yield | Reference |
| Aryl Thiol | 4-Methoxythiophenol | K₂CO₃ (1.5) | 2.0 | DMF | 95 | 93% | [1] |
| Heterocyclic N | 4-Nitropyrazole | K₂CO₃ (1.5) | 2.0 | DMF | 95 | 81% | [11] |
| Aryl Selenol | Phenylselenol | K₂CO₃ (1.5) | 2.0 | DMF | 95 | 78% | [1] |
| Phenol | 4-Hydroxyacetophenone | Cs₂CO₃ (1.5) | 2.0 | DMF/H₂O | 120 | 94% | [11] |
Experimental Protocols
Protocol 1: General Procedure for S-Difluoromethylation of an Aromatic Thiol
This protocol is adapted from the high-yield procedure reported by Mehta and Greaney.[1][8]
Materials:
-
Aromatic Thiol (1.0 mmol, 1.0 equiv)
-
Sodium Chlorodifluoroacetate (SCDA) (2.0 mmol, 2.0 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (6 mL)
-
Oven-dried 25 mL screw-cap vial with a magnetic stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
To the oven-dried 25 mL vial, add the potassium carbonate (1.5 equiv) and sodium chlorodifluoroacetate (2.0 equiv).
-
Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add anhydrous DMF (6 mL) via syringe.
-
Add the aromatic thiol (1.0 equiv) to the vial. If the thiol is a solid, it can be added in step 1 with the other solids.
-
Tightly seal the vial with its screw cap.
-
Place the vial in a preheated oil bath or heating block set to 95°C .
-
Stir the reaction mixture vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sodium Chlorodifluoroacetate [lzchemical.com]
- 8. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yields in Phenol Difluoromethylation
An in-depth technical guide for researchers, scientists, and drug development professionals.
The introduction of the difluoromethoxy group (-OCF₂H) is a critical strategy in modern medicinal chemistry, offering a unique combination of properties. The -CF₂H moiety can act as a bioisostere for hydroxyl, thiol, or amine groups and function as a lipophilic hydrogen bond donor, enhancing metabolic stability, membrane permeability, and binding affinity.[1][2][3][4][5]
Despite its utility, the O-difluoromethylation of phenols can be challenging, with low yields being a frequent obstacle. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies based on mechanistic principles to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Reaction Initiation & Conversion Issues
Question 1: I am observing little to no consumption of my starting phenol. What are the primary suspects?
This is a common issue that typically points to a fundamental problem with one of the core reaction components: the difluorocarbene precursor, the base, the solvent, or the reaction conditions.
-
Is your difluoromethylating reagent active and handled correctly? The most common method for phenol O-difluoromethylation involves the in situ generation of difluorocarbene (:CF₂), which is then trapped by a phenoxide nucleophile.[6][7][8] The quality and handling of the carbene precursor are paramount.
-
Sodium Chlorodifluoroacetate (SCDA; ClCF₂CO₂Na): This is a popular reagent because it is a bench-stable, crystalline solid that is relatively inexpensive and has a low environmental impact.[6][7][9][10] However, its thermal decarboxylation to generate :CF₂ requires sufficient heat (typically 95-120 °C).[6][10] Inadequate temperature is a frequent cause of reaction failure.
-
Other Reagents: Reagents like S-(difluoromethyl)sulfonium salts are also effective but may have different stability profiles and activation requirements.[8][11][12] Phosphonium salts, for instance, can be hygroscopic and water-sensitive.[6][7] Ensure you are following the specific storage and handling instructions for your chosen reagent.
-
-
Is your base strong enough to generate the phenoxide? The reaction requires the deprotonation of the phenol to form the more nucleophilic phenoxide anion. The pKa of the phenol dictates the choice of base.
-
For most phenols, moderately strong inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are effective, especially in polar aprotic solvents like DMF or acetonitrile.[6][10]
-
For electron-deficient phenols, which are more acidic, these bases are generally sufficient.
-
For electron-rich phenols, which are less acidic, a stronger base such as potassium hydroxide (KOH) or lithium hydroxide (LiOH) may be necessary to ensure complete deprotonation.[11][13]
-
-
Is your solvent appropriate and sufficiently dry?
-
Solvent Choice: Polar aprotic solvents like DMF and acetonitrile are standard choices as they effectively dissolve the reagents and facilitate the reaction.[6][7][13]
-
Anhydrous Conditions: While some protocols tolerate small amounts of water, excess water can compete with the phenoxide for the difluorocarbene, leading to hydrolysis and reduced yields.[13] Using dry solvents is a good laboratory practice, especially if you are experiencing poor conversion.
-
Question 2: My reaction starts but stalls before completion. What could be causing this?
A stalling reaction often points to issues with stoichiometry or reagent stability over the course of the experiment.
-
Insufficient Reagents: The generation of difluorocarbene is often not perfectly efficient. The carbene is a high-energy intermediate that can be trapped by other nucleophiles or undergo side reactions. It is common to use a stoichiometric excess of both the difluorocarbene precursor (e.g., 1.5 to 2.5 equivalents of SCDA) and the base (1.5 equivalents) to drive the reaction to completion.[6][7][10]
-
Reagent Decomposition: The difluorocarbene precursor may decompose over the reaction time, especially at elevated temperatures. If a reaction requires a prolonged duration, a second addition of the reagent partway through the experiment can sometimes improve yields.[14]
-
Inhibiting Impurities: Impurities in the starting material, such as other nucleophiles (e.g., thiols), can compete for the difluorocarbene. Ensure the purity of your starting phenol. Thiophenols are generally more nucleophilic than phenols and will react preferentially.[8][9][11]
Category 2: Side Products and Selectivity
Question 3: I'm getting my desired product, but also significant side products. How can I minimize them?
The nature of the side product provides crucial clues about the competing reaction pathways.
-
Formation of Aryl Triflates (when using HCF₂OTf): If you are using difluoromethyl triflate (HCF₂OTf), a common side product is the corresponding aryl triflate. This arises from the phenoxide attacking the electrophilic sulfur atom of the reagent instead of trapping the difluorocarbene.[13] This side reaction is more prevalent with electron-donating groups on the phenol.[13] Using a different difluoromethylating agent, such as SCDA, can circumvent this issue.
-
Formation of Aryl Formates: The formation of an aryl formate byproduct can occur through the hydrolysis of the desired aryl difluoromethyl ether, particularly under harsh workup conditions. Another proposed pathway involves the reaction of the phenoxide with carbon monoxide, which can be generated from difluorocarbene under certain conditions.[15] Ensuring a non-aqueous workup or using milder conditions can help minimize this.
-
C-Alkylation vs. O-Alkylation: For highly activated, electron-rich phenols, there is a possibility of competitive C-alkylation, where the difluorocarbene reacts with the electron-rich aromatic ring instead of the phenoxide oxygen. This can be minimized by ensuring complete and rapid formation of the phenoxide using a sufficiently strong base, as the phenoxide is a much better nucleophile than the neutral phenol ring.
Category 3: Substrate-Specific Issues
Question 4: My electron-deficient (or electron-rich) phenol is giving poor yields. How should I adjust my strategy?
The electronic nature of the phenol substituent has a significant impact on reactivity.
-
Electron-Deficient Phenols (e.g., nitrophenols, cyanophenols):
-
The Challenge: These phenols are more acidic, so phenoxide formation is easy. However, the resulting phenoxide is less nucleophilic due to electron withdrawal, making it a poorer trap for the electrophilic difluorocarbene.[1]
-
The Solution: You may need to increase the reaction temperature (within the stability limits of your reagents) or prolong the reaction time to achieve full conversion. Screening different solvents or using a more reactive difluoromethylating source could also be beneficial.
-
-
Electron-Rich Phenols (e.g., methoxyphenols, alkylphenols):
-
The Challenge: These phenols are less acidic, which can make complete deprotonation to the highly nucleophilic phenoxide more difficult. Incomplete deprotonation is a common cause of low yields.[1]
-
The Solution: Employ a stronger base (e.g., KOH instead of K₂CO₃) to ensure full conversion to the phenoxide.[13] Be mindful that the resulting phenoxide is highly reactive, so using the minimum necessary temperature and reaction time can help prevent the formation of side products.
-
Visualizing the Process
General Reaction Mechanism
The most common pathway for phenol difluoromethylation proceeds via a difluorocarbene intermediate.
Caption: Proposed mechanism for phenol O-difluoromethylation using SCDA.
Troubleshooting Workflow
Use this decision tree to diagnose issues with your reaction.
Caption: Decision tree for troubleshooting low yields.
Data & Protocols
Table 1: Comparison of Common Difluoromethylating Reagents
| Reagent | Common Name / Acronym | Generation Method | Advantages | Disadvantages |
| ClCF₂CO₂Na | Sodium Chlorodifluoroacetate (SCDA) | Thermal Decarboxylation | Inexpensive, bench-stable solid, high-yielding.[6][7][9] | Requires elevated temperatures (~95-120 °C).[6][10] |
| HCF₂OTf | Difluoromethyltriflate | Base-induced Elimination | Very reactive, fast reactions at room temp.[13] | Can form aryl triflate side products; reagent is a liquid.[13] |
| (Ph₂S⁺CH₂F)BF₄⁻ | S-(difluoromethyl) diarylsulfonium salt | Base-induced Decomposition | Bench-stable solid, mild reaction conditions.[8][11][12] | Reagent can be more expensive. |
| BrCF₂P(O)(OEt)₂ | Diethyl bromodifluoromethylphosphonate | Base-induced Elimination | Rapid reactions, high yields reported.[1] | Reagent synthesis may be required. |
Validated Experimental Protocol: Difluoromethylation using SCDA
This protocol is adapted from a robust procedure and serves as an excellent starting point for optimization.[6][7]
Materials:
-
Phenol starting material (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃, 1.5 equiv)
-
Sodium Chlorodifluoroacetate (SCDA, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottomed flask with a magnetic stir bar
-
Condenser and oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottomed flask equipped with a stir bar, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the phenol.
-
Reagent Addition: Add the sodium chlorodifluoroacetate (2.0 equiv) to the stirring mixture at room temperature.
-
Heating: Attach a condenser, and lower the flask into a preheated oil bath set to 110-120 °C. Vigorous gas evolution (CO₂) should be observed.[6][7]
-
Reaction Monitoring: Stir the reaction at this temperature for 2-4 hours. The reaction progress can be monitored by TLC.[6][7]
-
TLC Protocol: Briefly remove the flask from heat, and under a positive pressure of inert gas, take a small aliquot of the reaction mixture. Quench the aliquot into a vial containing ethyl acetate and 1 M HCl. Spot the organic layer on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). Visualize under a UV lamp.[6][7]
-
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. e-century.us [e-century.us]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
stability of 3-(Difluoromethoxy)phenol under acidic and basic conditions
Technical Support Center: 3-(Difluoromethoxy)phenol
Introduction
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal chemistry, often used as a bioisostere for hydroxyl or thiol groups to enhance metabolic stability and modulate physicochemical properties.[1] However, understanding the chemical stability of the parent molecule, this compound, under various pH conditions is critical for ensuring data integrity, developing robust formulations, and interpreting experimental outcomes. This guide provides answers to frequently asked questions, troubleshooting advice for common stability-related issues, and a detailed protocol for conducting forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the difluoromethoxy group on an aromatic ring?
A1: The difluoromethoxy group (-OCF₂H) is an aryl ether. Generally, aryl ethers are chemically robust.[2] The carbon-fluorine bonds are strong, and the electron-withdrawing nature of the fluorine atoms lends significant metabolic stability.[1] Compared to a non-fluorinated methoxy group, the difluoromethoxy group is more resistant to oxidative metabolism.[1] However, like other ethers, it is susceptible to cleavage under strong acidic or basic conditions, although it is typically more stable than its non-fluorinated counterparts.[3]
Q2: Is this compound more susceptible to degradation under acidic or basic conditions?
A2: Both strong acids and strong bases can promote the hydrolysis of the difluoromethoxy ether linkage. Under acidic conditions, the ether oxygen is protonated, creating a better leaving group and facilitating nucleophilic attack.[4] Under strongly basic conditions, direct nucleophilic attack (e.g., by hydroxide) on the difluoromethyl carbon can occur, though this is generally less facile for aryl ethers unless harsh conditions are applied. The phenolic hydroxyl group adds another layer of complexity, as it will be deprotonated under basic conditions to form a phenoxide, which can influence the electronic properties of the aromatic ring. While specific data for this molecule is limited, aryl ether cleavage is a well-documented process.[2][5] Empirical testing via a forced degradation study is the most reliable way to determine its stability profile in your specific matrix.
Q3: What are the most likely degradation products of this compound?
A3: The primary degradation pathway under hydrolytic stress (acidic or basic) is the cleavage of the aryl-O-CF₂H ether bond. This would yield resorcinol (1,3-dihydroxybenzene) and an unstable difluoromethyl species that would likely decompose to formate and fluoride ions. The phenolic moiety itself could be susceptible to oxidation, especially under basic conditions in the presence of air, potentially forming colored quinone-type species.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability testing.[6] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a standard starting point. For definitive identification of degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is invaluable, as it provides mass-to-charge ratio information that helps in structural elucidation.[6]
Troubleshooting Guide
Issue 1: My HPLC assay shows a decrease in the main peak area and the appearance of a new, more polar peak during an experiment run in acidic media (e.g., pH 2 buffer).
-
Possible Cause: Acid-catalyzed hydrolysis of the difluoromethoxy group.
-
Troubleshooting Steps:
-
Confirm Degradation: Re-analyze a freshly prepared standard of this compound to ensure the issue is not with the initial sample integrity. Inject a sample that has been incubated in the acidic mobile phase for several hours and compare it to the fresh sample.
-
Identify the Degradant: The new, more polar peak is likely resorcinol. To confirm, run a resorcinol standard if available. The earlier elution time is consistent with the increased polarity of a dihydroxy compound compared to the parent molecule.
-
Migate the Issue: If stability in acidic media is required, consider running experiments at a lower temperature to slow the degradation kinetics. If the mobile phase is the cause, investigate using a less acidic buffer or a faster analysis time to minimize on-column degradation.
-
Quantify: Perform a forced degradation study (see protocol below) to quantify the rate of degradation under your specific conditions. This will help you establish a time limit for sample analysis.
-
Issue 2: When preparing a stock solution in a basic solvent (e.g., for a cell-based assay), the solution develops a yellow or brown tint over time.
-
Possible Cause: Oxidation of the phenolic moiety. Phenols, especially as their corresponding phenoxides under basic conditions, are susceptible to oxidation by atmospheric oxygen. This often leads to the formation of colored oligomeric or quinoidal products.
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Prepare solutions fresh and use them immediately. If storage is necessary, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.
-
Use Antioxidants: Consider adding a small amount of a compatible antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the solution, if it does not interfere with your downstream application.
-
pH Control: Evaluate if the pH can be lowered to the minimum required for your experiment to reduce the concentration of the more reactive phenoxide species.
-
Analytical Confirmation: Use HPLC-UV to check for the appearance of new peaks associated with the color change. A UV-Vis spectrophotometer can also be used to characterize the absorption profile of the colored species.
-
Core Mechanisms of Degradation
The primary non-oxidative degradation pathway for this compound involves the cleavage of the C-O ether bond. The mechanisms under acidic and basic conditions differ.
-
Acid-Catalyzed Hydrolysis: This reaction proceeds via protonation of the ether oxygen, which makes the adjacent difluoromethyl group susceptible to nucleophilic attack by water. This is a common mechanism for the cleavage of ethers.[4][7]
-
Base-Catalyzed Hydrolysis: Under strong basic conditions, the reaction can proceed via nucleophilic attack of a hydroxide ion on the difluoromethyl carbon. The presence of the electron-withdrawing fluorine atoms makes this carbon atom more electrophilic than in a non-fluorinated ether.
Caption: Potential degradation pathways of this compound under acidic and basic conditions.
Recommended Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation (stress testing) study to determine the stability-indicating properties of an analytical method and to understand the degradation pathways of this compound. Such studies are crucial in pharmaceutical development.[8][9][10]
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology:
-
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks, pipettes, HPLC vials
-
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in ACN to prepare a 1.0 mg/mL stock solution.
-
-
Stress Sample Preparation (Example concentrations, may need optimization):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl in a sealed vial. This results in a 0.5 mg/mL solution in 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH in a sealed vial. This results in a 0.5 mg/mL solution in 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.
-
Control: Mix 1 mL of stock solution with 1 mL of water.
-
Incubate all vials at a set temperature (e.g., 60°C for acid/base, Room Temperature for oxidative).
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress sample.
-
Immediately quench the reaction:
-
For the acid sample, add an equimolar amount of NaOH.
-
For the base sample, add an equimolar amount of HCl.
-
This prevents further degradation after sampling.
-
-
-
Analysis:
-
Dilute the quenched samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV method. A good starting point is a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a gradient elution from water/ACN with 0.1% formic acid and UV detection at ~275 nm.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound to the T=0 sample.
-
Data Summary Example
The following table shows hypothetical results from a forced degradation study to illustrate expected outcomes.
| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | Major Degradant Peak (RT) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | - |
| 8 | 91.5 | 8.5 | 2.1 min | |
| 24 | 78.2 | 21.8 | 2.1 min | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | - |
| 8 | 95.3 | 4.7 | 2.1 min | |
| 24 | 88.6 | 11.4 | 2.1 min, minor peaks > 10 min | |
| 3% H₂O₂ (RT) | 24 | 99.1 | 0.9 | - |
| Control (Water, 60°C) | 24 | 99.8 | 0.2 | - |
This data is for illustrative purposes only.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. acdlabs.com [acdlabs.com]
Technical Support Center: Identifying Impurities in 3-(Difluoromethoxy)phenol by NMR
Welcome to the technical support center for the analysis of 3-(Difluoromethoxy)phenol. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the purity and quality of this important synthetic intermediate. In the following sections, we will delve into the nuances of using Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify potential impurities. Our focus will be on providing practical, field-tested insights to help you navigate the challenges you may encounter in your daily work.
Introduction: The Challenge of Purity in Fluorinated Intermediates
This compound is a key building block in the synthesis of many pharmaceutical compounds. The introduction of the difluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of a drug molecule.[1] However, the synthesis of this intermediate can lead to a range of process-related impurities that must be carefully controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] NMR spectroscopy, with its high resolving power and quantitative nature, is an indispensable tool for this purpose.[3] This guide will provide a comprehensive overview of how to leverage both ¹H and ¹⁹F NMR to achieve robust impurity profiling.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered when analyzing this compound by NMR.
Q1: What are the most common process-related impurities I should expect to see?
The most prevalent impurities are typically related to the synthetic route used. A common method for synthesizing aryl difluoromethyl ethers is the reaction of a phenol with a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate.[4] Based on this, you should be vigilant for:
-
Unreacted Starting Material: The corresponding phenol precursor (e.g., resorcinol or a protected variant).
-
Isomeric Impurities: If the starting material contains positional isomers (e.g., 2- or 4-hydroxyphenol derivatives), you will likely see the corresponding isomeric difluoromethoxyphenol impurities.
-
Reagent-Related Impurities: Byproducts from the difluoromethylating agent. For instance, reactions using sodium chlorodifluoroacetate might leave trace chlorinated species.
-
Solvent Residues: Common solvents in this synthesis include N,N-dimethylformamide (DMF) and acetonitrile.
-
Degradation Products: Phenols are susceptible to oxidation, which can result in colored impurities. While the difluoromethoxy group is generally stable, harsh workup conditions could lead to hydrolysis back to the phenol.
Q2: How can I distinguish between the ortho-, meta-, and para- isomers of difluoromethoxyphenol using ¹H NMR?
Distinguishing between positional isomers is a classic application of NMR, relying on the analysis of spin-spin coupling constants (J-values) in the aromatic region (typically δ 6.5-8.0 ppm).[3]
-
Ortho (1,2-) Isomer: You will observe ortho-coupling (³J) between adjacent protons, which is typically in the range of 6-10 Hz.
-
Meta (1,3-) Isomer (Your Compound of Interest): You will primarily see meta-coupling (⁴J) between protons separated by three bonds, which is much smaller, usually 2-3 Hz. The signals will appear as narrowly split multiplets.
-
Para (1,4-) Isomer: Due to the symmetry of the molecule, you will observe a simpler spectrum, often appearing as two doublets (an AA'BB' system) with characteristic ortho-coupling constants.
Q3: My ¹H NMR spectrum is complex due to overlapping signals. What can I do?
Signal overlap in the aromatic region can be a significant challenge. Here are a few strategies to resolve this:
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts of your compound and its impurities, potentially resolving the overlap.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even in a crowded spectrum. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, providing another layer of information for assignment.[5]
-
¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and often underutilized tool. It provides a much wider chemical shift range than ¹H NMR and is highly sensitive to the local electronic environment.
Q4: Why is ¹⁹F NMR particularly useful for analyzing this compound?
¹⁹F NMR offers several distinct advantages for this specific analysis:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance, making it highly sensitive.
-
Wide Chemical Shift Range: This reduces the likelihood of signal overlap, which is a common issue in ¹H NMR.[6]
-
No Background Interference: Since biological samples and most common organic molecules do not contain fluorine, the ¹⁹F NMR spectrum is exceptionally clean, with signals only from your fluorinated target compound and related impurities.[6]
-
Structural Information: The chemical shift of the -OCF₂H group is sensitive to the substitution pattern on the aromatic ring, allowing for the potential to distinguish isomers. Furthermore, you will observe coupling between the fluorine nuclei and the proton of the difluoromethyl group (a triplet in the ¹H NMR and a doublet in the ¹⁹F NMR).
Troubleshooting Guide for NMR Analysis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad Peaks in ¹H or ¹⁹F NMR | 1. Paramagnetic Impurities: Dissolved oxygen or trace metal ions can cause significant line broadening. 2. Sample Concentration Too High: Molecular aggregation, especially with phenolic compounds, can lead to broader signals. 3. Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad lines. | 1. Degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by using the freeze-pump-thaw method. 2. Dilute the sample. 3. Re-shim the spectrometer, ensuring the sample is placed correctly in the spinner. |
| Unexpected Peaks in the Spectrum | 1. Solvent Impurities: Residual protonated solvent or impurities in the deuterated solvent. 2. Contamination from Glassware: Grease from joints or residues from previous samples. 3. Water Peak: The presence of water in the sample or solvent. | 1. Use high-purity deuterated solvents and check the solvent specification sheet for known impurity peaks. 2. Ensure all glassware, including NMR tubes, are scrupulously clean and dry. 3. For ¹H NMR, a water peak can be suppressed using specific pulse sequences. To confirm an OH or NH peak, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the exchangeable proton signal will disappear or broaden significantly. |
| Inaccurate Integration for Quantification | 1. Incomplete Relaxation: If the relaxation delay (d1) is too short, signals from different nuclei may not have fully relaxed, leading to inaccurate integrals. 2. Peak Overlap: Integration of overlapping peaks will not be accurate. 3. Poor Baseline: A distorted baseline will lead to integration errors. | 1. For quantitative NMR (qNMR), ensure the relaxation delay is at least 5 times the longest T₁ of the signals being integrated. 2. Try to find well-resolved signals for both the analyte and the impurity for quantification. If not possible, consider deconvolution software. 3. Apply baseline correction algorithms in your NMR processing software. |
Experimental Protocols
Protocol 1: Standard ¹H and ¹⁹F NMR for Impurity Identification
This protocol outlines the standard procedure for preparing and analyzing a sample of this compound for general impurity profiling.
Materials:
-
This compound sample (5-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)
-
Clean, dry NMR tube
-
Pipettes and vials
Procedure:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial. b. Add 0.6-0.7 mL of the chosen deuterated solvent. c. Gently vortex or sonicate the vial to ensure complete dissolution. d. If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.
-
NMR Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock and shim the spectrometer on the deuterium signal of the solvent. c. Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the aromatic, aliphatic, and any potential exchangeable proton regions. d. Acquire a standard proton-decoupled ¹⁹F NMR spectrum. The spectral width should be centered around the expected chemical shift of the -OCF₂H group (approximately -80 to -95 ppm).
-
Data Analysis: a. Process the spectra (Fourier transform, phase correction, and baseline correction). b. Integrate all signals. c. Identify the signals corresponding to this compound. d. Analyze any remaining signals for potential impurities by comparing their chemical shifts, multiplicities, and coupling constants to known values for common solvents, starting materials, and potential byproducts.
Protocol 2: Quantitative NMR (qNMR) for Impurity Quantification
This protocol describes the use of an internal standard for the accurate quantification of a known impurity.
Materials:
-
This compound sample (approx. 20 mg)
-
Internal standard of known purity (e.g., maleic acid, 1,3,5-trimethoxybenzene) (approx. 5 mg)
-
High-purity deuterated solvent (e.g., DMSO-d₆) (0.7 mL)
-
Analytical balance
-
Clean, dry NMR tube and vials
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 20 mg of the this compound sample into a vial. b. Accurately weigh approximately 5 mg of the internal standard into the same vial. c. Add 0.7 mL of the deuterated solvent and ensure complete dissolution. d. Transfer the solution to an NMR tube.
-
NMR Acquisition: a. Lock and shim the spectrometer. b. Acquire a ¹H NMR spectrum using quantitative parameters. This includes a long relaxation delay (d1 ≥ 5 x T₁) and ensuring the 90° pulse is accurately calibrated.
-
Data Analysis: a. Process the spectrum with careful phasing and baseline correction. b. Select a well-resolved signal for the impurity and a well-resolved signal for the internal standard. c. Integrate these signals accurately. d. Calculate the amount of the impurity using the following formula:
Mass_impurity = (I_impurity / N_impurity) * (N_std / I_std) * (MW_impurity / MW_std) * Mass_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
std = Internal standard
-
Visualizing Workflows and Logic
To aid in understanding the experimental and analytical processes, the following diagrams illustrate the key workflows.
Caption: Experimental Workflow for NMR Impurity Analysis.
Caption: Logical Flow for Identifying an Unknown Impurity.
References
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. news-medical.net [news-medical.net]
- 6. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of Difluorocarbene with Substituted Phenols
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with difluorocarbene reactions, specifically in the context of substituted phenols. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges during experimentation. Our goal is to equip you with the knowledge to navigate the complexities of these reactions, minimize side products, and optimize your synthetic routes.
Introduction to Difluorocarbene Reactivity with Phenols
The introduction of a difluoromethoxy group (-OCF₂H) into phenolic compounds is a crucial strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding interactions.[1][2] The most common method for this transformation is the O-difluoromethylation of phenols, which typically involves the reaction of a phenoxide with in-situ generated difluorocarbene (:CF₂).[3][4]
While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield of the desired product. The electronic nature of the substituted phenol, the method of difluorocarbene generation, and the reaction conditions all play a critical role in the reaction outcome. This guide will address the most common side reactions and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My O-difluoromethylation yield is low, and I'm observing a significant amount of unreacted starting material or decomposition. What's going wrong?
Answer: Low yields in O-difluoromethylation reactions with phenols can often be traced back to inefficient generation or rapid quenching of the difluorocarbene intermediate, or instability of the starting material under the reaction conditions.
Troubleshooting Steps:
-
Evaluate Your Difluorocarbene Source: There are numerous ways to generate difluorocarbene, each with its own advantages and disadvantages.[1][2]
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a common, bench-stable reagent, but it requires high temperatures (often >100 °C) for decarboxylation to generate :CF₂. If the temperature is too low, carbene generation will be inefficient. Conversely, excessively high temperatures can lead to decomposition of sensitive substrates.
-
Diethyl Bromodifluoromethylphosphonate: This reagent can generate difluorocarbene under milder basic conditions.[5]
-
TMSCF₃ (Ruppert-Prakash Reagent): This can also serve as a difluorocarbene precursor, often activated by a fluoride source.
-
-
Optimize the Base and Solvent: The phenoxide is the active nucleophile that traps the difluorocarbene. Incomplete deprotonation of the phenol will result in unreacted starting material.
-
Choice of Base: Stronger bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often used to ensure complete formation of the phenoxide.[1][3] The choice of base can also influence the reaction rate and selectivity.
-
Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are typically used. Ensure your solvent is dry, as water can react with the difluorocarbene.
-
-
Reaction Temperature and Time: These parameters are highly dependent on the difluorocarbene source. For ClCF₂CO₂Na, a temperature of 120 °C for 2 hours is a common starting point.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.[1]
Experimental Protocol: General Procedure for O-Difluoromethylation using Sodium Chlorodifluoroacetate
-
To a reaction vessel, add the substituted phenol (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.8 equiv).[1]
-
Seal the vessel and place it under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Add anhydrous DMF and a small amount of water.[1]
-
Heat the reaction mixture to 120 °C and stir for 2-4 hours.[1]
-
Monitor the reaction by TLC.[1]
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or hexanes).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
FAQ 2: I am observing a significant amount of a C-alkylated byproduct. How can I favor O-difluoromethylation over C-difluoromethylation?
Answer: The formation of C-alkylated byproducts is a classic side reaction in phenol chemistry, analogous to the Reimer-Tiemann reaction.[6][7][8] In this side reaction, the electron-rich aromatic ring of the phenoxide acts as the nucleophile instead of the oxygen atom, attacking the difluorocarbene. This is particularly prevalent with electron-rich phenols.
Understanding the Competition: O- vs. C-Alkylation
The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (leading to O-alkylation) and the carbon atoms of the aromatic ring (leading to C-alkylation), primarily at the ortho and para positions.[7]
Strategies to Promote O-Alkylation:
-
Solvent Choice: The choice of solvent can have a significant impact on the O/C selectivity. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, reducing its nucleophilicity and potentially increasing the proportion of C-alkylation.
-
Counter-ion Effects: The nature of the cation associated with the phenoxide can influence the reaction outcome. Larger, "softer" cations like cesium (Cs⁺) are known to favor O-alkylation.
-
Steric Hindrance: Introducing bulky substituents at the ortho positions of the phenol can sterically hinder attack at the ring carbons, thereby favoring O-alkylation.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation, as the activation energy for C-alkylation is often higher. However, this must be balanced with the temperature required for efficient difluorocarbene generation.
| Parameter | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation |
| Phenol Substituents | Electron-withdrawing groups | Electron-donating groups |
| Solvent | Polar aprotic (DMF, Acetonitrile) | Protic solvents |
| Counter-ion | Large, soft cations (e.g., Cs⁺) | Smaller, hard cations (e.g., Na⁺) |
| Temperature | Generally lower temperatures | Higher temperatures |
FAQ 3: My reaction is producing a significant amount of an aryl formate instead of the desired aryl difluoromethyl ether. How can I prevent this?
Answer: The formation of an aryl formate is a known side reaction that proceeds through the desired aryl difluoromethyl ether intermediate.[9] This occurs when the initially formed difluoromethyl ether undergoes hydrolysis. This is more likely to happen if there is an excess of water in the reaction mixture or during the aqueous workup.
Proposed Mechanism of Formate Formation
Troubleshooting Formate Formation:
-
Strict Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried before use. While some protocols for difluorocarbene generation from ClCF₂CO₂Na suggest the addition of a small amount of water, adding too much can promote this side reaction.[1]
-
Careful Workup: Minimize the contact time of the reaction mixture with aqueous solutions during workup. If possible, perform the workup at a lower temperature to reduce the rate of hydrolysis.
-
pH Control: The stability of the difluoromethyl ether can be pH-dependent. In some cases, avoiding strongly acidic or basic conditions during workup may help to suppress formate formation.
Summary of Common Difluorocarbene Precursors and Associated Side Reactions
| Precursor | Typical Conditions | Common Side Reactions | Mitigation Strategies |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | High temperature (e.g., 120 °C), Base (e.g., Cs₂CO₃), DMF/H₂O[1] | C-alkylation, Formate formation | Use polar aprotic solvent, control water content, careful workup |
| Difluoromethyl triflate | Base (e.g., KOH) | Aryl triflate formation | Use a more fluorinated reagent with a bulkier group |
| Diethyl Bromodifluoromethylphosphonate | Base, -78 °C to rt | Generally high selectivity for O-difluoromethylation | Ensure complete deprotonation of phenol |
| TMSCF₂Br | Photocatalysis or other activation methods | Radical side reactions | Optimize catalyst and reaction conditions |
Concluding Remarks
The reaction of difluorocarbene with substituted phenols is a powerful tool in modern synthetic chemistry, but it requires careful optimization to achieve high yields and selectivity. By understanding the underlying mechanisms of the common side reactions—C-alkylation, formate formation, and others specific to the carbene source—researchers can develop robust protocols for the synthesis of valuable difluoromethoxylated compounds. This guide provides a starting point for troubleshooting common issues, and we encourage you to consult the cited literature for more detailed information.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. pharmdguru.com [pharmdguru.com]
- 9. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Difluoromethylation
Welcome to the technical support center for managing exothermic reactions in large-scale difluoromethylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively scaling up these critical reactions. The following sections offer troubleshooting guidance and frequently asked questions to address specific issues you may encounter.
Introduction: The Challenge of Exothermic Difluoromethylation
Difluoromethylation is a cornerstone of modern medicinal chemistry, enabling the synthesis of next-generation pharmaceuticals with enhanced metabolic stability, binding affinity, and membrane permeability.[1] However, the introduction of the difluoromethyl (-CF2H) group often involves highly exothermic reactions.[2] Managing this heat release is paramount, as failure to do so can lead to thermal runaway—a dangerous situation where the reaction rate increases with temperature, generating more heat and potentially causing catastrophic failure.[3][4]
This guide provides a structured approach to understanding, controlling, and troubleshooting the thermal challenges associated with large-scale difluoromethylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your large-scale difluoromethylation experiments in a question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Question: I'm observing a sharp and difficult-to-control temperature increase as I add my difluoromethylating agent, even with external cooling. What's happening and how can I mitigate this?
Answer:
This is a classic sign that the rate of heat generation from the reaction is exceeding the rate of heat removal by your cooling system.[3] Several factors could be at play:
-
Causality:
-
Addition Rate is Too High: The most common cause is adding the difluoromethylating reagent too quickly. This leads to a rapid accumulation of unreacted starting material and a sudden, large exotherm when the reaction initiates.
-
Inadequate Mixing: Poor agitation can create localized "hot spots" where the concentration of reagents is high, leading to a rapid, localized reaction that then propagates through the vessel.[5]
-
Insufficient Cooling Capacity: Your reactor's cooling system may not be robust enough for the scale and specific exotherm of your reaction.
-
Induction Period: Some reactions have an induction period, after which the reaction proceeds very rapidly. Adding a large portion of a reagent during this lag phase is particularly dangerous.
-
-
Solutions:
-
Reduce and Control Addition Rate: Switch to a slow, continuous, or portion-wise addition of the limiting reagent using a syringe pump or a dosing pump. This ensures that the reagent reacts as it is added, preventing accumulation.
-
Improve Agitation: Increase the stirring rate to ensure homogenous mixing and efficient heat transfer from the reaction mixture to the reactor walls.[5] Ensure the impeller design is appropriate for the vessel geometry and viscosity of the reaction medium.
-
Pre-cool the Reaction Mixture: Start the reaction at a lower initial temperature to provide a larger thermal buffer.
-
Perform Reaction Calorimetry: Before scaling up, use reaction calorimetry to determine the total heat of reaction and the maximum rate of heat evolution.[6] This data is crucial for ensuring your reactor's cooling capacity is sufficient.
-
Consider a Semi-Batch or Continuous Flow Process: For highly exothermic reactions, moving from a batch process to a semi-batch (where one reagent is added continuously) or a continuous flow setup can offer superior heat management due to the high surface-area-to-volume ratio of flow reactors.[7][8][9][10]
-
Issue 2: Reaction Stalls or Proceeds Slowly After an Initial Exotherm
Question: My reaction starts with a noticeable exotherm, but then the temperature drops, and the reaction seems to stop before completion. What could be the cause?
Answer:
This scenario often points to issues with reagent stability, catalyst deactivation, or the formation of inhibitory byproducts.[11]
-
Causality:
-
Reagent Instability: Some difluoromethylating reagents can be thermally unstable and may decompose at the initial reaction temperature, especially in the presence of certain substrates or impurities.[1][12]
-
Catalyst Deactivation: If your reaction is catalyzed, the initial exotherm might be deactivating the catalyst through thermal degradation or poisoning by an impurity.
-
Product Inhibition: The product of the reaction itself might be inhibiting the catalyst or reacting with one of the starting materials.
-
Phase Separation: In biphasic reactions, poor mixing can lead to the separation of layers after the initial, vigorous reaction, effectively stopping the process.
-
-
Solutions:
-
Re-evaluate Reagent Stability: Consult the literature for the thermal stability of your specific difluoromethylating agent.[12] Consider if a more thermally stable alternative is available.
-
Optimize Temperature Profile: Instead of a single setpoint, a temperature ramp might be necessary. A lower initial temperature can control the initial exotherm, followed by a gradual increase to drive the reaction to completion.
-
Investigate Catalyst Health: If using a catalyst, try adding a second charge of the catalyst after the initial exotherm subsides to see if the reaction restarts. Also, ensure all starting materials and solvents are of high purity to avoid catalyst poisoning.[11]
-
Utilize Process Analytical Technology (PAT): In-situ monitoring techniques like FTIR or Raman spectroscopy can provide real-time concentration data of reactants, intermediates, and products.[13][14][15][16][17] This can help you understand the reaction kinetics and identify when and why the reaction is stalling.
-
Issue 3: Inconsistent Results and Varying Exotherms Between Batches
Question: We are seeing significant batch-to-batch variability in both the reaction exotherm and the final yield. How can we improve the reproducibility of our large-scale difluoromethylation?
Answer:
Inconsistency is a common challenge in scaling up chemical processes and often points to a lack of precise control over critical process parameters.
-
Causality:
-
Raw Material Quality: Variations in the purity of starting materials, solvents, or catalysts can have a significant impact on reaction kinetics and exotherms.
-
Inconsistent Dosing: Manual addition of reagents can lead to variations in addition rates between batches.
-
Atmospheric Control: The presence of varying amounts of moisture or oxygen can affect many difluoromethylation reactions, particularly those involving organometallic reagents.
-
Human Error: Differences in how individual operators perform the process can introduce variability.
-
-
Solutions:
-
Strict Raw Material Specification and Testing: Implement rigorous quality control on all incoming materials to ensure consistency.
-
Automate Reagent Addition: Use automated dosing systems to ensure the same addition profile for every batch.
-
Ensure Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure the reactor is properly dried and purged with an inert gas like nitrogen or argon before starting the reaction.
-
Develop a Detailed Standard Operating Procedure (SOP): A clear and detailed SOP that outlines every step of the process will minimize operator-to-operator variability.
-
Implement PAT for Real-Time Monitoring: As mentioned previously, PAT tools can help you monitor the reaction in real-time and make adjustments to maintain consistency between batches.[13][14][15][16][17]
-
Frequently Asked Questions (FAQs)
Q1: What type of reactor is best suited for large-scale exothermic difluoromethylation?
A1: The choice of reactor is critical for managing exotherms. While batch reactors are common in the lab, for large-scale exothermic processes, other options are often superior:
-
Jacketed Batch Reactors: These are the most common type but require careful consideration of the cooling jacket's surface area and the efficiency of the heat transfer fluid.[5]
-
Semi-Batch Reactors: By continuously adding one reagent, the heat release can be controlled by the addition rate. This is a significant improvement over a standard batch process for highly exothermic reactions.
-
Continuous Stirred-Tank Reactors (CSTRs): CSTRs in series can provide excellent temperature control and consistent product quality.[5]
-
Plug Flow Reactors (PFRs) / Microreactors: These offer the highest surface-area-to-volume ratio, leading to extremely efficient heat transfer.[7] They are inherently safer for highly exothermic and potentially explosive reactions.[7]
Q2: How do I select an appropriate heat transfer fluid for my reactor's cooling system?
A2: The choice of heat transfer fluid depends on the required operating temperature range. For many difluoromethylation reactions that require sub-zero temperatures, specialized low-temperature fluids are necessary.[18][19][20] Key properties to consider are:
-
Operating Temperature Range: The fluid must remain liquid and have a low viscosity at your lowest operating temperature to ensure efficient pumping and heat transfer.[20][21]
-
Thermal Conductivity and Specific Heat: Higher values for these properties mean more efficient heat removal.
-
Safety: The fluid should be non-toxic, non-flammable, and compatible with your reactor materials.
-
Viscosity: A low viscosity at low temperatures is crucial for good circulation and heat exchange.[21]
| Fluid Type | Typical Operating Range (°C) | Notes |
| Ethylene Glycol/Water | -40 to 120 | Common and inexpensive, but toxicity is a concern. |
| Propylene Glycol/Water | -30 to 120 | Less toxic than ethylene glycol. |
| Silicone Oils | -100 to 200 | Wide operating range, but can be more expensive.[19] |
| Synthetic Hydrocarbons | -88 to 204 | Excellent low-temperature performance.[21] |
Q3: What are the key safety considerations when scaling up an exothermic difluoromethylation?
A3: Safety is the top priority. Key considerations include:
-
Hazard Assessment: Conduct a thorough process hazard analysis (PHA) to identify potential failure modes and their consequences. This includes evaluating the thermal stability of all reactants, intermediates, and products.
-
Emergency Quenching and Venting: Have a well-defined and tested emergency plan. This may include a system to rapidly quench the reaction with a chemical inhibitor or a properly sized emergency relief system (e.g., a rupture disk) to safely vent pressure in a worst-case scenario.
-
Redundant Monitoring: Use multiple, independent temperature probes to monitor the reaction.
-
Material Compatibility: Ensure all wetted parts of the reactor and associated equipment are compatible with the fluorinating agents and any potential byproducts like HF, which can be highly corrosive.[22]
Experimental Protocol: Controlled Addition for Exothermic Difluoromethylation
This protocol outlines a general approach for a large-scale difluoromethylation using a semi-batch process to control the exotherm.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and leak-tested.
-
Purge the reactor with an inert gas (e.g., Nitrogen) to establish an inert atmosphere.
-
Start the reactor's cooling system and bring the heat transfer fluid to the desired pre-cooling temperature (e.g., -20 °C).
-
-
Charging the Reactor:
-
Charge the reactor with the substrate and the solvent.
-
Begin agitation to ensure the mixture is homogenous and at a uniform temperature.
-
-
Reagent Addition (Semi-Batch):
-
Prepare a solution of the difluoromethylating agent in a suitable solvent in a separate vessel.
-
Connect the reagent vessel to the reactor via a dosing pump.
-
Begin the slow, controlled addition of the difluoromethylating agent at a pre-determined rate based on calorimetry data.
-
Continuously monitor the internal reaction temperature. If the temperature rises above a set safety limit, immediately stop the addition.
-
-
Reaction Monitoring:
-
Maintain the reaction at the target temperature for the required duration after the addition is complete.
-
Take samples periodically for analysis (e.g., by HPLC, GC, or NMR) to monitor the reaction progress.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction mixture according to your established procedure.
-
Proceed with the product isolation and purification.
-
Visualizations
Decision Workflow for Troubleshooting Thermal Excursions
Caption: Decision tree for responding to a thermal excursion.
Key Components for a Safe Exothermic Reaction Setup
Caption: Essential components for a large-scale exothermic reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemical reactors [essentialchemicalindustry.org]
- 8. mepi.fr [mepi.fr]
- 9. researchgate.net [researchgate.net]
- 10. Deuteriodifluoromethylation and gem-Difluoroalkenylation of Aldehydes Using ClCF2 H in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. J-STAR Process Chemists | HTE & CRO Services [jstar-research.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00256A [pubs.rsc.org]
- 17. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 18. esseltherm.com [esseltherm.com]
- 19. Low Temperature Heat Transfer Fluids & Thermal Oil | Caldera Fluids [calderafluids.com]
- 20. solutherm.com [solutherm.com]
- 21. CR Low Temperature Heat Transfer Fluid - CR Heat Transfer Fluid | Paratherm - Lubrizol [lubrizol.com]
- 22. Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Characterization of Difluoromethoxylated (OCF₂H) Compounds
An in-depth technical guide by a Senior Application Scientist.
The difluoromethoxy (OCF₂H) group has become a valuable substituent in medicinal chemistry, prized for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] It can act as a "lipophilic hydrogen bond donor," offering a unique bioisostere for hydroxyl or amine groups.[3][4] However, its unique electronic and structural properties present significant analytical challenges. This guide provides practical, in-depth troubleshooting advice for researchers encountering difficulties in the characterization of these important molecules.
Frequently Asked Questions (FAQs)
Q1: What makes the OCF₂H group so challenging to analyze by NMR?
A: The primary challenge stems from the strong coupling between the fluorine (¹⁹F) and hydrogen (¹H) nuclei through two bonds (²JHF). This coupling, typically in the range of 70-75 Hz, splits the ¹H signal into a triplet and the ¹⁹F signal into a doublet.[5] These large couplings can complicate spectra, especially in regions with signal overlap. Furthermore, the ¹⁹F nucleus has a wide chemical shift range and can have long relaxation times, which can affect signal intensity and quantification if not properly accounted for.[6]
Q2: My mass spectrum for an OCF₂H-containing compound doesn't show a clear molecular ion peak. Why?
A: The C-O bond in the Ar-OCF₂H moiety can be labile under certain ionization conditions, particularly Electron Ionization (EI). Fragmentation is common, often involving the loss of the difluoromethoxy group or parts of it. A common fragmentation pathway is the loss of the •CF₂H radical, followed by other rearrangements. In Electrospray Ionization (ESI), you are more likely to see the molecular ion ([M+H]⁺ or [M-H]⁻), but in-source fragmentation can still occur.
Q3: Are there special considerations for chromatographic analysis of these compounds?
A: Yes. While the OCF₂H group increases lipophilicity compared to a methoxy group, its properties are dynamic.[7] Fluorinated compounds can exhibit unique interactions, sometimes leading to poor peak shape or altered retention on standard C18 columns.[8] They can be sensitive to acidic conditions in reversed-phase HPLC or high temperatures in GC, potentially leading to degradation.
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My ¹H NMR spectrum shows a broad, distorted, or unexpectedly complex signal for the OCF₂H proton.
Causality: This is often due to a combination of factors:
-
Second-Order Effects: If the chemical shift difference between the OCF₂H proton and another coupled proton is not much larger than the coupling constant, second-order effects can distort the expected triplet.
-
Poor Shimming: As with any NMR experiment, poor magnetic field homogeneity will lead to broad peaks.[9][10] This can be particularly noticeable for the broad triplet of the OCF₂H proton.
-
Viscosity/Aggregation: Highly concentrated or viscous samples can lead to line broadening.[9]
Troubleshooting Protocol:
-
Optimize Shimming: Ensure the instrument is well-shimmed. If automated shimming fails, perform a manual shim, focusing on Z1, Z2, and non-spinning shims (X, Y, XY, etc.).[10]
-
Dilute the Sample: If the sample is highly concentrated, dilute it. This can reduce viscosity and minimize intermolecular interactions that cause broadening.[9]
-
Change Solvents: Running the sample in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can change the chemical shifts of nearby protons, potentially resolving overlap or mitigating second-order effects.[11]
-
Acquire a ¹⁹F-Decoupled ¹H Spectrum: This is the most definitive solution. By irradiating the ¹⁹F nuclei, the H-F coupling is removed, and the OCF₂H proton signal will collapse from a triplet into a singlet, confirming its identity and simplifying the spectrum.
Problem: My quantitative NMR (qNMR) results are inaccurate for my OCF₂H-containing analyte.
Causality: Fluorine nuclei can have very long spin-lattice relaxation times (T₁), meaning they do not fully relax between pulses in a standard quantitative experiment. This leads to signal saturation and an integral value that is artificially low.
Step-by-Step Protocol for Accurate qNMR:
-
Determine T₁: First, measure the T₁ of the ¹⁹F signal of interest using an inversion-recovery pulse sequence.
-
Set Acquisition Parameters: Set the relaxation delay (D1) to be at least 5 times the longest T₁ value measured. For very long T₁ values (>10 s), this can make the experiment time prohibitive.
-
Use a Paramagnetic Relaxation Agent: If T₁ is excessively long, add a small, precise amount of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃). This will shorten the T₁ of all nuclei, allowing for a much shorter D1 delay. Caution: This will broaden signals slightly, so use the minimum amount necessary.
-
Optimize Pulse Angle: Use a 90° pulse angle to ensure maximum signal for quantification.
-
Process Carefully: Use an appropriate baseline correction and integrate a wide enough region to capture the entire signal.
| Typical NMR Parameters for Ar-OCF₂H | |
| Nucleus | ¹H |
| Chemical Shift (δ) | 6.5 - 7.5 ppm |
| Multiplicity | Triplet (t) |
| Coupling Constant (²JHF) | ~70 - 75 Hz |
| Nucleus | ¹⁹F |
| Chemical Shift (δ) | -75 to -95 ppm (relative to CFCl₃) |
| Multiplicity | Doublet (d) |
| Coupling Constant (²JHF) | ~70 - 75 Hz |
| Nucleus | ¹³C |
| Chemical Shift (δ) | 110 - 120 ppm |
| Multiplicity | Triplet (t) |
| Coupling Constant (¹JCF) | ~250 - 260 Hz |
Note: Values are approximate and can vary based on the electronic environment.[5][12]
Troubleshooting Guide: Mass Spectrometry (MS)
Problem: I am seeing a prominent [M-51]⁺ or [M-67]⁺ peak and little to no molecular ion in my EI-MS.
Causality: The difluoromethoxy group is prone to fragmentation under high-energy EI conditions. The observed fragments correspond to specific neutral losses from the molecular ion.
-
[M-51]⁺: Corresponds to the loss of the •CF₂H radical (mass = 51 Da).
-
[M-67]⁺: Corresponds to the loss of the •OCF₂H radical (mass = 67 Da).
Troubleshooting Workflow:
References
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. biophysics.org [biophysics.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. modgraph.co.uk [modgraph.co.uk]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Difluoromethoxy)phenol
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(Difluoromethoxy)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique difluoromethoxy substituent significantly influences the electronic environment of the phenol ring, creating a distinct spectral fingerprint. Understanding this fingerprint is crucial for unambiguous structural verification, purity assessment, and reaction monitoring.
This document will delve into the experimental protocols for acquiring high-quality NMR data, provide a detailed interpretation of the spectra, and offer a comparative analysis with related phenolic compounds to highlight the structural nuances imparted by the difluoromethoxy group.
The Significance of NMR in Characterizing Fluorinated Aromatics
NMR spectroscopy stands as a primary analytical technique for the structural elucidation of organic molecules. For fluorinated compounds like this compound, ¹H and ¹³C NMR are indispensable. The presence of fluorine, a highly electronegative and NMR-active nucleus (¹⁹F, spin I = ½), introduces complex spin-spin couplings with neighboring protons and carbons. These couplings, observed as intricate splitting patterns, provide definitive evidence for the presence and location of the fluorine-containing substituent.
Experimental Protocol for NMR Data Acquisition
Achieving high-resolution and interpretable NMR spectra necessitates a standardized and carefully executed experimental procedure. The following protocol outlines the key steps for sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh the sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR).
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[1]
-
To ensure a homogeneous solution, gently vortex the vial.
-
Using a Pasteur pipette plugged with cotton or glass wool, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), whose signal is set to 0.0 ppm for calibration.[2][3]
-
-
Instrument Setup and Data Acquisition :
-
Insert the prepared NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved peaks.
-
For ¹H NMR , acquire the Free Induction Decay (FID) using a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio over a spectral width of approximately -1 to 12 ppm.
-
For ¹³C NMR , use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H couplings. A wider spectral width (e.g., 0 to 200 ppm) is required. A larger number of scans is typically needed to obtain adequate signal intensity.
-
To aid in spectral assignment, advanced experiments like DEPT-135 can be performed. In a DEPT-135 spectrum, CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative signals, and quaternary carbons are absent.[4][5]
-
-
Data Processing :
-
Apply a Fourier Transform to the acquired FID to convert the time-domain signal into the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.
-
Experimental Workflow Diagram
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Spectral Analysis of this compound
The structure and numbering scheme for this compound are shown below. The hydroxyl (-OH) and difluoromethoxy (-OCHF₂) groups are located at positions C1 and C3, respectively.
Figure 1. Structure of this compound.[6]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons, the hydroxyl proton, and the unique proton of the difluoromethoxy group.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | ~5.0-6.0 | broad singlet | N/A |
| Ar-H (H2, H4, H5, H6) | ~6.7-7.3 | multiplet | various |
| -OCH F₂ | ~6.5 (t) | triplet | JH-F ≈ 73 Hz |
Table 1. Predicted ¹H NMR data for this compound.
-
-OCHF₂ Proton: The most distinctive signal is the proton of the difluoromethoxy group. It appears as a triplet around 6.5 ppm due to coupling with the two equivalent fluorine atoms (n+1 rule for I=½ nuclei, where n=2). The large coupling constant (JH-F) of approximately 73 Hz is characteristic of geminal H-F coupling.[7]
-
Aromatic Protons: The four aromatic protons (H2, H4, H5, H6) resonate in the region of 6.7-7.3 ppm. Their signals are complex multiplets due to mutual spin-spin coupling and potential long-range coupling with the fluorine atoms. The electron-donating hydroxyl group and the electron-withdrawing difluoromethoxy group influence the chemical shifts of these protons.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet and can exchange with trace amounts of D₂O in the solvent, causing it to diminish or disappear.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum shows six distinct signals for the six aromatic carbons and one for the difluoromethoxy carbon.
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Coupling Constant (J, Hz) |
| C1 (C-OH) | ~157 | singlet | N/A |
| C3 (C-OCHF₂) | ~152 | triplet | JC-F ≈ 3-5 Hz |
| C5 | ~131 | singlet | N/A |
| C2 | ~110 | singlet | N/A |
| C6 | ~109 | singlet | N/A |
| C4 | ~104 | singlet | N/A |
| -OC HF₂ | ~116 | triplet | JC-F ≈ 240 Hz |
Table 2. Predicted ¹³C NMR data for this compound.
-
-OCHF₂ Carbon: The carbon of the difluoromethoxy group exhibits a prominent triplet in the proton-coupled ¹³C spectrum (or even in the decoupled spectrum if satellites are observed) due to the large one-bond coupling to the two fluorine atoms (JC-F), with a typical value around 240 Hz.[7]
-
Aromatic Carbons:
-
C1 and C3: The carbons directly attached to the oxygen atoms (C1 and C3) are the most deshielded, appearing furthest downfield. The C3 signal may appear as a small triplet in a high-resolution spectrum due to two-bond coupling with the fluorine atoms.
-
C2, C4, C5, C6: The remaining aromatic carbons appear at higher field strengths. Their precise chemical shifts are determined by the combined electronic effects of the two substituents.
-
Comparative Analysis: The Influence of the -OCHF₂ Group
To appreciate the spectral impact of the difluoromethoxy group, it is instructive to compare the NMR data of this compound with that of Phenol and 3-Methoxyphenol.
| Compound | Ar-H Chemical Shift Range (δ, ppm) | Substituent Proton (δ, ppm) |
| Phenol | 6.78 - 7.30 | -OH (~5.3) |
| 3-Methoxyphenol | 6.41 - 7.13 | -OCH₃ (~3.77) |
| This compound | 6.7 - 7.3 | -OCHF₂ (~6.5) |
Table 3. Comparison of ¹H NMR chemical shifts for selected phenols. Data sourced from[2][8].
| Compound | C1 (δ, ppm) | C3 (δ, ppm) | Substituent Carbon (δ, ppm) |
| Phenol | 155.4 | 129.5 | N/A |
| 3-Methoxyphenol | 155.6 | 161.2 | -OCH₃ (55.3) |
| This compound | ~157 | ~152 | -OCHF₂ (~116, t) |
Table 4. Comparison of selected ¹³C NMR chemical shifts. Data sourced from[3][8].
Key Observations:
-
Substituent Proton Shift: The proton of the -OCHF₂ group in this compound is significantly downfield (~6.5 ppm) compared to the methyl protons of the -OCH₃ group in 3-methoxyphenol (~3.77 ppm). This is a direct result of the strong deshielding effect of the two adjacent, highly electronegative fluorine atoms.
-
Substituent Carbon Shift: The carbon of the -OCHF₂ group is also dramatically shifted downfield (~116 ppm) and exhibits a large C-F coupling constant, making it an unmistakable diagnostic peak. This is in stark contrast to the methoxy carbon of 3-methoxyphenol, which resonates around 55.3 ppm.
-
Aromatic Ring Shifts: The strong electron-withdrawing nature of the -OCHF₂ group, compared to the electron-donating -OCH₃ group, alters the electron density distribution in the aromatic ring, leading to noticeable changes in the chemical shifts of the ring protons and carbons.
Structure-Spectra Correlation Diagram
Caption: Correlation between the molecular structure and key NMR signals.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information, allowing for its unequivocal identification. The characteristic triplet signals of the difluoromethoxy proton and carbon, with their large H-F and C-F coupling constants, serve as definitive diagnostic markers. Comparative analysis with simpler phenols effectively demonstrates the significant electronic influence of the difluoromethoxy substituent. The methodologies and data presented in this guide offer researchers a robust framework for the analysis and quality control of this important chemical intermediate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Difluoromethoxy)phenol
This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3-(Difluoromethoxy)phenol, a compound of increasing interest in pharmaceutical and agrochemical research. We will explore its behavior under various ionization techniques, compare its fragmentation to isomeric analogs, and provide detailed experimental protocols to ensure reproducible results. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this molecule using mass spectrometry.
Introduction: The Analytical Challenge of Fluorinated Phenols
This compound, with a molecular formula of C₇H₆F₂O₂ and a molecular weight of approximately 160.12 g/mol , presents a unique analytical challenge due to the presence of the difluoromethoxy group.[1] This moiety significantly influences the molecule's electronic properties and, consequently, its fragmentation behavior in a mass spectrometer. Understanding this fragmentation is crucial for its unambiguous identification in complex matrices and for differentiating it from its isomers, such as 2-(Difluoromethoxy)phenol and 4-(Difluoromethoxy)phenol. This guide will dissect the fragmentation pathways and provide a comparative framework for its analysis.
Electron Ionization (EI) Fragmentation Analysis
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structure.
Predicted Fragmentation Pathways
The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, initiated by the removal of an electron from the aromatic ring or the oxygen atoms. Aromatic compounds typically show strong molecular ion peaks due to their stable structure.[2][3]
The molecular ion ([M]⁺˙) for this compound is expected at an m/z of 160. Key predicted fragmentation pathways include:
-
Loss of the Difluoromethyl Radical (•CHF₂): Cleavage of the O-CHF₂ bond is a likely event, leading to the loss of a difluoromethyl radical. This would result in a significant fragment ion at m/z 109, corresponding to the [M - CHF₂]⁺ ion (a hydroxyphenoxy cation).
-
Loss of Carbon Monoxide (CO): Phenols are known to undergo the loss of a neutral CO molecule from the molecular ion, which would lead to a fragment at m/z 132.[4] This often involves a rearrangement.
-
Formation of a Cyclopentadienyl Cation: A characteristic fragmentation of phenols is the formation of a stable cyclopentadienyl cation ([C₅H₅]⁺) at m/z 65, which can occur through the loss of CO and a hydroxyl radical.[4]
-
Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond can lead to the loss of a hydroxyl radical, resulting in a fragment at m/z 143.
-
Loss of HF: The elimination of a neutral hydrogen fluoride (HF) molecule from the molecular ion or major fragment ions is a possibility, which would result in a peak at M-20 (m/z 140).[5]
The following diagram illustrates the predicted major fragmentation pathways under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Comparative Analysis with Isomers
The fragmentation patterns of 2-(Difluoromethoxy)phenol and 4-(Difluoromethoxy)phenol are expected to show subtle but important differences from the 3-isomer due to the position of the substituents.
-
Ortho Effect in 2-(Difluoromethoxy)phenol: The proximity of the hydroxyl and difluoromethoxy groups in the 2-isomer could lead to unique fragmentation pathways, such as the loss of a water molecule (H₂O) involving the hydrogen from the hydroxyl group and a fluorine from the difluoromethoxy group, although this is less common. More likely is an enhanced loss of HF.
-
Para-Isomer Stability: The 4-isomer, being more symmetrical, might exhibit a more stable molecular ion compared to the 2- and 3-isomers.
Comparison with the trifluoromethyl analog, 3-(Trifluoromethyl)phenol, which has a molecular weight of 162.11 g/mol , shows a prominent molecular ion and fragments corresponding to the loss of CF₃ and CO.[6]
Table 1: Predicted Major EI Fragments for Isomers
| m/z | This compound Fragment | 2/4-(Difluoromethoxy)phenol Fragment | 3-(Trifluoromethyl)phenol Fragment |
| 160 | [M]⁺˙ | [M]⁺˙ | - |
| 162 | - | - | [M]⁺˙ |
| 143 | [M - •OH]⁺ | [M - •OH]⁺ | [M - •OH]⁺ |
| 132 | [M - CO]⁺˙ | [M - CO]⁺˙ | [M - CO]⁺˙ |
| 109 | [M - •CHF₂]⁺ | [M - •CHF₂]⁺ | - |
| 93 | - | - | [M - •CF₃]⁺ |
| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | [C₅H₅]⁺ |
Electrospray Ionization (ESI) Fragmentation Analysis
Electrospray ionization is a soft ionization technique that typically results in less fragmentation than EI. It is particularly useful for analyzing polar molecules and often produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
Predicted ESI Spectra
-
Positive Ion Mode: In positive ion mode, this compound is expected to show a prominent protonated molecule at m/z 161. Fragmentation of this ion, induced by collision-induced dissociation (CID), would likely involve the loss of the difluoromethoxy group as neutral CHF₂OH (m/z 109) or the loss of HF (m/z 141).
-
Negative Ion Mode: Due to the acidic phenolic proton, negative ion mode ESI is expected to be very sensitive. A strong deprotonated molecule [M-H]⁻ at m/z 159 would be observed. CID of this ion would likely result in the loss of the CHF₂ group, leading to a fragment at m/z 108.
Caption: Predicted ESI fragmentation pathways.
Experimental Protocols
To obtain high-quality and reproducible mass spectra for this compound, the following experimental conditions are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet: Splitless or split injection, with an injector temperature of 250°C.
-
Oven Program: Start at 50°C for 1 min, then ramp to 280°C at 10-20°C/min, and hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV to ensure consistent fragmentation patterns that are comparable to standard libraries.[5]
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), in both positive and negative modes.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas: Nitrogen at a flow rate of 8-12 L/min and a temperature of 300-350°C.
-
Nebulizer Pressure: 30-50 psi.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
-
Conclusion
The mass spectrometric fragmentation of this compound is characterized by distinct pathways under both EI and ESI conditions. Under EI, the key fragments are predicted to arise from the loss of the difluoromethyl radical and carbon monoxide. ESI, being a softer technique, is expected to yield prominent protonated or deprotonated molecular ions, with fragmentation patterns that are useful for structural confirmation. The comparative analysis with its isomers highlights the subtle differences that can be exploited for their differentiation. The provided experimental protocols offer a robust starting point for researchers to obtain high-quality data for this compound.
References
- 1. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]
A Comparative Guide for SAR Studies: 3-(Difluoromethoxy)phenol vs. 3-(Trifluoromethoxy)phenol
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated functional groups is a cornerstone for the nuanced modulation of a drug candidate's physicochemical and pharmacokinetic properties. Among the plethora of available fluorinated motifs, the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups have emerged as key players in the medicinal chemist's toolkit. This guide provides an in-depth, objective comparison of 3-(difluoromethoxy)phenol and 3-(trifluoromethoxy)phenol, two building blocks that, while structurally similar, impart distinct characteristics to lead compounds. This analysis is intended to arm researchers, scientists, and drug development professionals with the critical insights and supporting experimental data necessary to make informed decisions in their structure-activity relationship (SAR) studies.
Executive Summary: A Tale of Two Fluorinated Phenols
The choice between incorporating a this compound or a 3-(trifluoromethoxy)phenol moiety into a drug candidate is not merely a matter of adding fluorine; it is a strategic decision that can profoundly influence lipophilicity, acidity, metabolic stability, and the potential for specific molecular interactions. While both groups are potent electron-withdrawing entities and are known to enhance metabolic stability, they diverge in key aspects. The trifluoromethoxy group generally imparts greater lipophilicity and metabolic robustness. In contrast, the difluoromethoxy group offers a unique proposition: the ability to act as a hydrogen bond donor, a feature absent in its trifluoromethylated counterpart. This guide will dissect these differences through a comparative analysis of their physicochemical properties, metabolic fate, and synthetic accessibility, providing the experimental context required for rational drug design.
Physicochemical Properties: A Comparative Analysis
The subtle difference of a single hydrogen atom between the difluoromethoxy and trifluoromethoxy groups leads to significant shifts in key physicochemical parameters that govern a molecule's behavior in biological systems.
| Property | This compound | 3-(Trifluoromethoxy)phenol | Rationale for the Difference |
| Molecular Weight | 160.12 g/mol [1] | 178.11 g/mol [2] | The additional fluorine atom in the trifluoromethoxy group results in a higher molecular weight. |
| Lipophilicity (XLogP3) | 2.5[1] | 2.8[2] | The replacement of a hydrogen with a more electronegative fluorine atom increases the lipophilicity of the trifluoromethoxy group. |
| Acidity (pKa) | ~7.97 (predicted for 3,5-difluorophenol)[3] | 8.68 (experimental)[4] | Both substituents are electron-withdrawing, increasing the acidity of the phenolic proton compared to phenol (pKa ~9.95). The stronger inductive effect of the -OCF₃ group would be expected to lead to a lower pKa, though experimental values for both are needed for a definitive comparison. The predicted value for a close analog suggests the -OCHF₂ phenol may be more acidic. |
| Hydrogen Bond Donor Capacity | Yes (C-H bond)[5] | No | The polarized C-H bond in the difluoromethoxy group can act as a weak hydrogen bond donor, a unique feature that can be exploited for specific receptor interactions. |
| Hydrogen Bond Acceptor Count | 4 (2 from oxygen, 2 from fluorine)[1] | 5 (2 from oxygen, 3 from fluorine) | The oxygen and fluorine atoms in both molecules can act as hydrogen bond acceptors. |
Impact on Metabolic Stability: Blocking the Path of Biotransformation
A primary driver for the incorporation of fluorinated motifs in drug design is the enhancement of metabolic stability. The high strength of the carbon-fluorine bond makes these groups resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[6][7]
3-(Trifluoromethoxy)phenol: The -OCF₃ group is exceptionally robust and serves as an effective bioisostere for the metabolically labile methoxy group, preventing O-demethylation.[8] Its strong electron-withdrawing nature also deactivates the aromatic ring, making it less susceptible to oxidative metabolism.[9]
This compound: The -OCHF₂ group is also a metabolically stable replacement for a methoxy group, effectively blocking O-demethylation.[9] While generally considered to confer significant metabolic stability, some studies suggest that its advantage over a methoxy group may not be universal and is context-dependent within a specific molecular scaffold.[9]
The Unique Advantage of this compound: Hydrogen Bond Donation
A key differentiating feature that medicinal chemists can leverage is the ability of the difluoromethoxy group to act as a hydrogen bond donor. The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions.[5] This capability is absent in the trifluoromethoxy group. This subtle yet significant difference can be exploited in SAR studies to probe for specific interactions within a receptor's binding pocket, potentially leading to enhanced potency and selectivity. The replacement of a traditional hydrogen bond donor like a hydroxyl or thiol group with a difluoromethoxy group can also be a strategic move to improve metabolic stability while retaining the key interaction.
Synthetic Accessibility: A Practical Consideration
The ease and cost-effectiveness of synthesis are critical factors in the selection of building blocks for drug discovery programs.
Synthesis of 3-(Trifluoromethoxy)phenol
A common and industrially scalable route to 3-(trifluoromethoxy)phenol involves the diazotization of 3-(trifluoromethoxy)aniline followed by hydrolysis of the diazonium salt.[10][11]
Caption: Synthetic pathway for 3-(Trifluoromethoxy)phenol.
Synthesis of this compound
The synthesis of this compound can be achieved through the O-difluoromethylation of a protected 3-hydroxyphenol derivative. A general and effective method involves the use of a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate, which reacts with the phenoxide.[12][13]
Caption: General synthetic pathway for this compound.
The synthesis of the trifluoromethoxy derivative is often more established, though recent advancements have made the introduction of the difluoromethoxy group more accessible. The choice of route will depend on the availability of starting materials and the specific requirements of the synthetic campaign.
Experimental Protocols
To facilitate the direct comparison of these two building blocks in your own research, the following are detailed, representative protocols for their synthesis and the determination of key physicochemical and ADME properties.
Synthesis of 3-(Trifluoromethoxy)phenol
Objective: To synthesize 3-(trifluoromethoxy)phenol from 3-(trifluoromethoxy)aniline via a diazotization-hydrolysis reaction.
Materials:
-
3-(Trifluoromethoxy)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cautiously add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution.
-
Cool the sulfuric acid solution to 0-5 °C in an ice bath.
-
Slowly add 3-(trifluoromethoxy)aniline to the cold sulfuric acid solution with stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask equipped with a condenser and heating mantle, bring a volume of water to a boil.
-
Slowly add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to heat the mixture for a further 30 minutes.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-(trifluoromethoxy)phenol.
-
Purify the crude product by distillation or column chromatography as required.
Synthesis of this compound
Objective: To synthesize this compound via O-difluoromethylation of a suitable 3-hydroxyphenol precursor. This protocol is adapted from a general procedure for the difluoromethylation of phenols.[12][13]
Materials:
-
3-Hydroxyphenol (Resorcinol) or a mono-protected derivative
-
Cesium Carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, Schlenk line, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the 3-hydroxyphenol derivative, cesium carbonate, and anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add sodium 2-chloro-2,2-difluoroacetate to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and quench by the addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic extracts and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If a protected phenol was used, perform the appropriate deprotection step.
-
Purify the crude product by column chromatography to yield this compound.
Determination of LogP (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP) of the test compounds.[14]
Materials:
-
Test compound (this compound or 3-(trifluoromethoxy)phenol)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Suitable analytical instrument (e.g., HPLC-UV or LC-MS)
-
Vials, vortex mixer, centrifuge.
Procedure:
-
Prepare a stock solution of the test compound in n-octanol.
-
Add a known volume of the n-octanol stock solution to a vial containing a known volume of water.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Carefully remove an aliquot from both the n-octanol (upper) and water (lower) phases.
-
Analyze the concentration of the test compound in each aliquot using a suitable and validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.
-
LogP is the logarithm (base 10) of the partition coefficient.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the phenolic proton.[7][9]
Materials:
-
Test compound
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized water (carbonate-free)
-
Suitable co-solvent if the compound has low water solubility (e.g., methanol)
-
Calibrated pH meter and electrode
-
Burette, beaker, magnetic stirrer.
Procedure:
-
Dissolve a precisely weighed amount of the test compound in a known volume of deionized water (or a water/co-solvent mixture).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has risen significantly past the expected equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can also be determined from the inflection point of the first derivative of the titration curve.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compounds.
Caption: Workflow for the in vitro metabolic stability assay.
Materials:
-
Test compound
-
Pooled liver microsomes (human or other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (cold, containing an internal standard)
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system.
Procedure:
-
Prepare a working solution of the test compound in the reaction buffer.
-
In a series of tubes, add the liver microsome suspension to the reaction buffer.
-
Pre-incubate the microsome mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing cold acetonitrile with an internal standard.
-
Include control incubations without the NADPH regenerating system to assess for non-enzymatic degradation.
-
Once all time points are collected, centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to new vials for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Determine the rate of disappearance by plotting the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is the rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) based on the rate of disappearance and the protein concentration.
Conclusion: Making the Strategic Choice in SAR
The decision to employ this compound or 3-(trifluoromethoxy)phenol in a drug discovery campaign should be driven by the specific goals of the SAR study.
-
Choose 3-(Trifluoromethoxy)phenol when:
-
Maximizing lipophilicity is a primary objective to enhance membrane permeability or target engagement in a hydrophobic pocket.
-
The highest degree of metabolic stability is required, and the complete blockade of potential C-H metabolism at that position is critical.
-
-
Choose this compound when:
-
A more nuanced increase in lipophilicity is desired, offering a "middle ground" between a methoxy and a trifluoromethoxy group.
-
The introduction of a weak hydrogen bond donor is hypothesized to be beneficial for target binding, offering a unique interaction that cannot be achieved with the -OCF₃ group.
-
A metabolically robust alternative to a methoxy group is needed, but the lipophilicity increase from a trifluoromethoxy group is detrimental to other properties like solubility.
-
Ultimately, the empirical data generated from synthesizing and testing analogs containing both moieties will provide the definitive answer for a given scaffold and biological target. This guide provides the foundational knowledge and practical protocols to empower researchers to explore these valuable building blocks and make data-driven decisions to advance their drug discovery programs.
References
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. prepchem.com [prepchem.com]
A Comparative Guide to the Biological Activity of 3-(Difluoromethoxy)phenol vs. 3-Fluorophenol: A Physicochemical and Mechanistic Analysis
Introduction
In the landscape of drug discovery and development, the strategic modification of molecular scaffolds is a cornerstone of optimizing biological activity. The substitution of a single functional group can profoundly alter a compound's physicochemical properties, leading to significant changes in its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparative analysis of two structurally related phenolic compounds: 3-(Difluoromethoxy)phenol and 3-Fluorophenol.
While 3-fluorophenol has been characterized in various biological contexts, its counterpart, this compound, remains largely unexplored in publicly available literature, primarily appearing as a synthetic intermediate.[1][2] This guide, therefore, leverages a foundational understanding of medicinal chemistry and structure-activity relationships (SAR) to build a predictive comparison. We will dissect the key physicochemical differences imparted by the fluoro- (-F) versus the difluoromethoxy- (-OCF2H) group and extrapolate how these differences are likely to influence their interactions with key biological targets, including metabolic and signaling enzymes. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for designing future experimental investigations into these and similar fluorinated scaffolds.
Part 1: Physicochemical Properties - The Foundation of Biological Divergence
The journey of any compound from administration to its site of action is governed by its physicochemical properties. The seemingly subtle shift from a fluorine atom to a difluoromethoxy group at the meta-position of the phenol ring introduces substantial changes that are critical to predicting biological activity.
The difluoromethoxy group significantly increases the molecular weight and, more importantly, the lipophilicity, as indicated by the higher calculated LogP value. This enhanced lipophilicity can lead to improved membrane permeability, potentially increasing cellular uptake and access to intracellular targets. However, it may also increase non-specific binding and affect solubility. The polar surface area (PSA) remains identical as it is dominated by the phenolic hydroxyl group. The pKa, a measure of the acidity of the phenolic proton, is also expected to differ due to the distinct electronic effects of the -F (inductive and mesomeric electron-withdrawing) and -OCF2H (primarily strong inductive electron-withdrawing) groups, which will influence the compound's ionization state at physiological pH.
Table 1: Comparative Physicochemical Properties
| Property | 3-Fluorophenol | This compound | Causality of Difference |
| Molecular Formula | C₆H₅FO[3] | C₇H₆F₂O₂[4] | Addition of a CFO group in place of H. |
| Molecular Weight | 112.10 g/mol [5] | 160.12 g/mol [4] | The -OCF₂H group is substantially heavier than -F. |
| Calculated LogP | 1.9[6] | 2.5[4] | The -OCF₂H group is significantly more lipophilic than the -F atom. |
| pKa | 9.29 (at 25°C)[7] | Not Experimentally Determined | The strong electron-withdrawing nature of the -OCF₂H group is expected to lower the pKa relative to 3-fluorophenol, making it a stronger acid. |
| Polar Surface Area | 20.2 Ų[6] | 29.5 Ų[4] | The ether oxygen in the difluoromethoxy group contributes to the polar surface area. |
Part 2: A Predictive Comparison of Biological Activities
Based on the foundational physicochemical differences, we can now explore and predict the divergent biological activities of these two compounds. We will focus on three areas where phenolic compounds are known to be active: tyrosinase inhibition, cytochrome P450 inhibition, and antioxidant potential.
Tyrosinase Inhibition: A Target in Melanogenesis
Tyrosinase is a copper-containing enzyme essential for the production of melanin.[8] Its inhibition is a key strategy in the development of treatments for hyperpigmentation and in cosmetic skin-lightening applications. Phenolic compounds, due to their structural similarity to the native substrate L-tyrosine, are a major class of tyrosinase inhibitors.[9]
Known Activity of 3-Fluorophenol: Studies have shown that 3-fluorophenol is a substrate for mushroom tyrosinase.[10] The enzyme catalyzes its oxidation, which leads to the formation of products that rapidly polymerize. The binding affinity (Km) and catalytic rate (kcat) are influenced by the electron-withdrawing effect of the fluorine substituent.[10]
Predicted Activity of this compound: The activity of this compound as a tyrosinase substrate or inhibitor is likely to differ significantly.
-
Steric Hindrance: The bulkier -OCF2H group may cause steric hindrance within the enzyme's active site, potentially leading to weaker binding or a different binding orientation compared to 3-fluorophenol.
-
Electronic Effects: The potent electron-withdrawing nature of the -OCF2H group will decrease the electron density of the aromatic ring, potentially making it a less favorable substrate for the oxidative catalytic cycle of tyrosinase.
-
Inhibition Type: These factors combined suggest that this compound may act as a competitive or mixed-type inhibitor rather than a substrate, by occupying the active site without undergoing efficient oxidation.[11]
This hypothesis presents a clear, testable line of inquiry for researchers.
Caption: General workflow for an in vitro tyrosinase inhibition assay.
Cytochrome P450 (CYP) Inhibition: Implications for Drug Metabolism
Cytochrome P450 enzymes, particularly CYP2E1, are critical for the metabolism of a vast number of xenobiotics, including many small-molecule drugs.[12] Inhibition of these enzymes can lead to drug-drug interactions and altered toxicity profiles. Halogenated phenols are known to interact with and often inhibit CYP enzymes.[13][14]
Known Activity of Halogenated Phenols: Studies on various halogenated phenols have shown that their inhibitory potency against CYP2E1 is dependent on the type and position of the halogen.[13] For instance, chlorine and bromine substitutions tend to enhance inhibition more than fluorine, and meta- and para-positions are generally favored over ortho-.[13] While dichlorophenols show inhibitory activity, they are generally less potent than their dichlorothiophenol or dichloroaniline counterparts.[14]
Predicted Activity of this compound vs. 3-Fluorophenol: The introduction of the -OCF2H group is a common strategy in medicinal chemistry to "block" a site of metabolism.
-
Metabolic Stability: The C-F bonds in the difluoromethoxy group are exceptionally strong, making this moiety highly resistant to oxidative metabolism by CYP enzymes compared to a simple methoxy or ethoxy group. This increased metabolic stability is a key differentiator.
-
Binding and Inhibition: While 3-fluorophenol may be a substrate or weak inhibitor of CYP2E1, this compound's interaction is likely to be different. Its increased lipophilicity could lead to stronger binding within the hydrophobic active site of CYP enzymes. Combined with its metabolic stability, this could make it a more potent and sustained inhibitor. It may act as a competitive inhibitor by occupying the active site or potentially as a mechanism-based inactivator if a reactive intermediate is formed, though the latter is less likely given the stability of the group.[15]
Investigating the CYP inhibition profile is crucial for any compound being considered for therapeutic development.
Antioxidant Activity: Scavenging Reactive Oxygen Species
Phenolic compounds are archetypal antioxidants, capable of neutralizing harmful free radicals via mechanisms such as hydrogen atom transfer (HAT).[16] This activity is critically dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond.
Structure-Activity Relationship: The antioxidant capacity is modulated by the electronic properties of the ring substituents.
-
3-Fluorophenol: The fluorine atom is electron-withdrawing, which slightly increases the O-H BDE compared to phenol itself, thus potentially decreasing its HAT-based antioxidant activity.
-
This compound: The -OCF2H group is a significantly stronger electron-withdrawing group than -F. This will more substantially increase the O-H BDE, making the donation of the hydrogen atom less favorable.
Therefore, it can be predicted that 3-fluorophenol would be a more potent antioxidant than this compound when considering the direct radical scavenging HAT mechanism. Experimental validation using standard assays is required to confirm this hypothesis.[17]
Caption: Relationship between physicochemical properties and biological effects.
Part 3: Standardized Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, the following are detailed, self-validating protocols for assessing the biological activities discussed.
Protocol 1: In Vitro Tyrosinase (Monophenolase) Inhibition Assay
-
Objective: To determine the IC₅₀ values of test compounds against the oxidation of L-DOPA by mushroom tyrosinase.
-
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich, T3824)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) (Sigma-Aldrich, D9628)
-
Test Compounds: 3-Fluorophenol, this compound
-
Positive Control: Kojic Acid (Sigma-Aldrich, K3125)
-
Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8
-
Solvent: Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Multichannel pipette and a microplate reader
-
-
Procedure:
-
Preparation of Solutions:
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 2.5 mM L-DOPA solution in phosphate buffer immediately before use.
-
Prepare 10 mM stock solutions of test compounds and kojic acid in DMSO. Create serial dilutions in DMSO to achieve final assay concentrations (e.g., 1-500 µM).
-
-
Assay Execution:
-
In each well of the 96-well plate, add the following in order:
-
140 µL of 50 mM Phosphate Buffer (pH 6.8)
-
20 µL of the tyrosinase solution (final concentration 100 U/mL)
-
20 µL of the test compound dilution or DMSO (for control).
-
-
Mix gently and pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well (final concentration 0.25 mM). The total volume is 200 µL.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 475 nm (for the formation of dopachrome) every minute for 20 minutes using a microplate reader set to kinetic mode at 25°C.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V₀_control - V₀_sample) / V₀_control] * 100.
-
Plot the % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
-
-
Self-Validation: The assay includes a positive control (Kojic Acid) with a known inhibitory range, ensuring the assay is performing correctly. The control wells (with DMSO) establish the baseline 100% enzyme activity.
Protocol 2: In Vitro CYP2E1 Inhibition Assay (p-Nitrophenol Hydroxylation)
-
Objective: To assess the inhibitory potential of test compounds on human liver microsomal CYP2E1 activity.[12]
-
Materials:
-
Human Liver Microsomes (HLM) (e.g., Corning Life Sciences)
-
p-Nitrophenol (Substrate) (Sigma-Aldrich, 241278)
-
4-Nitrocatechol (Metabolite Standard) (Sigma-Aldrich, N19401)
-
NADPH regenerating system (e.g., Promega)
-
Test Compounds: 3-Fluorophenol, this compound
-
Positive Control: Diethyldithiocarbamate (DDTC) (Sigma-Aldrich, D3506)
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4
-
Acetonitrile (ACN) with 1% formic acid (Stopping Solution)
-
LC-MS/MS system
-
-
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and DDTC in DMSO. Serially dilute to desired concentrations.
-
Prepare a 200 µM solution of p-nitrophenol in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine 0.5 mg/mL HLM, phosphate buffer, and the test compound at various concentrations. The final DMSO concentration should be ≤ 0.5%.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes) in a shaking water bath.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding two volumes of ice-cold ACN with 1% formic acid.
-
Vortex and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the metabolite, 4-nitrocatechol, using a validated LC-MS/MS method with a standard curve.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation.
-
Determine the % Inhibition relative to the vehicle control (DMSO).
-
Calculate the IC₅₀ value by plotting % Inhibition against the log of the inhibitor concentration.
-
-
-
Self-Validation: The inclusion of a known inhibitor (DDTC) validates the assay's sensitivity. A control incubation without the NADPH regenerating system confirms that metabolite formation is enzyme-dependent.
Conclusion
This guide presents a comparative analysis of this compound and 3-fluorophenol, moving from fundamental physicochemical properties to predicted biological activities. While 3-fluorophenol serves as a known entity with documented interactions with enzymes like tyrosinase, the profile of this compound is largely predictive.[10] The substitution of -F with -OCF2H is hypothesized to increase lipophilicity and metabolic stability while potentially reducing antioxidant capacity and altering enzyme binding through steric and electronic effects.
The key takeaway for researchers is that this compound is not simply a heavier analog of 3-fluorophenol; it is a distinct chemical entity whose biological profile warrants independent and thorough investigation. The experimental protocols provided herein offer a standardized path to empirically test the hypotheses presented, enabling a data-driven understanding of how subtle changes in fluorination can be leveraged to design molecules with novel and improved biological functions.
References
- 1. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]
- 3. CAS 372-20-3: 3-Fluorophenol | CymitQuimica [cymitquimica.com]
- 4. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluorophenol | 372-20-3 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Tyrosinase-catalyzed oxidation of fluorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Selecting the Optimal Reagent
An In-Depth Comparative Analysis of Difluoromethylation Reagents for Phenols
The introduction of the difluoromethyl (CHF₂) group into phenolic compounds is a cornerstone of modern medicinal chemistry. This motif is prized for its ability to act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, and modulating physicochemical properties like lipophilicity and pKa, which can significantly improve a drug candidate's pharmacokinetic profile. However, the selection of the appropriate difluoromethylation reagent is critical and depends heavily on the substrate's electronic properties, functional group tolerance, and the desired scale of the reaction.
This guide provides a comparative analysis of leading difluoromethylation reagents for phenols, supported by experimental data and mechanistic insights to empower researchers in making informed decisions.
The Chemical Landscape of O-Difluoromethylation
The direct difluoromethylation of phenols (ArOH) to form aryl difluoromethyl ethers (ArOCHF₂) typically involves the reaction of a phenoxide with a source of the difluoromethyl group. The challenge lies in the nature of the CHF₂ source and the conditions required to achieve high efficiency and broad applicability. Reagents can be broadly categorized based on the nature of the difluoromethylating species they generate.
Figure 1. Major classes of difluoromethylation reagents for phenols.
Comparative Analysis of Key Reagents
Difluorocarbene Precursors: The Hu Reagent (PDFA)
The use of 2-chloro-2,2-difluoro-1-phenylethanone (PDFA), often referred to as the Hu reagent, has become a popular method for the O-difluoromethylation of phenols. The reaction proceeds through the generation of difluorocarbene (:CF₂) via base-induced decomposition of PDFA. The phenoxide then traps the carbene.
Mechanism Insight: The key to this reaction is the controlled generation of difluorocarbene, which is highly reactive. The choice of base and solvent is critical to modulate its formation and subsequent trapping by the phenoxide, minimizing side reactions.
Advantages:
-
High efficiency for a broad range of phenols: It is effective for both electron-rich and electron-deficient phenols.
-
Operational simplicity: The reagent is a stable solid, and the reactions are often straightforward to set up.
Limitations:
-
Stoichiometric byproduct: The reaction generates a stoichiometric amount of phenylglyoxylic acid derivatives.
-
Substrate sensitivity: Phenols with functionalities sensitive to strong bases or electrophilic carbene species may not be suitable.
Radical Precursors: The Baran Reagent (Zn(SO₂CF₂H)₂)
Zinc bis(difluoromethanesulfinate), known as the Baran reagent or DFMS, is a versatile reagent that can participate in radical difluoromethylation pathways. For phenols, the reaction is typically initiated by an oxidant, which generates a difluoromethyl radical (•CHF₂).
Mechanism Insight: This radical pathway offers a distinct advantage for complex molecules where ionic pathways might fail. The generation of the •CHF₂ radical under relatively mild conditions allows for excellent functional group tolerance.
Advantages:
-
Exceptional functional group tolerance: Tolerates a wide array of sensitive functional groups due to its radical nature.
-
Safety and stability: The reagent is a bench-stable solid, making it easy to handle and store.
Limitations:
-
Requires an oxidant: The need for an initiator like t-BuOOH can complicate reaction setup and may not be compatible with all substrates.
-
Cost: Can be more expensive than other alternatives for large-scale synthesis.
Nucleophilic Reagents: The Prakash Reagent (TMS-CHF₂)
(Difluoromethyl)trimethylsilane (TMS-CHF₂), developed by G.K. Surya Prakash, serves as a nucleophilic difluoromethyl anion equivalent. The reaction is typically activated by a fluoride source, which generates the [CHF₂]⁻ species for subsequent reaction with an electrophile. For phenols, this usually involves pre-activation of the hydroxyl group.
Mechanism Insight: The fluoride-induced activation of the Si-C bond is a highly efficient way to generate the nucleophilic difluoromethyl species. This approach is fundamentally different from the electrophilic or radical methods.
Advantages:
-
Excellent for specific applications: Highly effective when a nucleophilic CHF₂ source is required.
Limitations:
-
Indirect for phenols: The direct O-difluoromethylation of phenols using TMS-CHF₂ is less common and often requires conversion of the phenol to a better electrophile, such as a diaryl sulfonate. This adds steps to the synthesis.
Performance Data: A Head-to-Head Comparison
The following table summarizes typical performance data for the difluoromethylation of 4-methoxyphenol, a common benchmark substrate.
| Reagent (Method) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PDFA (Hu) | K₂CO₃ | DMF | 80 | 12 | 92 | |
| Zn(SO₂CF₂H)₂ (Baran) | t-BuOOH, FeCl₂ | MeCN/H₂O | RT | 4 | 85 | |
| CF₂HSO₂Na (He) | K₂CO₃ | DMF | 100 | 24 | 88 |
This data is compiled from the cited literature and is intended for comparative purposes. Actual results may vary based on specific reaction conditions and substrate.
Experimental Protocols: Step-by-Step Methodologies
General Procedure for O-Difluoromethylation using PDFA (Hu Reagent)
Figure 2. Workflow for O-difluoromethylation using PDFA.
Detailed Steps:
-
To a dry reaction vial equipped with a magnetic stir bar, add the phenol (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add dimethylformamide (DMF, 2.0 mL), followed by 2-chloro-2,2-difluoro-1-phenylethanone (PDFA, 1.2 mmol, 1.2 equiv).
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aryl difluoromethyl ether.
General Procedure for O-Difluoromethylation using Zn(SO₂CF₂H)₂ (Baran Reagent)
Detailed Steps:
-
To a reaction vial, add the phenol (0.5 mmol, 1.0 equiv), Zn(SO₂CF₂H)₂ (1.0 mmol, 2.0 equiv), and iron(II) chloride (0.1 mmol, 0.2 equiv).
-
Add acetonitrile (2 mL) and water (2 mL).
-
Add tert-butyl hydroperoxide (t-BuOOH, 70% in water, 1.5 mmol, 3.0 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature for 4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Conclusion and Recommendations
The choice of a difluoromethylation reagent for phenols is a nuanced decision.
-
For general-purpose O-difluoromethylation with a wide range of simple phenols, the Hu reagent (PDFA) offers a robust, high-yielding, and cost-effective solution. Its operational simplicity makes it an attractive first choice.
-
For complex substrates, particularly in late-stage functionalization where sensitive groups must be preserved, the Baran reagent (Zn(SO₂CF₂H)₂) is often superior due to its mild, radical-based mechanism.
-
While highly effective, nucleophilic reagents like the Prakash reagent (TMS-CHF₂) are less direct for phenols and are better suited for other applications requiring a difluoromethyl anion equivalent.
Ultimately, the optimal reagent will always be substrate-dependent. It is recommended to perform small-scale screening of different methods when approaching a new class of phenolic substrates to empirically determine the most effective conditions.
A Comparative Guide to the Validation of Analytical Methods for 3-(Difluoromethoxy)phenol: HPLC-UV vs. GC-MS
This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 3-(Difluoromethoxy)phenol. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring the quality and purity of this compound through validated analytical methods is paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the validation process, supported by hypothetical experimental data, to aid in the selection of the most appropriate analytical method for their specific needs.
Introduction to this compound and the Imperative of Method Validation
This compound is a fluorinated aromatic compound with the molecular formula C₇H₆F₂O₂ and a molecular weight of 160.12 g/mol .[1] Its unique electronic properties, conferred by the difluoromethoxy group, make it a valuable building block in medicinal chemistry. The accurate quantification of this compound and its potential impurities is crucial for ensuring the consistency, efficacy, and safety of the final drug product.
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] It is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure the reliability and accuracy of analytical data.[3][4] This guide will walk through the validation of hypothetical HPLC-UV and GC-MS methods for the assay of this compound, adhering to the principles outlined in the ICH Q2(R2) guideline.[2]
Comparative Overview of HPLC-UV and GC-MS for Phenolic Compound Analysis
The choice between HPLC-UV and GC-MS for the analysis of a compound like this compound depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5][6] For a polar compound like this compound, a reverse-phase HPLC method is a logical starting point. UV detection is a cost-effective and robust option, provided the analyte has a suitable chromophore, which the phenolic ring in our target molecule does.
-
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[5][7] While this compound is a relatively small molecule, its polarity due to the hydroxyl group might lead to poor peak shape and column adsorption. Therefore, derivatization to a less polar, more volatile silyl ether is often employed for the GC analysis of phenols to improve chromatographic performance.[8][9][10][11] Coupling GC with a Mass Spectrometer (MS) provides excellent sensitivity and selectivity, allowing for definitive identification of the analyte.[12]
The following sections will detail the validation of a hypothetical HPLC-UV and a GC-MS method for the quantification of this compound.
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale for Method Design
A reverse-phase HPLC method is proposed due to the polar nature of the phenolic hydroxyl group in this compound. A C18 column is a standard choice for such analyses, providing good retention and separation of polar and non-polar compounds. The mobile phase, a mixture of acetonitrile and water with a small amount of phosphoric acid, is chosen to ensure good peak shape and retention time. The acid suppresses the ionization of the phenolic proton, leading to a more retained and symmetrical peak. UV detection is selected based on the aromatic ring's ability to absorb UV light.
Experimental Protocol: HPLC-UV Method
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Sample Solution (100 µg/mL): Prepare the sample containing this compound to a final theoretical concentration of 100 µg/mL in the mobile phase.
HPLC-UV Method Validation Workflow
Caption: Workflow for the validation of the HPLC-UV method.
Hypothetical Validation Data: HPLC-UV
Table 1: Summary of HPLC-UV Method Validation Results
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference at the retention time of the analyte. | No peaks observed in placebo. Analyte peak is pure in stressed samples. | Pass |
| Linearity & Range | |||
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80-120% of test concentration | 10 µg/mL to 150 µg/mL | Pass |
| Accuracy | |||
| Recovery (80%) | 98.0 - 102.0% | 99.5% | Pass |
| Recovery (100%) | 98.0 - 102.0% | 100.2% | Pass |
| Recovery (120%) | 98.0 - 102.0% | 101.1% | Pass |
| Precision | |||
| Repeatability (%RSD) | ≤ 2.0% | 0.8% | Pass |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% | Pass |
| LOD & LOQ | |||
| LOD | S/N ≥ 3 | 0.5 µg/mL | Pass |
| LOQ | S/N ≥ 10 | 1.5 µg/mL | Pass |
| Robustness | %RSD ≤ 2.0% | All varied conditions resulted in %RSD < 2.0% and met system suitability. | Pass |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale for Method Design
For GC-MS analysis, derivatization of the phenolic hydroxyl group is proposed to enhance volatility and improve peak shape. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for this purpose.[9] A non-polar capillary column, such as a DB-5ms, is suitable for separating the resulting trimethylsilyl ether. Mass spectrometric detection in selected ion monitoring (SIM) mode is chosen for its high selectivity and sensitivity, which allows for accurate quantification even at low concentrations.
Experimental Protocol: GC-MS Method
Derivatization Procedure:
-
Evaporate 1 mL of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA and 100 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as for the HPLC method, using a suitable volatile solvent like ethyl acetate.
-
Working Standard Solutions: Prepare serial dilutions in ethyl acetate to obtain concentrations from 0.1 µg/mL to 25 µg/mL.
-
Sample Solution (10 µg/mL): Prepare the sample to a final theoretical concentration of 10 µg/mL in ethyl acetate.
GC-MS Method Validation Workflow
Caption: Workflow for the validation of the GC-MS method.
Hypothetical Validation Data: GC-MS
Table 2: Summary of GC-MS Method Validation Results
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference at the retention time of the analyte. | No interfering peaks in the selected ion chromatograms for placebo. | Pass |
| Linearity & Range | |||
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9999 | Pass |
| Range | 80-120% of test concentration | 0.5 µg/mL to 20 µg/mL | Pass |
| Accuracy | |||
| Recovery (80%) | 98.0 - 102.0% | 100.5% | Pass |
| Recovery (100%) | 98.0 - 102.0% | 99.8% | Pass |
| Recovery (120%) | 98.0 - 102.0% | 101.5% | Pass |
| Precision | |||
| Repeatability (%RSD) | ≤ 2.0% | 0.6% | Pass |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.0% | Pass |
| LOD & LOQ | |||
| LOD | S/N ≥ 3 | 0.05 µg/mL | Pass |
| LOQ | S/N ≥ 10 | 0.15 µg/mL | Pass |
| Robustness | %RSD ≤ 2.0% | All varied conditions resulted in %RSD < 2.0% and met system suitability. | Pass |
Performance Comparison and Recommendations
Both the HPLC-UV and GC-MS methods, as demonstrated by the hypothetical validation data, are suitable for the quantitative analysis of this compound. The choice between them will depend on the specific analytical needs.
Table 3: Head-to-Head Comparison of Validated Methods
| Performance Parameter | HPLC-UV | GC-MS | Commentary |
| Sensitivity (LOQ) | 1.5 µg/mL | 0.15 µg/mL | GC-MS is significantly more sensitive, making it the preferred method for trace analysis or impurity profiling. |
| Selectivity | Good | Excellent | The mass spectrometric detection in GC-MS provides a higher degree of certainty in analyte identification, which is crucial in complex matrices. |
| Sample Throughput | Higher | Lower | The HPLC-UV method is faster due to the absence of a derivatization step.[12] |
| Cost | Lower | Higher | HPLC-UV systems and their maintenance are generally more cost-effective than GC-MS systems.[7][13] |
| Ease of Use | Simpler | More Complex | The derivatization step in the GC-MS method adds complexity and a potential source of error. HPLC-UV is more straightforward. |
| Suitability | Routine QC, assay of the bulk substance. | Trace analysis, impurity identification, analysis in complex biological matrices. | For routine quality control of the drug substance where high concentrations are expected, the speed and cost-effectiveness of HPLC-UV are advantageous. For more demanding applications, GC-MS is superior. |
Conclusion
This guide has presented a comparative validation of hypothetical HPLC-UV and GC-MS methods for the analysis of this compound. Both methods have been shown to be accurate, precise, and linear within their respective ranges.
-
The HPLC-UV method is a robust, cost-effective, and high-throughput technique well-suited for the routine quality control and assay of this compound as a bulk substance. Its primary advantage is its simplicity and speed.
-
The GC-MS method offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, impurity profiling, and analysis in complex sample matrices. While more complex due to the derivatization step, its ability to provide definitive identification is a significant advantage in research and development settings.
Ultimately, the selection of the analytical method should be based on a thorough consideration of the analytical requirements, sample characteristics, and available resources. This guide provides a framework for making that decision and for developing and validating a suitable analytical method for this compound in a scientifically sound and regulatory-compliant manner.
References
- 1. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. scribd.com [scribd.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
A Spectroscopic Guide to Distinguishing 3-(Difluoromethoxy)phenol Isomers
In the landscape of pharmaceutical and materials science, the precise identification of constitutional isomers is a critical quality control and research imperative. Molecules sharing the same molecular formula but differing in the connectivity of their atoms can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of the ortho-, meta-, and para- isomers of 3-(Difluoromethoxy)phenol: 2-(Difluoromethoxy)phenol, this compound, and 4-(Difluoromethoxy)phenol. Understanding the subtle yet distinct differences in their spectroscopic signatures is paramount for researchers, scientists, and drug development professionals.
The introduction of the difluoromethoxy group (-OCHF₂) significantly influences the electronic environment of the phenol ring, leading to characteristic and distinguishable features in various spectroscopic analyses. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to provide a comprehensive framework for the unambiguous identification of these isomers.
The Spectroscopic Fingerprints: A Comparative Analysis
The differentiation of the 2-, 3-, and 4-(Difluoromethoxy)phenol isomers hinges on how the position of the difluoromethoxy group affects the electronic and magnetic environments of the aromatic ring and the hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts (δ) of the protons (¹H), carbons (¹³C), and fluorine atoms (¹⁹F) are highly sensitive to their local electronic environments.
¹H NMR Spectroscopy: The substitution pattern on the benzene ring dictates the number of distinct proton signals and their coupling patterns.
-
2-(Difluoromethoxy)phenol (ortho): This isomer is expected to show four distinct aromatic proton signals, each integrating to one proton. The proximity of the -OCHF₂ group to the hydroxyl group may lead to through-space coupling or hydrogen bonding effects that could influence the chemical shift of the hydroxyl proton.
-
This compound (meta): This isomer will also exhibit four distinct aromatic proton signals. The splitting patterns will be characteristic of a 1,3-disubstituted benzene ring.
-
4-(Difluoromethoxy)phenol (para): Due to the symmetry of the para-isomer, the aromatic region of the ¹H NMR spectrum is expected to be simpler, showing two doublets, each integrating to two protons, characteristic of an AA'BB' spin system.
A key feature in the ¹H NMR spectra of all three isomers is the triplet signal for the proton of the difluoromethoxy group, arising from coupling with the two fluorine atoms.
¹³C NMR Spectroscopy: The number of unique carbon signals directly corresponds to the symmetry of the molecule.
-
2- and this compound: Both the ortho- and meta- isomers are asymmetrical and are expected to show seven distinct carbon signals (six for the aromatic ring and one for the difluoromethoxy carbon).
-
4-(Difluoromethoxy)phenol: The para-isomer, possessing a C₂ axis of symmetry, will display fewer signals. We expect to see five carbon signals: four for the aromatic ring (with C2/C6 and C3/C5 being equivalent) and one for the difluoromethoxy carbon. The carbon of the -OCHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy: This technique is particularly informative for fluorinated compounds. Each isomer will exhibit a distinct chemical shift for the fluorine atoms of the -OCHF₂ group. The position of this signal is sensitive to the electronic effects of the substituents on the aromatic ring. The signal will appear as a doublet due to coupling with the proton of the difluoromethoxy group. A known ¹⁹F NMR spectrum for 4-(Difluoromethoxy)phenol shows a characteristic signal for the difluoromethoxy group.[1]
Predicted NMR Data Summary
| Spectroscopic Technique | 2-(Difluoromethoxy)phenol (ortho) | This compound (meta) | 4-(Difluoromethoxy)phenol (para) |
| ¹H NMR | 4 aromatic signals (multiplets), 1 OH signal (singlet), 1 -OCHF₂ signal (triplet) | 4 aromatic signals (multiplets), 1 OH signal (singlet), 1 -OCHF₂ signal (triplet) | 2 aromatic signals (doublets, AA'BB' system), 1 OH signal (singlet), 1 -OCHF₂ signal (triplet) |
| ¹³C NMR | 7 signals (6 aromatic, 1 -OCHF₂) | 7 signals (6 aromatic, 1 -OCHF₂) | 5 signals (4 aromatic, 1 -OCHF₂) |
| ¹⁹F NMR | 1 signal (doublet) | 1 signal (doublet) | 1 signal (doublet) |
Experimental Protocols
Standard NMR Sample Preparation and Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the vibrational modes of functional groups. For the this compound isomers, the key absorptions to monitor are the O-H stretching of the hydroxyl group and the C-F stretching of the difluoromethoxy group.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ for all isomers, characteristic of a hydrogen-bonded phenolic hydroxyl group.[2][3] The exact position and broadness of this peak can be influenced by intra- and intermolecular hydrogen bonding, which may differ slightly between the isomers.
-
C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations of the -OCHF₂ group are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The precise wavenumbers of these bands will likely differ for each isomer due to the different electronic environments.
-
C-O Stretch: The C-O stretching vibration of the phenol will also be present, typically around 1200-1260 cm⁻¹.
-
Aromatic C-H and C=C Bending: Out-of-plane bending vibrations for the aromatic C-H bonds in the 700-900 cm⁻¹ region can be indicative of the substitution pattern.
Expected Key IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Isomer-Specific Differences |
| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | Subtle shifts due to differences in hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Generally similar for all isomers. |
| C-F Stretch | 1000 - 1200 (strong) | Likely to show the most significant and reliable differences between isomers. |
| C-O Stretch | 1200 - 1260 | May exhibit slight shifts. |
| Aromatic C-H Bending | 700 - 900 | Characteristic patterns for ortho, meta, and para disubstitution. |
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. All three isomers have the same nominal molecular weight of 160 g/mol .
The electron ionization (EI) mass spectra of these isomers are expected to show a prominent molecular ion peak (M⁺) at m/z = 160. The fragmentation patterns, however, may show subtle differences that can aid in their differentiation. Common fragmentation pathways for phenols include the loss of CO and the formation of a cyclopentadienyl cation.[4][5] The difluoromethoxy group will also influence fragmentation.
Expected Fragmentation Pathways:
-
Loss of the difluoromethyl radical (•CHF₂): This would result in a fragment ion at m/z = 109.
-
Loss of the entire difluoromethoxy group (•OCHF₂): This would lead to a fragment at m/z = 93.
-
Rearrangement and loss of CO: A common fragmentation for phenols, leading to a fragment at m/z = 132.
The relative intensities of these fragment ions may vary between the isomers due to differences in the stability of the resulting carbocations.
Caption: Potential major fragmentation pathways for this compound isomers in EI-MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule. Phenols exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic ring. The position of the difluoromethoxy group will influence the energy of these transitions and thus the absorption maxima (λₘₐₓ).
It is expected that the λₘₐₓ values for the three isomers will be different. The para-isomer, with the electron-donating hydroxyl group and the electron-withdrawing difluoromethoxy group in conjugation, is likely to have the most red-shifted (longest wavelength) λₘₐₓ. The ortho- and meta- isomers will have distinct λₘₐₓ values that are generally at shorter wavelengths compared to the para-isomer.
Conclusion: An Integrated Spectroscopic Approach
The definitive identification of 2-, 3-, and 4-(Difluoromethoxy)phenol isomers requires a multi-faceted spectroscopic approach. While each technique provides valuable clues, the combination of NMR (¹H, ¹³C, and ¹⁹F), IR, MS, and UV-Vis spectroscopy creates a robust and self-validating system for unambiguous structural elucidation. NMR spectroscopy, with its ability to map out the carbon-hydrogen framework and directly probe the fluorine environment, stands out as the most powerful tool for distinguishing these isomers. IR spectroscopy provides confirmation of key functional groups and can reveal subtle differences in bonding environments. Mass spectrometry confirms the molecular weight and can offer supporting structural information through fragmentation analysis. Finally, UV-Vis spectroscopy provides a quick and straightforward method to observe differences in the electronic structures of the conjugated systems. By systematically applying these techniques and carefully analyzing the resulting data, researchers can confidently differentiate between these closely related but distinct chemical entities.
References
- 1. 4-(Difluoromethoxy)phenol | C7H6F2O2 | CID 2774124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Enzymatic Stability of 3-(Difluoromethoxy)phenol Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the enzymatic stability of a new chemical entity is a critical early step in the journey from discovery to clinical application. The metabolic fate of a compound dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides an in-depth, objective comparison of the enzymatic stability of 3-(Difluoromethoxy)phenol derivatives against relevant structural analogs, supported by established principles and detailed experimental protocols.
The strategic incorporation of fluorine into drug candidates is a widely employed tactic in medicinal chemistry to enhance metabolic stability.[1] The difluoromethoxy group (-OCF₂H) is of particular interest as it can serve as a bioisostere for more metabolically labile functional groups, such as methoxy ethers.[2] This guide will dissect the underlying principles of this stability enhancement and provide the practical methodologies to assess it.
The Metabolic Landscape of Phenolic Compounds
Phenolic compounds are subject to extensive metabolism, primarily through two phases.[3] Phase I metabolism typically involves oxidation reactions, most notably hydroxylation, which are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[4][5] These reactions introduce or expose polar functional groups. Phase II metabolism involves the conjugation of the phenolic hydroxyl group with endogenous molecules to increase water solubility and facilitate excretion.[3] The most common conjugation pathways for phenols are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs).[4]
The substitution pattern on the phenolic ring plays a crucial role in determining the primary sites of metabolism and the overall metabolic stability of the compound.
dot
Caption: Generalized metabolic pathways for phenolic compounds.
The Difluoromethoxy Advantage: Blocking a Common Metabolic Hotspot
A primary reason for incorporating a difluoromethoxy group is to enhance metabolic stability.[3] Methoxy groups are often susceptible to oxidative O-demethylation by CYP enzymes, a common metabolic liability that can lead to rapid clearance of a drug. The strong carbon-fluorine bonds in the difluoromethoxy group make it significantly more resistant to this oxidative metabolism.[2] This increased stability can result in a longer drug half-life, reduced clearance, and potentially a lower required therapeutic dose.[2]
Comparative In Vitro Stability: A Hypothetical Dataset
Direct, head-to-head quantitative data for the metabolic stability of this compound against its non-fluorinated analogs is not extensively available in the public domain. However, based on established metabolic principles, we can construct a representative, hypothetical dataset to illustrate the expected outcomes from in vitro stability assays.
The following table summarizes hypothetical data from a human liver microsomal stability assay. The key parameters are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver enzymes to metabolize a drug.[4]
| Compound | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| Phenol | 15 | 46.2 | High | |
| 3-Methoxyphenol | 25 | 27.7 | Moderate | |
| 3-Chlorophenol | 40 | 17.3 | Moderate to Low | |
| This compound | ![]() | > 120 | < 5.8 | Low |
This hypothetical data clearly demonstrates the anticipated trend: the introduction of the difluoromethoxy group leads to a significant increase in metabolic stability, as indicated by a longer half-life and lower intrinsic clearance compared to phenol and its methoxy and chloro-substituted analogs.
Experimental Protocols for Assessing Enzymatic Stability
To generate robust and comparable data, standardized in vitro assays are essential. The following are detailed protocols for two of the most common assays used to assess enzymatic stability: the liver microsomal stability assay and the plasma stability assay.
Liver Microsomal Stability Assay
This assay is a cornerstone for evaluating Phase I metabolism, particularly by CYP enzymes.[6]
dot
Caption: Experimental workflow for the liver microsomal stability assay.
Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
Test compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol containing an internal standard
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: In a 96-well plate or microcentrifuge tubes, combine the diluted liver microsomes, phosphate buffer, and the test compound to a final concentration of typically 1 µM.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling and Termination: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.[7]
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k
-
The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) / (mg/mL microsomal protein)
Plasma Stability Assay
This assay is crucial for identifying compounds that are susceptible to hydrolysis by plasma enzymes, such as esterases and amidases.
Materials:
-
Pooled human plasma (or from other species of interest)
-
Test compound
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile or methanol containing an internal standard
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubation: In a 96-well plate or microcentrifuge tubes, add the test compound to pre-warmed plasma to a final concentration of typically 1 µM.
-
Incubation: Incubate the mixture at 37°C with gentle shaking.
-
Sampling and Termination: At predetermined time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture and terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The data analysis is similar to the microsomal stability assay, yielding the in vitro half-life of the compound in plasma.
Concluding Remarks for the Drug Development Professional
The strategic placement of a difluoromethoxy group on a phenolic scaffold is a well-established and effective strategy for enhancing metabolic stability by mitigating oxidative O-demethylation. This guide has provided the theoretical framework and practical methodologies for assessing the enzymatic stability of this compound derivatives. By employing robust in vitro assays, such as the liver microsomal and plasma stability assays, researchers can generate critical data to compare and rank compounds, leading to the selection of drug candidates with more favorable pharmacokinetic profiles. A thorough understanding of a compound's metabolic fate is paramount for successful drug development, and the principles and protocols outlined herein serve as a valuable resource for achieving this goal.
References
- 1. Research Portal [rex.libraries.wsu.edu]
- 2. Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment Of Severe Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. if-pan.krakow.pl [if-pan.krakow.pl]
- 5. Direct determination of unbound intrinsic drug clearance in the microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential of developing high hepatic clearance drugs via controlled release: Lessons from Kirchhoff’s Laws - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Lipophilicity of Difluoromethoxylated and Trifluoromethoxylated Phenols
Introduction: The Critical Role of Lipophilicity in Drug Design
In the landscape of modern drug discovery, the modulation of a molecule's physicochemical properties is a paramount strategy for optimizing its therapeutic potential. Among these properties, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] The ability of a drug to effectively traverse cellular membranes, which are primarily lipid bilayers, is directly influenced by its lipophilicity.[2] This property is commonly quantified by the logarithm of the partition coefficient (LogP), which measures the equilibrium distribution of a neutral compound between an organic solvent (typically n-octanol) and water.[2][4][5]
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of medicinal chemistry to fine-tune these properties. Two such groups of significant interest are the difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) moieties, often employed as bioisosteres for the metabolically labile methoxy (-OCH₃) group.[6][7] While both groups enhance metabolic stability, they impart distinct lipophilicity profiles to parent molecules. This guide provides an in-depth, objective comparison of the lipophilicity of difluoromethoxylated and trifluoromethoxylated phenols, supported by experimental data and physicochemical principles, to empower researchers in making rational design choices.
The Physicochemical Underpinnings of Lipophilicity: -OCF₂H vs. -OCF₃
The difference in lipophilicity between the -OCF₂H and -OCF₃ groups stems from a confluence of electronic, conformational, and hydrogen-bonding effects.
-
Electronic Effects and Polarity : The trifluoromethoxy group is significantly more electron-withdrawing and lipophilic than the difluoromethoxy group. The Hansch-Leo lipophilicity parameter (π), which quantifies the contribution of a substituent to the LogP value, is +1.04 for -OCF₃.[7][8] In contrast, the -OCF₂H group exhibits a lower and more "dynamic" lipophilicity, with a π value in the range of +0.2 to +0.6.[7] This difference arises because the replacement of a fluorine atom with hydrogen in the -OCF₂H group reduces the overall electron-withdrawing nature and introduces a polar C-H bond.
-
Conformational Preferences : The spatial arrangement of these groups relative to an aromatic ring, such as a phenol, is markedly different and profoundly impacts their interaction with the molecular environment. The -OCF₃ group, due to steric hindrance and stereoelectronic effects (anomeric hyperconjugation), preferentially adopts a conformation orthogonal to the plane of the aromatic ring.[7][9] This orientation minimizes the delocalization of the oxygen's lone pairs into the ring. Conversely, the -OCF₂H group exhibits greater conformational flexibility, with no strong preference for a specific orientation, allowing it to adapt to its environment.[9][10] This adaptability means it can present either a lipophilic or a more polar face, depending on the binding pocket.[10]
-
Hydrogen Bonding : A key distinguishing feature is the ability of the -OCF₂H group to act as a hydrogen bond donor via its polarized C-H bond.[7][11][12] While weaker than a classic phenol O-H donor, this interaction can be significant in receptor binding.[11][13] The -OCF₃ group lacks this capability entirely. Furthermore, the fluorine atoms in both groups are very weak hydrogen bond acceptors.[13][14]
Comparative Analysis of Lipophilicity: Experimental Data
Direct experimental comparisons highlight the significant difference in lipophilicity imparted by these two groups. A study of matched molecular pairs provides quantitative insight into the change in LogP (ΔlogP) when substituting one group for another on an aromatic core.
| Molecular Pair Transformation | Observed ΔlogP (Mean ± SD) | Interpretation |
| Aryl-OMe → Aryl-OCF₃ | +1.0 ± 0.3 | Replacing methoxy with trifluoromethoxy dramatically increases lipophilicity. |
| Aryl-OCF₃ → Aryl-OCF₂H | -0.7 ± 0.1 | Replacing trifluoromethoxy with difluoromethoxy significantly decreases lipophilicity. |
Data adapted from a comprehensive study on physicochemical properties of fluorinated groups.[15]
These data unequivocally demonstrate that trifluoromethoxylated phenols are substantially more lipophilic than their difluoromethoxylated counterparts. The ΔlogP of -0.7 indicates that the -OCF₂H group is considerably more polar than the -OCF₃ group, a finding that aligns with the theoretical principles discussed above.
Implications for Drug Design: A Strategic Choice
The choice between incorporating a difluoromethoxy or a trifluoromethoxy group is a strategic decision driven by the specific objectives of the drug design program.
-
Use Case for -OCF₃ : When the primary goal is to significantly increase lipophilicity to enhance membrane permeability, improve metabolic stability, and fill a hydrophobic binding pocket, the trifluoromethoxy group is an excellent choice.[16] Its contribution to LogP is robust and predictable.
-
Use Case for -OCF₂H : The difluoromethoxy group offers a more nuanced approach. It provides a moderate increase in lipophilicity compared to a methoxy group but is significantly less lipophilic than a trifluoromethoxy group.[6][10] Its key advantages lie in its conformational flexibility and its capacity to act as a hydrogen bond donor.[9][11] This "chameleon-like" quality allows a molecule to adapt to varied environments, potentially improving solubility in aqueous media while still engaging in favorable interactions within a binding site.[10] This makes the -OCF₂H group a valuable tool for fine-tuning solubility and permeability while introducing a potential new binding interaction.
Experimental Protocol: LogP Determination by RP-HPLC
To ensure the trustworthiness of lipophilicity data, a robust and validated experimental method is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted, rapid, and compound-sparing method for determining LogP values.[4][5][17]
Principle
The method is based on the correlation between a compound's retention time on a nonpolar (e.g., C18) stationary phase and its known n-octanol/water partition coefficient (LogP). A calibration curve is generated using a set of reference compounds with well-established LogP values. The LogP of the test compound is then interpolated from its retention time.
Step-by-Step Methodology
-
Preparation of Mobile Phase :
-
Prepare an aqueous buffer (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions.
-
The organic modifier is typically HPLC-grade acetonitrile or methanol.
-
Prepare a series of mobile phases with varying organic modifier concentrations (e.g., 40%, 50%, 60%, 70%, 80% methanol in buffer). Degas all mobile phases before use.
-
-
Preparation of Standards and Test Compounds :
-
Select a series of at least 5-6 reference compounds with known LogP values that bracket the expected LogP of the test compounds.
-
Prepare stock solutions of reference and test compounds in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL.
-
Dilute the stock solutions with the mobile phase to a final concentration of 30-50 µg/mL.[17]
-
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Injection Volume : 10 µL.
-
Detection : UV detector at a wavelength where the compounds absorb (e.g., 254 nm).
-
-
Data Acquisition and Analysis :
-
For each mobile phase composition, inject the reference standards and the test compounds in triplicate.
-
Determine the retention time (t_R) for each compound and the column dead time (t_0) using an unretained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0 .
-
For each compound, plot log k' versus the percentage of the organic modifier.
-
Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to determine the y-intercept, which is log k'_w.
-
Generate a calibration curve by plotting the known LogP values of the reference standards against their calculated log k'_w values.
-
From the log k'_w of the test compounds (difluoromethoxylated and trifluoromethoxylated phenols), interpolate their experimental LogP values using the linear regression equation from the calibration curve.
-
Workflow Diagram
Caption: Workflow for experimental LogP determination using RP-HPLC.
Conclusion
The choice between difluoromethoxy and trifluoromethoxy substituents is a critical decision in the design of phenolic compounds for drug discovery. The trifluoromethoxy group is a powerful tool for substantially increasing lipophilicity, offering enhanced membrane permeability and metabolic stability. In contrast, the difluoromethoxy group provides a more subtle modulation of lipophilicity, coupled with the unique advantages of conformational flexibility and hydrogen bond donor capability. This allows for a finer tuning of a drug candidate's ADMET properties. An understanding of the fundamental physicochemical differences, supported by robust experimental data, enables medicinal chemists to strategically deploy these valuable fluorinated motifs to craft superior therapeutic agents.
References
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 12. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
A Comparative Guide to the In Vitro Toxicity of Fluorinated Phenol Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and industrial chemistry, the introduction of fluorine into organic molecules is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. Phenolic scaffolds are prevalent in numerous bioactive compounds, and their fluorination has given rise to a diverse class of molecules with significant applications. However, this structural modification also necessitates a thorough evaluation of their toxicological profiles. This guide offers a comparative analysis of the in vitro toxicity of fluorinated phenol analogs, providing experimental data and methodologies to inform safer chemical design and development.
The Influence of Fluorination on Phenolic Toxicity: A Mechanistic Overview
The toxicity of phenolic compounds is often linked to their ability to disrupt cellular membranes, uncouple oxidative phosphorylation, and generate reactive oxygen species (ROS). The introduction of fluorine atoms can modulate these effects through several mechanisms:
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with intracellular targets.
-
Altered Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH and thereby altering its biological interactions and membrane permeability.
-
Metabolic Stability and Transformation: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. However, metabolic transformation, when it does occur, can lead to the formation of toxic byproducts.
This guide will delve into the comparative in vitro toxicity of various fluorinated phenol analogs by examining three key endpoints: cytotoxicity, genotoxicity, and oxidative stress.
Comparative Cytotoxicity of Fluorinated Phenol Analogs
The cytotoxic potential of a compound is a primary indicator of its toxicity. In vitro cytotoxicity assays measure the concentration at which a substance causes cell death. The half-maximal inhibitory concentration (IC50) is a standard metric used for this purpose, with lower IC50 values indicating higher cytotoxicity.
While direct comparative studies on a wide range of fluorinated phenols are limited, the available data, in conjunction with structure-activity relationship (SAR) studies of halogenated phenols, allows for the establishment of general trends. Studies on chlorophenols, for instance, have demonstrated a clear relationship between the degree of halogenation and cytotoxicity.[1][2] It is observed that as the number of chlorine atoms on the phenol ring increases, the cytotoxicity also increases.[1] This trend is a strong indicator of what can be expected with fluorinated analogs.
Table 1: Comparative Cytotoxicity (IC50) of Phenol and Chlorinated Phenol Analogs in Mammalian Cell Lines
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) |
| Phenol | HEPM | Not Specified | 470.0 |
| 2-Chlorophenol | HEPM | Not Specified | 150.0 |
| 2,4-Dichlorophenol | HEPM | Not Specified | 63.0 |
| 2,4,6-Trichlorophenol | HEPM | Not Specified | 27.5 |
| Pentachlorophenol | HEPM | Not Specified | 18.8 |
Data extrapolated from a study on chlorophenols, serving as an illustrative model for the anticipated trend with fluorinated phenols.[1]
This structure-activity relationship suggests that increasing the number of fluorine substituents on the phenol ring will likely lead to a corresponding increase in cytotoxicity. Therefore, it is anticipated that trifluorophenols would be more cytotoxic than difluorophenols, which in turn would be more cytotoxic than monofluorophenols.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the fluorinated phenol analogs in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells with the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Causality Behind Experimental Choices: The choice of cell line is critical; HepG2 (human liver carcinoma) is often used due to the liver's central role in xenobiotic metabolism, while A549 (human lung adenocarcinoma) is relevant for assessing the toxicity of inhaled substances. The incubation time is varied to understand both acute and more prolonged cytotoxic effects.
Assessment of Genotoxicity
Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell. Such damage can lead to mutations and potentially cancer. The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Experimental Protocol: The Alkaline Comet Assay
The alkaline comet assay is a versatile technique used to detect single and double-strand DNA breaks, as well as alkali-labile sites.
References
- 1. Enhancing the sensitivity of the comet assay as a genotoxicity test, by combining it with bacterial repair enzyme FPG: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 3-(Difluoromethoxy)phenol in Biological Assays
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. A lack of specificity can lead to off-target effects, resulting in unforeseen toxicities and derailing an otherwise promising drug development program.[1][2][3] This guide provides an in-depth, technical comparison of 3-(Difluoromethoxy)phenol's performance in common biological assays, offering insights into its potential for cross-reactivity and providing a framework for its evaluation.
The Enigmatic Nature of Phenolic Compounds in Drug Discovery
Phenol derivatives are a ubiquitous class of organic compounds that exhibit a vast array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[4][5] Their ability to interact with a multitude of cellular targets stems from the versatile nature of the phenol scaffold.[4] However, this promiscuity is a double-edged sword. While it offers a rich chemical space for drug design, it also presents a significant challenge in achieving target selectivity. Phenolic compounds are known to inhibit various enzymes, including tyrosine kinases, carbonic anhydrases, and digestive enzymes, often through non-specific interactions.[6][7][8][9]
The subject of our investigation, this compound, introduces a difluoromethoxy group to the phenol ring. This modification can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its biological activity and cross-reactivity profile. While direct and extensive public data on the biological activities of this compound is limited, the presence of the difluoromethoxy group in other biologically active molecules, such as certain kinase inhibitors, suggests its potential for interaction with various biological targets.[10]
This guide will therefore use a hypothetical, yet scientifically plausible, scenario to illustrate a robust workflow for assessing the cross-reactivity of this compound. We will postulate that our primary target of interest is a hypothetical tyrosine kinase, "Kinase X," a common target class for phenol-containing inhibitors.[11][12][13] We will compare the activity of this compound against a known selective Kinase X inhibitor (Compound A) and a less selective, structurally related phenol derivative (Compound B).
Comparative Analysis of In Vitro Cross-Reactivity
To objectively assess the cross-reactivity of this compound, we will employ two fundamental in vitro assays: a kinase profiling panel to evaluate selectivity against a range of kinases and a cell-based viability assay to determine cytotoxic effects, which can be an indicator of off-target activity.
Kinase Profiling: Unmasking Off-Target Interactions
A broad kinase panel is an indispensable tool for early-stage drug discovery, providing a snapshot of a compound's selectivity across the kinome.[14] For our comparative analysis, we will present hypothetical data from a 10-kinase panel.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase | This compound | Compound A (Selective Inhibitor) | Compound B (Non-selective Phenol) |
| Kinase X (Target) | 150 | 10 | 500 |
| Kinase 1 | 8,500 | >10,000 | 1,200 |
| Kinase 2 | >10,000 | >10,000 | 5,800 |
| Kinase 3 | 2,300 | >10,000 | 950 |
| Kinase 4 | >10,000 | >10,000 | >10,000 |
| Kinase 5 | 5,600 | >10,000 | 2,100 |
| Kinase 6 | >10,000 | >10,000 | 7,300 |
| Kinase 7 | 1,100 | >10,000 | 450 |
| Kinase 8 | >10,000 | >10,000 | >10,000 |
| Kinase 9 | 9,200 | >10,000 | 3,500 |
Interpretation of Results:
-
This compound exhibits moderate potency against the intended target, Kinase X, but also shows inhibitory activity against Kinase 3 and Kinase 7 at low micromolar concentrations, indicating a degree of cross-reactivity.
-
Compound A demonstrates high potency and selectivity for Kinase X, with minimal to no activity against the other kinases in the panel, as expected for a selective inhibitor.
-
Compound B shows weak activity against Kinase X and significant off-target inhibition across multiple kinases, highlighting its non-selective nature.
Cell Viability Assay: Assessing Global Cellular Effects
A cell viability assay, such as the MTT or MTS assay, provides a broader picture of a compound's impact on cellular health.[15][16][17][18][19] Cytotoxicity at concentrations close to the on-target inhibitory concentration can be a red flag for off-target effects. We will use a hypothetical human cancer cell line (e.g., HeLa) for this assessment.
Table 2: Comparative Cell Viability (IC50, µM)
| Compound | HeLa Cell Line |
| This compound | 15 |
| Compound A (Selective Inhibitor) | >100 |
| Compound B (Non-selective Phenol) | 5 |
Interpretation of Results:
-
This compound displays cytotoxicity in the mid-micromolar range. The significant gap between its on-target IC50 (150 nM or 0.15 µM) and its cytotoxic IC50 (15 µM) suggests a potential therapeutic window, but the cytotoxicity itself warrants further investigation into its mechanism.
-
Compound A shows no significant cytotoxicity at the tested concentrations, consistent with its high target selectivity.
-
Compound B is highly cytotoxic, with an IC50 value close to its off-target kinase inhibition values, suggesting that its cellular effects are likely due to promiscuous activity.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed and robust experimental protocols are essential.
In Vitro Kinase Profiling Assay Protocol
This protocol outlines a typical in vitro kinase assay to determine the IC50 of a test compound.[20][21][22][23][24]
Materials:
-
Recombinant kinases
-
Peptide substrate specific for each kinase
-
Test compounds (this compound, Compound A, Compound B) dissolved in DMSO
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the appropriate wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific peptide substrate in kinase buffer.
-
Add 5 µL of the kinase/substrate mix to each well of the assay plate.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Viability (MTT) Assay Protocol
This protocol describes the use of the MTT assay to assess the cytotoxic effects of the test compounds on a chosen cell line.[15][16][17][18][19]
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom tissue culture plates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Incubate the plate overnight in the incubator. The next day, measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle control. Plot the percent viability versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Visualizing the Workflow and Potential Interactions
To better illustrate the experimental process and the conceptual framework of on-target versus off-target effects, the following diagrams are provided.
Caption: Experimental workflow for assessing compound cross-reactivity.
Caption: On-target vs. off-target interactions of this compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for evaluating the cross-reactivity of this compound. Our hypothetical comparative analysis demonstrates that while this compound may possess activity against our target of interest, Kinase X, it also exhibits off-target inhibition of other kinases and displays a degree of cytotoxicity. This underscores the critical importance of early and thorough selectivity profiling in the drug discovery process.
For researchers working with this compound or other novel small molecules, the path forward involves a multi-pronged approach to de-risk the compound. This includes:
-
Broader Profiling: Expanding the kinase panel to a larger, more comprehensive screen (e.g., the DiscoverX KINOMEscan™) and assessing activity against other enzyme classes and receptor families.
-
Mechanism of Cytotoxicity Studies: Investigating the cellular pathways leading to the observed cytotoxicity, for example, through apoptosis assays or mitochondrial function tests.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify structural modifications that enhance on-target potency while minimizing off-target effects.[25][26][27]
-
Advanced Selectivity Profiling: Employing advanced techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a more physiologically relevant cellular context.
By systematically addressing the potential for cross-reactivity, researchers can make more informed decisions about which compounds to advance, ultimately increasing the likelihood of developing safe and effective therapeutics.
References
- 1. Potential functional and pathological side effects related to off-target pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. urologyku.com [urologyku.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. In vitro kinase assay [protocols.io]
- 21. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro kinase assay [bio-protocol.org]
- 23. revvity.com [revvity.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 26. Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles [mdpi.com]
A Comparative Guide to the Synthetic Routes of 3-(Difluoromethoxy)phenol for Medicinal Chemistry Applications
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among these, the difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable bioisostere for hydroxyl, thiol, or amide functionalities. 3-(Difluoromethoxy)phenol, a key building block, provides a versatile scaffold for the synthesis of a wide range of biologically active compounds. This guide offers a comparative analysis of two prominent synthetic routes to this valuable intermediate, providing researchers with the data and procedural insights necessary to make informed decisions for their specific research and development needs.
Route 1: Direct Difluoromethylation of 3-Hydroxyphenol via Difluorocarbene Generation
This approach is arguably the most direct, involving the reaction of a suitable 3-hydroxyphenol precursor with a difluorocarbene (:CF₂) source. Several reagents can generate this highly reactive intermediate, with sodium chlorodifluoroacetate (ClCF₂CO₂Na) and diethyl (bromodifluoromethyl)phosphonate being among the most common and effective.[1][2][3]
Mechanistic Rationale
The core of this method lies in the in-situ generation of difluorocarbene.[1] In the case of sodium chlorodifluoroacetate, thermal decarboxylation generates the electrophilic :CF₂ species.[1] For diethyl (bromodifluoromethyl)phosphonate, a base-mediated elimination yields the carbene. The generated difluorocarbene is then trapped by the nucleophilic phenoxide, formed by the deprotonation of the starting phenol under basic conditions. A subsequent protonation step affords the final this compound product.[1]
Workflow Overview: Difluorocarbene Route
Caption: General workflow for the synthesis of this compound via the difluorocarbene pathway.
Representative Experimental Protocol (using Diethyl (bromodifluoromethyl)phosphonate)
This protocol is adapted from a procedure for the difluoromethylation of a substituted phenol and serves as a representative example.[2]
-
Preparation: To a solution of potassium hydroxide (2.0 equivalents) and 3-hydroxybenzaldehyde (1.0 equivalent) in a 1:1 mixture of acetonitrile and water, cool the mixture to -30 °C.
-
Reagent Addition: Slowly add diethyl (bromodifluoromethyl)phosphonate (2.1 equivalents) to the cooled reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., isopropyl ether) twice.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield 3-(difluoromethoxy)benzaldehyde.
Note: A subsequent Baeyer-Villiger oxidation would be required to convert the aldehyde to the target phenol.
Route 2: Baeyer-Villiger Oxidation of 3-(Difluoromethoxy)benzaldehyde
This two-step route first involves the difluoromethylation of a more accessible starting material, 3-hydroxybenzaldehyde, followed by a Baeyer-Villiger oxidation to convert the benzaldehyde to a phenyl formate ester, which is then hydrolyzed to the desired phenol.
Mechanistic Rationale
The Baeyer-Villiger oxidation is a classic organic transformation that converts a ketone or, in this case, an aldehyde, into an ester using a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other peroxides.[4][5] The reaction proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of one of the carbonyl substituents.[5] For benzaldehydes, the aryl group has a high migratory aptitude, leading to the formation of the corresponding phenyl formate.[4] This formate ester is then readily hydrolyzed under basic or acidic conditions to yield the final phenol.
Workflow Overview: Baeyer-Villiger Route
Caption: General workflow for the synthesis of this compound via the Baeyer-Villiger oxidation pathway.
Representative Experimental Protocol
This protocol is conceptual, based on typical Baeyer-Villiger oxidation procedures.[4][6]
-
Oxidation: Dissolve 3-(difluoromethoxy)benzaldehyde (1.0 equivalent) in a suitable solvent like dichloromethane (DCM). Portion-wise, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Hydrolysis: Dry the organic layer, concentrate it, and then subject the crude formate ester to hydrolysis using an aqueous base like sodium hydroxide, followed by acidification to yield the phenol.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Comparative Analysis
| Parameter | Route 1: Direct Difluoromethylation | Route 2: Baeyer-Villiger Oxidation |
| Starting Material | 3-Hydroxyphenol or derivative | 3-Hydroxybenzaldehyde |
| Key Reagents | ClCF₂CO₂Na or BrCF₂P(O)(OEt)₂; Base | Difluorocarbene precursor; Peroxyacid (e.g., m-CPBA) |
| Number of Steps | 1 (from 3-hydroxyphenol) | 2 (difluoromethylation + oxidation/hydrolysis) |
| Reported Yields | Variable, can be high (e.g., >80% for similar phenols)[2] | Typically high for both steps, but overall yield is multiplicative. |
| Advantages | More convergent and atom-economical. | Starts from a readily available and stable aldehyde. Well-established and reliable oxidation reaction. |
| Disadvantages | Can have variable yields depending on the substrate.[1] Handling of gaseous reagents like chlorodifluoromethane (Freon 22) presents challenges due to toxicity and environmental impact.[1][7][8] | Longer synthetic sequence. Requires handling of potentially explosive peroxyacids. |
| Scalability | Can be challenging with gaseous reagents; solid precursors like sodium chlorodifluoroacetate are preferable for scale-up.[1] | Generally scalable, but safety precautions for handling large quantities of peroxyacids are critical. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 1 (Direct Difluoromethylation) is the more elegant and direct approach, particularly when starting from 3-hydroxyphenol. For laboratory-scale synthesis, using bench-stable difluorocarbene precursors like sodium chlorodifluoroacetate or diethyl (bromodifluoromethyl)phosphonate is highly recommended.[1][2][9] These reagents avoid the significant handling and environmental issues associated with gaseous chlorodifluoromethane.[1][7] This route is likely to be preferred when seeking to maximize efficiency and minimize step count.
Route 2 (Baeyer-Villiger Oxidation) provides a robust and reliable, albeit longer, alternative. It begins with the difluoromethylation of 3-hydroxybenzaldehyde, a reaction that is itself well-precedented, followed by a dependable oxidation. This route may be advantageous if 3-hydroxybenzaldehyde is a more readily available or cost-effective starting material in a specific research context, or if direct difluoromethylation of the desired phenol precursor proves to be low-yielding.
The ultimate choice of synthetic route will depend on a careful evaluation of starting material availability, cost, scalability requirements, and the specific technical capabilities of the research team. For most drug discovery and development applications, the directness and efficiency of Route 1, utilizing modern, stable difluorocarbene precursors, will likely present the most attractive option.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. TCI Practical Example: Difluoromethylation of Phenols Using Diethyl (Bromodifluoromethyl)phosphonate | TCI EUROPE N.V. [tcichemicals.com]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chlorodifluoromethane - Wikipedia [en.wikipedia.org]
- 8. acs.org [acs.org]
- 9. orgsyn.org [orgsyn.org]
Safety Operating Guide
Navigating the Disposal of 3-(Difluoromethoxy)phenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth protocol for the proper disposal of 3-(Difluoromethoxy)phenol, a halogenated phenolic compound requiring meticulous handling due to its toxicological and ecotoxicological profile. Adherence to these procedures, in conjunction with your institution's specific safety protocols and local regulations, is paramount.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as toxic if swallowed, causes skin irritation, and can lead to serious eye damage.[1] Furthermore, it may cause respiratory irritation and is harmful to aquatic life with long-lasting effects.[1] The presence of a carbon-halogen bond places it in the category of halogenated organic compounds, which are subject to specific disposal regulations due to their potential to form persistent environmental pollutants and hazardous decomposition byproducts, such as hydrogen fluoride, upon improper thermal treatment.[1][2]
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[3][4] The following Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact, which can cause irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect against splashes that can cause serious eye damage.[1] |
| Protective Clothing | A flame-retardant and chemical-resistant lab coat | To shield skin and personal clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator (if aerosols may be generated) | To prevent inhalation, which can lead to respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for hazardous waste, specifically under the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6][7][8] The primary and most effective method for its ultimate disposal is high-temperature incineration.[9][10]
Waste Segregation and Collection
Step 1: Designate a Waste Container. Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with halogenated organic compounds.
Step 2: Segregate Halogenated Waste. It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper treatment and to prevent the formation of a wider range of hazardous byproducts during disposal.[11]
Step 3: Collect Solid and Liquid Waste.
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in the designated container.[3][9]
-
Liquid Waste: If this compound is in a solution, collect it in a sealed, shatter-proof container. Do not mix with incompatible chemicals.[9] For small residual amounts on labware like pipette tips, these can be collected in a sealable container for incineration.[3][12]
Step 4: Proper Labeling. Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[3][11] The label should also include the accumulation start date and the responsible researcher's name.
On-Site Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[12] This area should be away from heat sources and incompatible materials. Ensure the container is kept closed except when adding waste.[3][11]
Final Disposal Arrangement
Step 5: Contact your Environmental Health and Safety (EHS) Department. Your institution's EHS department is the primary point of contact for the final disposal of hazardous waste. They will arrange for a pickup by a licensed hazardous waste disposal company.[3]
Step 6: High-Temperature Incineration. The licensed disposal facility will utilize a high-temperature incinerator designed for halogenated organic waste. The recommended temperature for the destruction of such compounds is between 1,100°C and 1,200°C.[13] The incinerator must be equipped with an afterburner and a flue gas scrubber to neutralize acidic gases like hydrogen fluoride that are formed during combustion.[1]
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)
The disposal of this compound falls under the purview of the EPA's RCRA regulations.[5][6][7][8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[7][8] As a generator of this hazardous waste, your laboratory is responsible for its proper identification, segregation, and safe storage until it is transferred to a licensed treatment, storage, and disposal facility (TSDF).[6]
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By understanding the hazards, adhering to strict safety protocols, and following the outlined disposal steps, researchers can ensure the safety of themselves and their colleagues while protecting the environment. Always consult your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. wku.edu [wku.edu]
- 3. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. epa.gov [epa.gov]
- 6. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. epa.gov [epa.gov]
- 8. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. toolkit.pops.int [toolkit.pops.int]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

